Product packaging for Ethyl 1-methylpyrrole-2-carboxylate(Cat. No.:CAS No. 23466-27-5)

Ethyl 1-methylpyrrole-2-carboxylate

Cat. No.: B1265761
CAS No.: 23466-27-5
M. Wt: 153.18 g/mol
InChI Key: IIKHONWHFIKUQV-UHFFFAOYSA-N
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Description

Ethyl 1-methylpyrrole-2-carboxylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1265761 Ethyl 1-methylpyrrole-2-carboxylate CAS No. 23466-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKHONWHFIKUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20178018
Record name Ethyl 1-methylpyrrole-2-carboxylate
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23466-27-5
Record name Ethyl 1-methyl-1H-pyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Record name Ethyl 1-methylpyrrole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining ethyl 1-methylpyrrole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the underlying reaction mechanisms, provides explicit experimental protocols for key transformations, and presents quantitative data to facilitate methodological comparison and optimization.

Introduction

This compound is a substituted pyrrole that serves as a crucial intermediate in the synthesis of various biologically active compounds and functional materials. The strategic placement of the N-methyl and C2-ethyl carboxylate moieties offers synthetic handles for further molecular elaboration. This guide explores the primary synthetic strategies for accessing this molecule, focusing on classical pyrrole syntheses and a reliable two-step approach.

Synthetic Strategies

The synthesis of this compound can be approached through several established methods for pyrrole ring formation, as well as a sequential approach involving the initial synthesis of the pyrrole core followed by N-alkylation.

Two-Step Synthesis: A Recommended Approach

A robust and well-documented method for the synthesis of this compound involves a two-step sequence:

  • Synthesis of Ethyl Pyrrole-2-carboxylate: This initial step can be reliably achieved through the acylation of pyrrole followed by rearrangement and esterification.

  • N-methylation of Ethyl Pyrrole-2-carboxylate: The subsequent N-methylation of the pyrrole ring yields the final product.

This approach is often preferred due to the ready availability of the starting materials and the high yields achievable in each step.

Classical One-Pot Syntheses

While direct one-pot syntheses are theoretically possible through classical methods, specific experimental protocols for this compound are not as readily available in the literature.

The Paal-Knorr synthesis is a powerful method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] For the synthesis of this compound, the required starting materials would be methylamine and a 1,4-dicarbonyl precursor bearing an ethyl ester, such as ethyl 4,5-dioxopentanoate. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.[2]

The Hantzsch pyrrole synthesis provides another route to substituted pyrroles through the condensation of a β-ketoester, an α-haloketone, and a primary amine.[3] To obtain this compound via this method, appropriate choices for the β-ketoester and α-haloketone would be required to yield the desired substitution pattern upon reaction with methylamine.

Reaction Mechanisms and Pathways

Two-Step Synthesis Pathway

The recommended two-step synthesis involves two distinct reaction mechanisms.

A well-established procedure for the synthesis of ethyl pyrrole-2-carboxylate begins with the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate is then treated with sodium ethoxide in ethanol, which facilitates a haloform-type reaction and subsequent esterification to yield the desired ethyl pyrrole-2-carboxylate.[4]

Pyrrole Pyrrole Intermediate_ketone 2-Pyrrolyl trichloromethyl ketone Pyrrole->Intermediate_ketone Acylation Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Intermediate_ketone Product Ethyl pyrrole-2-carboxylate Intermediate_ketone->Product Haloform reaction & Esterification Sodium_ethoxide Sodium ethoxide in Ethanol Sodium_ethoxide->Product

Caption: Workflow for the synthesis of ethyl pyrrole-2-carboxylate.

The N-methylation of ethyl pyrrole-2-carboxylate proceeds via the deprotonation of the pyrrole nitrogen by a strong base, such as sodium hydride (NaH), to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, typically methyl iodide (MeI), to furnish the N-methylated product.

Substrate Ethyl pyrrole-2-carboxylate Intermediate Pyrrolide Anion Substrate->Intermediate Deprotonation Base Strong Base (e.g., NaH) Base->Intermediate Product This compound Intermediate->Product SN2 Reaction Methylating_agent Methylating Agent (e.g., MeI) Methylating_agent->Product

Caption: N-methylation of ethyl pyrrole-2-carboxylate.

Paal-Knorr Synthesis Mechanism

The Paal-Knorr synthesis is initiated by the nucleophilic attack of the primary amine (methylamine) on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization, involving the attack of the nitrogen on the second carbonyl group, leads to a cyclic dihydroxytetrahydropyrrole intermediate. This intermediate then undergoes dehydration to yield the aromatic pyrrole.[2]

Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal Nucleophilic Attack Amine Primary Amine Amine->Hemiaminal Cyclic_intermediate Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_intermediate Intramolecular Cyclization Product Pyrrole Cyclic_intermediate->Product Dehydration

References

Spectroscopic Profile of Ethyl 1-methylpyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not explicitly found in search results

¹³C NMR (Carbon-13 NMR) Data

PubChem indicates that ¹³C NMR data is available for this compound, however, specific chemical shifts are not provided in the search results.[1] Data for the related compound, ethyl pyrrole-2-carboxylate, can be used for comparative purposes.

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not explicitly found in search results
Mass Spectrometry (MS)

PubChem indicates the availability of GC-MS data for this compound.[1] The molecular weight of the compound is 153.18 g/mol .[1]

m/zRelative Intensity (%)Assignment
153Data not explicitly found[M]⁺ (Molecular Ion)
Other fragments not explicitly found

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. While a specific protocol for the N-methylation of ethyl pyrrole-2-carboxylate was not found, a general synthetic route can be adapted from the synthesis of the parent compound, ethyl pyrrole-2-carboxylate.[2]

Synthesis of this compound (Proposed)

This proposed synthesis involves the N-methylation of ethyl pyrrole-2-carboxylate.

Materials:

  • Ethyl pyrrole-2-carboxylate

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or similar strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl pyrrole-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • GC-MS Parameters (for volatile samples):

    • GC column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier gas: Helium.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Ethyl 1-methylpyrrole-2-carboxylate Purification Purification (Column Chromatography) Synthesis->Purification Crude Product Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry (GC-MS) Structure_Confirmation->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Quantum Chemical Insights into Ethyl 1-methylpyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details computational methodologies, summarizes key quantitative data, and visualizes relevant synthetic pathways to facilitate a deeper understanding of its molecular characteristics and reactivity.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including natural products and synthetic drugs. Understanding the electronic structure, geometry, and reactivity of substituted pyrroles at a quantum chemical level is crucial for the rational design of new therapeutic agents and functional materials. This guide presents a summary of theoretical data, offering insights into the molecule's stability, electronic properties, and potential interaction mechanisms.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols

A common and effective computational protocol for molecules of this nature involves the following steps:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. This is typically achieved using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional, which offers a good balance between accuracy and computational cost. A common basis set employed for such calculations is 6-311++G(d,p), which provides a flexible description of the electron distribution.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

  • Electronic Property Calculations: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) is also calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The workflow for a typical quantum chemical calculation is illustrated below.

G Computational Workflow A Initial Molecular Structure B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Calculation of Electronic Properties (HOMO, LUMO, MEP) B->E D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D F Analysis of Results D->F E->F

A flowchart illustrating the typical workflow for quantum chemical calculations.

Quantitative Data Summary

Computed Molecular Properties

The following table summarizes some computed properties for this compound, sourced from the PubChem database.[1]

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
IUPAC Name This compound
InChI InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3
InChIKey IIKHONWHFIKUQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CN1C
Optimized Geometry (Illustrative Example)

Detailed optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available. However, for the closely related Pyrrole-2-carboxylic acid , DFT calculations have been performed. The following table presents a selection of calculated geometric parameters for the s-trans conformer of Pyrrole-2-carboxylic acid, which can serve as a reasonable approximation.

Disclaimer: The following data is for Pyrrole-2-carboxylic acid and is provided for illustrative purposes.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.373C5-N1-C2109.1
C2-C31.385N1-C2-C3108.5
C3-C41.428C2-C3-C4107.0
C4-C51.378C3-C4-C5108.4
C2-C61.467N1-C5-C4107.0
C6-O11.216N1-C2-C6124.0
C6-O21.365C3-C2-C6127.5
Vibrational Frequencies (Illustrative Example)

A complete theoretical vibrational spectrum for this compound is not published. The table below lists some key calculated vibrational frequencies for a similar molecule, Methyl pyrrole-2-carboxylate , to provide an indication of the expected spectral features.

Disclaimer: The following data is for Methyl pyrrole-2-carboxylate and is provided for illustrative purposes.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)3475N-H stretching
ν(C=O)1715Carbonyl stretching
ν(Ring)1550, 1480Pyrrole ring stretching
δ(N-H)1130N-H in-plane bending
γ(N-H)740N-H out-of-plane bending
Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between them is related to the molecule's chemical reactivity and stability. While specific values for this compound are not available, studies on similar pyrrole derivatives indicate that the HOMO is typically localized on the pyrrole ring, reflecting its electron-rich nature, while the LUMO is often distributed over the carboxylate group.

Synthetic Pathways

The synthesis of substituted pyrroles can be achieved through various methods. Two classical and versatile methods are the Paal-Knorr synthesis and the Stetter reaction, which can be used to form the pyrrole ring or its precursors.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4][5][6] The reaction is typically acid-catalyzed.[5][6]

G Paal-Knorr Pyrrole Synthesis Mechanism A 1,4-Dicarbonyl Compound C Protonation of Carbonyl A->C B Primary Amine (R-NH2) D Nucleophilic Attack by Amine B->D C->D E Hemiaminal Intermediate D->E F Second Nucleophilic Attack E->F G Cyclized Intermediate F->G H Dehydration G->H I Substituted Pyrrole H->I

The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Stetter Reaction for 1,4-Dicarbonyl Precursor Synthesis

The Stetter reaction is a powerful tool for the formation of 1,4-dicarbonyl compounds, which are key precursors for the Paal-Knorr synthesis.[7][8][9] This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[7][9]

G Stetter Reaction Mechanism A Aldehyde D Formation of Breslow Intermediate A->D B Thiazolium Salt Catalyst B->D C α,β-Unsaturated Compound E Nucleophilic Attack on Michael Acceptor C->E D->E F Proton Transfer E->F G Catalyst Regeneration F->G H 1,4-Dicarbonyl Product G->H

The catalytic cycle of the Stetter reaction.

Conclusion

This technical guide has provided an overview of the quantum chemical characteristics of this compound, drawing upon established computational methodologies and data from related compounds. While a dedicated computational study on this specific molecule is yet to be published, the presented information on its molecular properties, along with the visualization of relevant synthetic pathways, offers a valuable resource for researchers in drug discovery and materials science. Further theoretical and experimental investigations are encouraged to build upon this foundation and fully elucidate the potential of this and other substituted pyrrole derivatives.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the history, synthesis, and biological significance of pyrrole-2-carboxylates.

The pyrrole ring, a fundamental N-heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals. Among its derivatives, pyrrole-2-carboxylates and their parent acid have emerged as a particularly significant class of compounds. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of pyrrole-2-carboxylates, alongside their diverse applications in medicinal chemistry and drug development.

Discovery and Early History

While pyrrole-2-carboxylic acid was first synthesized over a century ago, its recognition as a compound of biological importance is a more recent development.[1] Initially identified as a degradation product of sialic acids, it was later understood to be a derivative of the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase.[1] This discovery highlighted a key metabolic link and established its presence in biological systems. In whole animal studies, pyrrole-2-carboxylate was identified in the urine of rats and humans following the administration of D-isomers of hydroxyproline.[1]

Early research focused on its isolation from natural sources, including various fungi, plants, and microorganisms.[2][3] For instance, derivatives of pyrrole-2-carboxaldehyde, a closely related structure, have been isolated from the roots, leaves, and seeds of plants, as well as from marine sponges.[2] These natural products displayed a range of, albeit often weak, biological activities, hinting at the therapeutic potential of the pyrrole-2-carboxylate core.[4]

Evolution of Synthetic Methodologies

The synthesis of pyrrole-2-carboxylates has evolved significantly from classical condensation reactions to modern, highly efficient catalytic methods.

Classical Synthetic Routes

The foundational methods for constructing the pyrrole ring, such as the Knorr and Paal-Knorr pyrrole syntheses, were among the earliest approaches to be adapted for the preparation of pyrrole-2-carboxylates.[5] The Knorr synthesis, for example, involves the reaction of an α-amino-ketone with a β-ketoester.[6] The Paal-Knorr reaction, on the other hand, utilizes the condensation of a 1,4-dicarbonyl compound with an amine. These methods, while historically significant, often require harsh reaction conditions and can have limitations in terms of substrate scope and regioselectivity.

Modern Synthetic Innovations

More recently, transition-metal catalysis has revolutionized the synthesis of highly functionalized pyrrole derivatives, including pyrrole-2-carboxylates. Copper-catalyzed reactions, in particular, have gained prominence due to the low cost and low toxicity of copper salts.

A notable example is the copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters.[5] This mechanosynthesis approach offers an efficient and practical route to a diverse array of structurally novel pyrrole-2-carboxylic acids with excellent functional group tolerance.[5]

Another significant advancement is the phosphoric acid-promoted synthesis of 4-acylpyrrole-2-carboxylic esters from mixed anhydrides.[7] This method provides a rapid and high-yielding pathway to these useful intermediates.

Iron-containing catalysts have also been employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from 1H-pyrrole, 2-acetyl-1H-pyrrole, or 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols, often in quantitative yields.[8]

A novel, sustainable approach involves the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks.[9] The reaction of D-glucosamine (derived from chitin) with pyruvic acid (obtainable from cellulose) has been optimized to produce pyrrole-2-carboxylic acid in good yield, highlighting a green chemistry route to this important scaffold.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic and biological studies of pyrrole-2-carboxylates and their derivatives.

Table 1: Selected Synthetic Yields of Pyrrole-2-Carboxylates

Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
4-Arylidene isoxazol-5-ones and enamino estersCuCl₂ (10 mol%), ball mill, 25 °C, 6 hVarious substituted pyrrole-2-carboxylic acids78-93[5]
Pyrrole-2-carboxylic esters and aliphatic acidsTrifluoroacetic anhydride, phosphoric acid4-Acylpyrrole-2-carboxylic estersVery good[7]
1H-Pyrrole, carbon tetrachloride, and aliphatic alcoholsIron-containing catalystsAlkyl 1H-pyrrole-2-carboxylatesQuantitative[8]
D-glucosamine and pyruvic acidLiOH, H₂O, 100 °CPyrrole-2-carboxylic acid50[9]
Pyrrylmagnesium bromide and ¹⁴CO₂Grignard reaction2-Pyrrolecarboxylic (C¹⁴O₂H) acid50[10]

Table 2: Biological Activity of Selected Pyrrole-2-Carboxamide Derivatives against Mycobacterium tuberculosis

Compound IDR₁ Substituent (on phenyl ring)R₂ Substituent (on pyrrole ring)MIC (μg/mL)Reference
5PhenylH< 0.016[11]
142-ChlorophenylHReduced activity[11]
154-ChlorophenylHReduced activity[11]
16-18FluorophenylH< 0.016[11]
27PhenylElectron-withdrawing groupGood activity[11]
28PhenylElectron-withdrawing group< 0.016[11]
29-34Phenyl3-Pyridyl or substituted 3-pyridyl< 0.016-0.09[11]

Key Experimental Protocols

Copper-Catalyzed Mechanosynthesis of Pyrrole-2-Carboxylic Acids[5]

Materials:

  • 4-Arylidene isoxazol-5-one (1.0 equiv)

  • Enamino ester (1.2 equiv)

  • CuCl₂ (10 mol %)

  • MeCN (2 mL)

  • Ball mill

Procedure:

  • A mixture of 4-arylidene isoxazol-5-one, enamino ester, and CuCl₂ is placed in a ball mill.

  • MeCN is added as a liquid-assisted grinding solvent.

  • The reaction mixture is milled at 25 °C for 6 hours.

  • Upon completion, the reaction mixture is purified by column chromatography to afford the desired pyrrole-2-carboxylic acid.

Phosphoric Acid-Promoted Synthesis of 4-Acylpyrrole-2-carboxylic Esters[7]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Trifluoroacetic anhydride (TFAA)

  • Pyrrole-2-carboxylic ester (1.0 equiv)

  • Phosphoric acid (catalyst)

  • Solvent (e.g., dichloromethane)

Procedure:

  • The carboxylic acid is dissolved in the solvent and cooled.

  • TFAA is added to form the mixed anhydride.

  • Phosphoric acid is added, followed by the pyrrole-2-carboxylic ester.

  • The reaction is typically rapid and complete within 5 minutes.

  • The reaction is quenched and worked up, followed by purification to yield the 4-acylpyrrole-2-carboxylic ester.

Synthesis of Pyrrole-2-Carboxylic Acid from D-Glucosamine and Pyruvic Acid[9]

Materials:

  • D-glucosamine hydrochloride (1.0 equiv)

  • Pyruvic acid (6.0 equiv)

  • Lithium hydroxide (12.0 equiv)

  • Water

Procedure:

  • A solution of D-glucosamine hydrochloride and pyruvic acid in water is prepared.

  • This solution is added dropwise to a solution of lithium hydroxide in water at 100 °C.

  • The reaction mixture is stirred for 240 minutes.

  • After cooling, the reaction mixture is acidified and the product is extracted and purified to yield pyrrole-2-carboxylic acid.

Signaling Pathways and Mechanisms of Action

Pyrrole-2-carboxylate derivatives have been shown to interact with various biological targets. A significant area of research is their activity against Mycobacterium tuberculosis.

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)

A series of pyrrole-2-carboxamides have been designed and synthesized as inhibitors of MmpL3, a crucial transporter protein in Mycobacterium tuberculosis responsible for the export of mycolic acids, essential components of the mycobacterial cell wall.[11]

The proposed mechanism involves the binding of the pyrrole-2-carboxamide scaffold within the active site of MmpL3, disrupting its function and thereby inhibiting mycobacterial growth.[11] Structure-activity relationship (SAR) studies have revealed that the hydrogens on the pyrrole nitrogen and the amide are crucial for potent activity, likely participating in hydrogen bonding interactions with the protein.[11]

MmpL3_Inhibition cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter Exported_Mycolic_Acid Exported Mycolic Acid (Periplasm) MmpL3->Exported_Mycolic_Acid Mycolic_Acid_Precursor Mycolic Acid Precursor (Cytoplasm) Mycolic_Acid_Precursor->MmpL3 Transport Pyrrole_2_carboxamide Pyrrole-2-carboxamide Inhibitor Pyrrole_2_carboxamide->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by pyrrole-2-carboxamides.

Biosynthesis of Pyrrole-2-Carboxylic Acid from Proline

In biological systems, pyrrole-2-carboxylic acid can be formed from the amino acid L-proline. This biosynthetic pathway involves the conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during the biosynthesis of certain natural products.[12]

Proline_to_Pyrrole2Carboxylate Proline L-Proline Intermediate Enzymatic Dehydrogenation Proline->Intermediate Pyrrole_2_carboxylate Pyrrole-2-carboxylate Intermediate->Pyrrole_2_carboxylate

Caption: Biosynthesis of pyrrole-2-carboxylate from L-proline.

Applications in Drug Development

The pyrrole-2-carboxylate scaffold is a valuable pharmacophore in the design of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antibacterial: Particularly against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) comparable to standard drugs.[11][13]

  • Antifungal: Demonstrating potent activity against pathogens like Phytophthora.[4]

  • Antiparasitic: Showing activity against Trypanosomes through the selective inhibition of proline racemase.[4]

  • Anticancer: Certain pyrrole-2-carboxamide derivatives have been investigated for their antitumor properties.[14]

  • Enzyme Inhibition: Acting as inhibitors of enzymes such as DNA gyrase, topoisomerase I, and inducible nitric oxide synthase (iNOS).[14]

The structural simplicity of the pyrrole-2-carboxylate core, combined with the potential for diverse functionalization at multiple positions, makes it an attractive starting point for the development of new drugs with improved potency, selectivity, and pharmacokinetic properties. The ongoing research into novel synthetic methodologies and the exploration of new biological targets will undoubtedly continue to expand the therapeutic relevance of this enduring chemical scaffold.

References

An In-depth Technical Guide on the Reaction Kinetics of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics pertinent to ethyl 1-methylpyrrole-2-carboxylate. Due to the limited availability of specific kinetic data for this exact molecule in publicly accessible literature, this document focuses on the fundamental principles and kinetic data of analogous reactions, namely the synthesis (esterification) and hydrolysis of structurally similar esters, as well as the general reactivity of the pyrrole ring. This approach provides a robust framework for understanding and predicting the kinetic behavior of this compound.

Synthesis of this compound

The synthesis of pyrrole-2-carboxylates can be achieved through various methods. A common approach is the Knorr pyrrole synthesis or variations thereof, which involves the condensation of an α-amino-ketone with a compound containing an active methylene group. Another prevalent method is the Paal-Knorr synthesis, which utilizes the reaction of a 1,4-dicarbonyl compound with an amine.[1]

A specific, high-yield synthesis of a related compound, ethyl pyrrole-2-carboxylate, involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide in ethanol.[2] The N-methylation to yield the title compound would typically follow as a subsequent step, often using a methylating agent like methyl iodide or dimethyl sulfate.

General Experimental Protocol for Synthesis (based on related compounds)

A two-step synthesis for a compound like ethyl pyrrole-2-carboxylate is described in Organic Syntheses.[2] The N-methylation would be an additional step.

Step 1: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

  • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared.

  • A solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) is added dropwise over 3 hours with stirring. The reaction is exothermic and will cause the mixture to reflux.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • A solution of potassium carbonate (0.724 mole) in water (300 ml) is then slowly added.

  • The organic layer is separated, dried with magnesium sulfate, treated with activated carbon, and filtered.

  • The solvent is removed by distillation, and the residue is recrystallized from hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step 2: Synthesis of Ethyl Pyrrole-2-carboxylate

  • In a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, sodium (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml).

  • 2-Pyrrolyl trichloromethyl ketone (0.35 mole) is added portion-wise over 10 minutes.

  • The solution is stirred for 30 minutes and then concentrated to dryness using a rotary evaporator.

  • The residue is partitioned between ether and 3 N hydrochloric acid.

  • The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated.

  • The final product, ethyl pyrrole-2-carboxylate, is obtained by fractional distillation under reduced pressure.[2]

Step 3: N-methylation The N-H proton of pyrroles is moderately acidic (pKa ≈ 17.5) and can be deprotonated by strong bases like sodium hydride or butyllithium.[3] The resulting pyrrolide anion is nucleophilic and can be reacted with an electrophile such as methyl iodide to yield the N-methylated product.[3]

Kinetics of Ester Hydrolysis

The hydrolysis of an ester is the reverse of its formation and can be catalyzed by either acid or base.[4]

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is a reversible process where the ester is heated with a large excess of water in the presence of a strong acid catalyst. The mechanism is the microscopic reverse of the Fischer-Speier esterification.

General Mechanism of Acid-Catalyzed Ester Hydrolysis

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination: The leaving group (the alcohol) is eliminated as a neutral molecule, and a protonated carboxylic acid is formed.

  • Deprotonation: The protonated carboxylic acid is deprotonated to yield the carboxylic acid and regenerate the acid catalyst.

Acid_Catalyzed_Ester_Hydrolysis Ester Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer CarboxylicAcid Carboxylic Acid ProtonatedIntermediate->CarboxylicAcid - R'OH, - H+ Alcohol Alcohol caption Mechanism of Acid-Catalyzed Ester Hydrolysis

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium towards the products.

General Mechanism of Base-Catalyzed Ester Hydrolysis

  • Nucleophilic Attack: A hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, and the alkoxide ion is eliminated as the leaving group.

  • Deprotonation: The alkoxide ion deprotonates the newly formed carboxylic acid, resulting in the formation of an alcohol and a carboxylate anion.

Base_Catalyzed_Ester_Hydrolysis Ester Ester TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH- CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - R'O- Alkoxide Alkoxide Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate + R'O- Alcohol Alcohol Alkoxide->Alcohol + H+ (from acid) caption Mechanism of Base-Catalyzed Ester Hydrolysis

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Quantitative Data for Ester Hydrolysis

The kinetics of ester hydrolysis are typically second-order overall (first-order with respect to the ester and first-order with respect to the acid or base).[5] However, under conditions where the concentration of water and the catalyst are kept constant and in large excess, the reaction can be treated as pseudo-first-order with respect to the ester.[5][6]

Table 1: Kinetic Data for the Hydrolysis of Ethyl Acetate

Temperature (°C) Catalyst Pseudo-First-Order Rate Constant (k) (s⁻¹) Activation Energy (Ea) (kJ/mol) Reference
35 HCl 0.00260 17.44 [6]

| 45 | HCl | 0.00322 | 17.44 |[6] |

Experimental Protocol for Kinetic Study of Ester Hydrolysis

A common method for monitoring the kinetics of ester hydrolysis is by titration or spectrophotometry.[6][7]

  • Reaction Setup: A known concentration of the ester is dissolved in a suitable solvent (often an aqueous-organic mixture to ensure solubility). The reaction is initiated by adding a known concentration of the acid or base catalyst. The reaction is maintained at a constant temperature using a water bath.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The reaction in the aliquot is quenched, often by rapid cooling or by neutralizing the catalyst. For acid-catalyzed hydrolysis, this can be done by adding a known amount of base. For base-catalyzed hydrolysis, an acid is added.[5]

  • Analysis: The concentration of the remaining ester or the formed carboxylic acid is determined.

    • Titration: The amount of carboxylic acid produced can be determined by titrating the quenched aliquot with a standardized base solution.

    • Spectrophotometry: If the ester or one of the products has a distinct UV-Vis absorbance, the change in concentration can be monitored by measuring the absorbance at a specific wavelength over time.[6][7]

  • Data Analysis: The rate constant is determined by plotting the concentration of the ester versus time. For a pseudo-first-order reaction, a plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope equal to -k.[5]

Kinetics of Esterification

The most common method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification.[8] This reaction is acid-catalyzed and reversible.[9]

General Mechanism of Fischer-Speier Esterification

The mechanism is the reverse of acid-catalyzed hydrolysis.[10]

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated.

  • Nucleophilic Attack: The alcohol attacks the carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination: A molecule of water is eliminated.

  • Deprotonation: The protonated ester is deprotonated to give the final ester product.[9]

Fischer_Esterification CarboxylicAcid Carboxylic Acid ProtonatedAcid Protonated Acid CarboxylicAcid->ProtonatedAcid + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'OH ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer Ester Ester ProtonatedIntermediate->Ester - H2O, - H+ Water Water caption Mechanism of Fischer-Speier Esterification

Caption: Mechanism of Fischer-Speier Esterification.

Quantitative Data for Esterification

The kinetics of esterification are influenced by temperature, catalyst concentration, and the molar ratio of reactants.[11] Increasing the temperature generally increases the reaction rate.[11]

Table 2: Kinetic Data for the Esterification of Acetic Acid with Ethanol

Temperature (°C) Catalyst Molar Ratio (EtOH/Ac) Conversion (%) Reference

| 60 | H₂SO₄ | 10 | ~80 |[11] |

Experimental Protocol for Kinetic Study of Esterification

The kinetics of esterification can be studied in a batch reactor.[11][12]

  • Reaction Setup: A mixture of the carboxylic acid, alcohol, and a homogeneous acid catalyst (e.g., sulfuric acid) is placed in a temperature-controlled batch reactor.[11]

  • Sampling: Samples are taken at regular intervals.[12]

  • Analysis: The composition of the samples is analyzed, typically by gas chromatography (GC), to determine the concentrations of the reactants and products.[12]

  • Data Analysis: The rate constants can be determined by fitting the experimental concentration-time data to a suitable kinetic model, often a second-order reversible model.[13]

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Prepare Reactant Solutions (Ester, Catalyst, Solvent) Initiate Initiate Reaction at Constant T Reactants->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze Samples (e.g., Titration, GC, UV-Vis) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constants Plot->Calculate caption General Experimental Workflow for a Kinetic Study

Caption: General Experimental Workflow for a Kinetic Study.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system.[3] The lone pair of electrons on the nitrogen atom participates in the aromatic π-system, which makes the ring highly reactive towards electrophilic substitution.[14][15] This reactivity is greater than that of benzene.[14] The presence of an electron-withdrawing group, such as the ethyl carboxylate group at the 2-position, will deactivate the ring to some extent towards electrophilic attack. However, the ring is still expected to undergo typical electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[15]

Conclusion

References

Physical and chemical properties of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document summarizes its known characteristics, experimental protocols, and potential applications to facilitate further research and development.

Chemical Identity and Physical Properties

This compound is a substituted pyrrole derivative with the molecular formula C₈H₁₁NO₂.[1] Its chemical structure consists of a central pyrrole ring N-methylated at position 1 and substituted with an ethyl carboxylate group at position 2.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 23466-27-5[1]
Molecular Formula C₈H₁₁NO₂[1]
Molecular Weight 153.18 g/mol [1]
Physical Form Solid
Melting Point No experimental data available. The related compound, ethyl pyrrole-2-carboxylate, has a melting point of 40-42 °C.
Boiling Point No experimental data available. The related compound, ethyl pyrrole-2-carboxylate, has a boiling point of 125–128 °C at 25 mmHg.[2]
Density No experimental data available.
Solubility No experimental data available. Expected to be soluble in common organic solvents.
XLogP3 1.2[1]
Exact Mass 153.078978594 Da[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData Availability and Key Features
¹H NMR Data not explicitly found, but would be expected to show signals for the ethyl group (triplet and quartet), the N-methyl group (singlet), and three distinct pyrrole ring protons (multiplets).
¹³C NMR A 13C NMR spectrum is available, providing evidence for the carbon skeleton.[1]
Mass Spectrometry (MS) GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1]
Infrared (IR) Spectroscopy An IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester and C-H and C-N stretches of the pyrrole ring.

Synthesis and Reactivity

Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, two primary strategies can be proposed based on the synthesis of analogous compounds.

Method 1: N-Alkylation of Ethyl pyrrole-2-carboxylate

This approach involves the synthesis of the parent ester, ethyl pyrrole-2-carboxylate, followed by N-methylation.

  • Step 1: Synthesis of Ethyl pyrrole-2-carboxylate. A well-established procedure is available in Organic Syntheses.[2] This involves the acylation of pyrrole with trichloroacetyl chloride to form 2-trichloroacetylpyrrole, followed by reaction with sodium ethoxide in ethanol to yield the ethyl ester.

  • Step 2: N-Methylation. The resulting ethyl pyrrole-2-carboxylate can then be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF or DMF).

Synthesis_Method_1 Pyrrole Pyrrole Intermediate1 2-Trichloroacetylpyrrole Pyrrole->Intermediate1 Acylation TrichloroacetylChloride Trichloroacetyl Chloride TrichloroacetylChloride->Intermediate1 EthylPyrrole2Carboxylate Ethyl pyrrole-2-carboxylate Intermediate1->EthylPyrrole2Carboxylate Esterification SodiumEthoxide Sodium Ethoxide / Ethanol SodiumEthoxide->EthylPyrrole2Carboxylate FinalProduct This compound EthylPyrrole2Carboxylate->FinalProduct N-Methylation MethylatingAgent Methylating Agent (e.g., CH3I) / Base MethylatingAgent->FinalProduct

Caption: Synthetic pathway via N-alkylation.

Method 2: Direct Carboxylation of 1-Methylpyrrole

A more direct route involves the introduction of the carboxylate group onto a pre-existing 1-methylpyrrole ring.

  • Experimental Protocol: Based on a procedure for the synthesis of pyrrole-2-carboxylates using an iron-containing catalyst, 1-methyl-1H-pyrrole can be reacted with carbon tetrachloride and an aliphatic alcohol (in this case, ethanol) in the presence of a catalyst like iron(III) acetylacetonate. This reaction proceeds via a proposed radical mechanism.

Synthesis_Method_2 N_Methylpyrrole 1-Methylpyrrole FinalProduct This compound N_Methylpyrrole->FinalProduct Direct Carboxylation Reagents CCl4, Ethanol, Fe(acac)3 Reagents->FinalProduct

Caption: Direct synthesis from 1-methylpyrrole.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing ester group.

  • Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic attack. The ester group at the 2-position is deactivating, and the N-methyl group is activating. Electrophilic substitution is expected to occur preferentially at the 4- and 5-positions of the pyrrole ring.

  • Reactions of the Ester Group: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the corresponding alcohol.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the pyrrole-2-carboxylate scaffold is a recognized pharmacophore in medicinal chemistry.

  • Antimicrobial and Antitubercular Activity: Various derivatives of pyrrole-2-carboxamides have been investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[3] This suggests that this compound could serve as a starting material or fragment for the development of novel anti-tuberculosis agents.[3]

  • General Pharmacological Potential: Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] The specific substitution pattern of this compound may confer unique pharmacological properties that warrant further investigation.

Logical_Relationship MainCompound This compound Scaffold Pyrrole-2-carboxylate Scaffold MainCompound->Scaffold Derivatives Pyrrole-2-carboxamide Derivatives Scaffold->Derivatives is a key component of BiologicalActivity Potential Biological Activity Scaffold->BiologicalActivity is a known pharmacophore for AntiTB Anti-tubercular (MmpL3 Inhibition) Derivatives->AntiTB exhibit OtherActivities Anti-inflammatory, Analgesic, etc. BiologicalActivity->OtherActivities

Caption: Relationship to biologically active compounds.

Safety and Handling

This compound is classified as an irritant.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: [1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further exploration in synthetic and medicinal chemistry. While its physical properties are not fully characterized, its synthesis is achievable through established methods. The known biological activities of related pyrrole-2-carboxylate derivatives, particularly in the area of infectious diseases, highlight the potential of this compound as a valuable building block for the development of new therapeutic agents. Further research into its biological profile is warranted.

References

A Technical Guide to Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and pharmaceutical research. It details the compound's properties, analytical methods, and its role as a versatile building block.

Compound Identification

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

IdentifierValue
CAS Number 23466-27-5 [1][2][3]
IUPAC NameThis compound[2]
Molecular FormulaC₈H₁₁NO₂[1][2]
SynonymsEthyl 1-methyl-1H-pyrrole-2-carboxylate, 1H-Pyrrole-2-carboxylic acid, 1-methyl-, ethyl ester[1][2]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative properties of the compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Weight 153.18 g/mol [1][2]
Exact Mass 153.078978594 Da [2]
LogP 1.88 [1]
Physical Form Solid [3]

| Topological Polar Surface Area | 31.2 Ų |[2] |

Table 2: Chemical Identifiers

Type Identifier
InChI InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h4-6H,3H2,1-2H3
InChIKey IIKHONWHFIKUQV-UHFFFAOYSA-N

| Canonical SMILES | CCOC(=O)C1=CC=CN1C |

Synthesis and Analysis

The pyrrole scaffold is a crucial component in medicinal chemistry, serving as a foundational structure for numerous therapeutic agents.[4] this compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical development.[5]

A common method for the synthesis of N-alkylated pyrroles involves the alkylation of the corresponding N-H pyrrole. The following diagram illustrates a logical synthetic route from Ethyl 1H-pyrrole-2-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation Reactant Ethyl 1H-pyrrole-2-carboxylate (CAS: 2199-43-1) Intermediate Pyrrole Anion (Intermediate) Reactant->Intermediate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Intermediate Solvent1 Aprotic Solvent (e.g., DMF, THF) Solvent1->Intermediate Product This compound (CAS: 23466-27-5) Intermediate->Product Nucleophilic Attack AlkylatingAgent Alkylating Agent (e.g., CH₃I, (CH₃)₂SO₄) AlkylatingAgent->Product

Caption: Logical workflow for the N-methylation of a pyrrole ester.

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method. This technique is scalable and suitable for both purity assessment and pharmacokinetic studies.[1]

Objective: To separate and quantify this compound.

Methodology:

  • Column: Newcrom R1[1]

  • Mobile Phase: A mixture of Acetonitrile (MeCN), water, and an acid modifier.[1]

    • For standard analysis: Phosphoric acid.[1]

    • For Mass Spectrometry (MS) compatible applications: Formic acid should be used instead of phosphoric acid.[1]

  • Detection: UV-Vis or Mass Spectrometry (MS)

  • Application: This method is robust and can be adapted for preparative separation to isolate impurities or for pharmacokinetic analysis of biological samples.[1]

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample Sample->Injection Column HPLC Column (Newcrom R1) Injection->Column Separation Isocratic Elution (MeCN/Water/Acid) Column->Separation Separation Detection Detection (UV or MS) Separation->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis

Caption: Standard workflow for the HPLC analysis of the target compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Table 3: GHS Hazard Classification

Hazard Code Description Pictogram Signal Word
H315 Causes skin irritation ! Warning
H319 Causes serious eye irritation ! Warning

| H335 | May cause respiratory irritation | ! | Warning |

Data sourced from PubChem GHS Classification.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Research and Development

The pyrrole nucleus is a prominent scaffold in medicinal chemistry, found in many biologically active compounds.[4] Esters of pyrrole-2-carboxylic acids, such as the title compound, are key intermediates in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The structure allows for diverse functionalization, enabling the creation of novel drug candidates targeting a range of diseases.[4][5]

  • Agrochemicals: Used as a precursor for developing new pesticides and herbicides.[5]

  • Materials Science: The electronic properties of pyrrole derivatives are being explored for applications in advanced polymers and organic electronic materials.[5]

Its utility as a building block makes it a valuable compound for researchers in synthetic organic chemistry and for professionals in the pharmaceutical and chemical industries engaged in discovery and process development.

References

Molecular weight of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-methylpyrrole-2-carboxylate, a key heterocyclic building block in organic synthesis and pharmaceutical development. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its application in the context of drug discovery, particularly in the development of novel antitubercular agents.

Core Data and Physicochemical Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
Molecular Weight 153.18 g/mol [1]
Molecular Formula C₈H₁₁NO₂[1]
CAS Number 23466-27-5[2]
IUPAC Name This compound[1]
Canonical SMILES CCOC(=O)C1=CC=CN1C[1]
Physical Form Solid
Storage Temperature Ambient Temperature

Chemical Structure

The molecular structure of this compound consists of a central pyrrole ring, N-methylated at position 1, with an ethyl carboxylate group at position 2.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following protocols are based on established chemical principles and literature precedents.

Protocol 1: Synthesis via N-methylation and Esterification

This two-step process involves the Fischer esterification of 1-methyl-2-pyrrolecarboxylic acid. This method is a classic and reliable approach for ester synthesis.[3][4][5]

Step A: Fischer Esterification of 1-Methyl-2-pyrrolecarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-2-pyrrolecarboxylic acid (1.0 equivalent) in an excess of absolute ethanol (used as both reactant and solvent).

  • Catalyst Addition: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 3-5 mol%), to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound.[2]

  • Column: Use a reverse-phase column (e.g., C18).

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. An acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is typically added.

  • Isocratic Elution: Run the analysis using a fixed ratio of acetonitrile to water. The optimal ratio should be determined experimentally to achieve good separation.

  • Detection: Use a UV detector set to an appropriate wavelength to detect the pyrrole chromophore.

  • Injection and Analysis: Dissolve a small sample of the compound in the mobile phase, inject it into the HPLC system, and record the chromatogram. The purity can be determined by integrating the peak area of the product relative to any impurities.

Application in Drug Development: A Synthetic Precursor for MmpL3 Inhibitors

The pyrrole-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. One notable area is in the development of novel treatments for tuberculosis.

Pyrrole-based compounds have been designed and synthesized as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[6] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the bacterial cell wall.[6] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it a promising target for new anti-TB drugs.[6]

The synthesis of these potent inhibitors often starts from precursors like this compound, which is then elaborated through a series of chemical transformations to build the final drug candidate.

Role of this compound in MmpL3 Inhibitor Synthesis cluster_synthesis Synthetic Pathway cluster_action Mechanism of Action Start This compound Intermediate Modified Pyrrole Intermediate Start->Intermediate Chemical Modifications Final MmpL3 Inhibitor (Drug Candidate) Intermediate->Final Further Synthesis Steps Inhibitor MmpL3 Inhibitor Final->Inhibitor is the MmpL3 MmpL3 Transporter Inhibitor->MmpL3 Inhibits MycolicAcid Mycolic Acid Export MmpL3->MycolicAcid CellWall Bacterial Cell Wall Synthesis MycolicAcid->CellWall is required for BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Disruption leads to

Caption: Logical workflow from precursor to mechanism of action.

The diagram above illustrates the logical relationship, starting from this compound as a synthetic precursor, leading to the development of an MmpL3 inhibitor. This inhibitor then acts on the MmpL3 transporter, disrupting the synthesis of the mycobacterial cell wall and ultimately resulting in bacterial cell death. This highlights the critical role of such building blocks in the drug discovery pipeline for infectious diseases.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount in these fields, with NMR spectroscopy being the gold standard for such characterizations. This guide focuses on the theoretical and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to this compound.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive, publicly accessible, and peer-reviewed dataset for the ¹H and ¹³C NMR spectra of this compound could not be located, the expected chemical shifts and multiplicities can be predicted based on the chemical structure and established NMR principles. The following tables summarize these predicted values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
H-36.8 - 7.0dd1H
H-46.0 - 6.2t1H
H-56.6 - 6.8dd1H
N-CH₃3.8 - 4.0s3H
O-CH₂4.1 - 4.3q2H
CH₃1.2 - 1.4t3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
C=O160 - 165
C-2125 - 130
C-3115 - 120
C-4108 - 112
C-5128 - 132
N-CH₃35 - 40
O-CH₂60 - 65
CH₃14 - 16

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on solubility and the desired chemical shift dispersion.

  • Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Logical Workflow for NMR Data Analysis

The process of analyzing the acquired NMR data to confirm the structure of this compound follows a logical progression.

NMR_Analysis_Workflow A Acquire 1H and 13C NMR Spectra B Process Spectra (Fourier Transform, Phasing, Baseline Correction) A->B C Reference Spectra (TMS or Solvent Peak) B->C D 1H NMR Analysis C->D E 13C NMR Analysis C->E F Integrate 1H Peaks D->F I Count 13C Signals E->I G Analyze 1H Multiplicities and Coupling Constants F->G H Assign 1H Signals to Protons G->H L Correlate 1H and 13C Data (e.g., using HSQC/HMBC if acquired) H->L M Confirm Structure of this compound H->M J Analyze 13C Chemical Shifts I->J K Assign 13C Signals to Carbons J->K K->L K->M L->M

Caption: A logical workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound for researchers and professionals in the field of drug development and chemical sciences. While experimentally-derived public data is scarce, the predicted spectral data and the detailed experimental protocol herein offer a valuable resource for the characterization of this compound. Adherence to the outlined methodologies will facilitate the acquisition of high-quality NMR data, enabling confident structural verification and purity assessment. Researchers are encouraged to consult spectral databases such as PubChem for any future updates on the experimental data for this compound.[1]

References

Mass Spectrometry Analysis of Ethyl 1-methylpyrrole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-methylpyrrole-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the expected fragmentation patterns under electron ionization (EI), provides detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and presents the data in a clear, structured format for ease of interpretation.

Introduction

This compound (C8H11NO2) is a substituted pyrrole derivative with a molecular weight of 153.18 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. When coupled with gas chromatography, it allows for the separation and analysis of volatile and semi-volatile compounds from complex mixtures. This guide focuses on the electron ionization mass spectrometry (EI-MS) of the title compound, a common technique for generating reproducible fragmentation patterns.

Mass Spectrometry Data

Table 1: Predicted Mass Spectral Data for this compound

m/zProposed Fragment IonStructureRelative Abundance
153[M]+• (Molecular Ion)C8H11NO2+•Moderate
124[M - C2H5]+C6H6NO2+High
108[M - OC2H5]+C7H9N+High
94[C6H6N]+C6H6N+Moderate
80[C5H6N]+C5H6N+Moderate
53[C4H5]+C4H5+Low

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI-MS system is initiated by the removal of an electron to form the molecular ion (m/z 153). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. The proposed major fragmentation pathways are illustrated below.

Fragmentation_Pathway M This compound [M]+• m/z = 153 F1 [M - C2H5]+ m/z = 124 M->F1 - •C2H5 F2 [M - OC2H5]+ m/z = 108 M->F2 - •OC2H5 F3 [C6H6N]+ m/z = 94 F2->F3 - CH2 F4 [C5H6N]+ m/z = 80 F3->F4 - CH2

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis in complex matrices, an appropriate extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

    • Scan Rate: 2 scans/second

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Standard/Sample Weighing P2 Dissolution in Solvent P1->P2 P3 Dilution to Working Concentration P2->P3 A1 Sample Injection P3->A1 A2 Gas Chromatography Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 A5 Detection A4->A5 D1 Total Ion Chromatogram (TIC) A5->D1 D2 Mass Spectrum Extraction D1->D2 D3 Library Search / Fragmentation Analysis D2->D3 D4 Quantification D3->D4

Figure 2: General workflow for GC-MS analysis.

This in-depth guide provides the foundational information required for the successful mass spectrometric analysis of this compound. The provided data and protocols will aid researchers in identifying this compound and understanding its fragmentation behavior, thereby supporting its application in drug development and other scientific endeavors.

References

Biological activity of pyrrole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pyrrole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold found in numerous naturally occurring and synthetic compounds vital to biological systems, including heme, chlorophyll, and vitamin B12[1]. Derivatives of pyrrole-2-carboxylic acid, a key subclass, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds have been isolated from various natural sources such as fungi, plants, and microorganisms[2]. Their structural versatility allows for the synthesis of a wide array of analogues, leading to the discovery of agents with significant therapeutic potential. This guide provides a comprehensive overview of the prominent biological activities of pyrrole-2-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

The metabolic reprogramming in cancer cells presents unique targets for therapeutic intervention. The L-proline metabolic cycle, crucial for cancer cell proliferation and survival, involves the intermediate 3,4-dihydro-2H-pyrrole-2-carboxylic acid (also known as Δ1-pyrroline-5-carboxylate or P5C)[3][4]. This has inspired the synthesis and evaluation of its derivatives as potential antiproliferative agents. Recent studies have focused on exploring various pyrrole structures as cytotoxic agents that can induce apoptosis, arrest the cell cycle, and inhibit kinases and other proteins crucial for tumor growth[5].

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of various 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
trans-4m HT-29 (Colon)19.68.86[3]
H1299 (Lung)25.46.68[3]
cis-4m PC3 (Prostate)> 100-[3]
H1299 (Lung)48.93.3[3]
MDA-MB-231 (Breast)> 100-[3]
cis-6m (amide) HT-29 (Colon)> 1006.67[3]

Note: The Selectivity Index (SI) is a ratio of the cytotoxicity against normal cells to cancer cells, with higher values indicating greater selectivity.

Signaling and Metabolic Pathways

The proline metabolic pathway is a key target. The enzyme P5C reductase (PYCR1) catalyzes the reduction of P5C to proline, a critical step for cancer cell survival[3]. Synthetic analogues of P5C are designed to interfere with this process.

Proline_Metabolism_in_Cancer cluster_pathway Proline Metabolism cluster_effect Cellular Effects Proline L-Proline P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Proline->P5C Oxidation P5C->Proline Reduction Glutamate Glutamate P5C->Glutamate PYCR1 PYCR1 Enzyme Cancer_Survival Cancer Cell Survival & Proliferation PYCR1->Cancer_Survival Promotes Pyrrole_Derivative Pyrrole-2-Carboxylic Acid Derivatives Pyrrole_Derivative->PYCR1

Figure 1: Inhibition of Proline Metabolism by Pyrrole Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells (e.g., HT-29, H1299) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrole-2-carboxylic acid derivatives for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Pyrrole derivatives have long been recognized for their antimicrobial properties, with naturally occurring antibiotics like Pyrrolnitrin and Pyoluteorin serving as key examples[1]. Research has expanded to synthetic derivatives, revealing broad-spectrum activity against various foodborne pathogens and other bacteria and fungi[1][6].

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the antimicrobial potency of these compounds.

CompoundOrganismMIC (µg/mL)Reference
Pyrrole-2-carboxylic acid (PCA) Escherichia coli125[6]
Staphylococcus aureus62.5[6]
Bacillus subtilis62.5[6]
Listeria monocytogenes125[6]
ENBHEDPC *Mycobacterium tuberculosis H37Rv0.7[7]
Compound 3a E. coli6.25[8]
S. aureus12.5[8]
Compound 3e C. albicans (Fungus)6.25[8]

*ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Mechanism of Action

One proposed antibacterial mechanism for pyrrole-2-carboxylic acid involves inducing severe damage to the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death[6].

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Pyrrole Derivative in 96-well Plate start->prep_compound inoculate Inoculate Each Well (except negative control) with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with no Visible Growth observe->determine_mic finish End determine_mic->finish

Figure 2: Experimental Workflow for MIC Determination.
  • Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured, and its suspension is adjusted to a standardized concentration, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (medium + inoculum) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity

Pyrrole-containing structures are a cornerstone of many nonsteroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac[9]. The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Research into novel N-pyrrole carboxylic acid derivatives has aimed to develop potent and selective COX-1 and COX-2 inhibitors with improved safety profiles[10].

Mechanism of Action: COX Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by the COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many pyrrole-2-carboxylic acid derivatives act by blocking the active site of these enzymes, thereby preventing prostaglandin production[9][10].

COX_Pathway_Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibitor Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins Inflammation Inflammation Pain, Fever PGs->Inflammation COX1->PGs COX2->PGs Pyrrole_NSAID Pyrrole-2-Carboxylic Acid Derivatives (NSAIDs) Pyrrole_NSAID->COX1 Inhibition Pyrrole_NSAID->COX2 Inhibition

Figure 3: Mechanism of COX Inhibition by Pyrrole Derivatives.
Quantitative Data: COX Inhibition

The inhibitory activity of N-pyrrole carboxylic acid derivatives against COX-1 and COX-2 is measured in vitro, with IC50 values indicating potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
4g 0.050.09[10]
4h 0.060.08[10]
4k 0.090.12[10]
4l 0.080.10[10]
Celecoxib (Ref.) 15.00.05[10]

Note: Compounds 4g, 4h, 4k, and 4l demonstrated potent dual inhibition of both COX-1 and COX-2, with activity comparable to or greater than the reference drug for COX-1 and near-potent for COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay

The activity of compounds against COX-1 and COX-2 is often evaluated using commercially available fluorometric or colorimetric inhibitor screening kits.

  • Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (the pyrrole derivative) or a reference inhibitor (like Celecoxib or Ibuprofen) in a buffer solution for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Prostaglandin Detection: The assay measures the amount of Prostaglandin H2 (PGH2) produced. In a common method, the peroxidase activity of the COX enzyme is utilized. A probe is added that reacts with PGH2 to produce a fluorescent or colored product.

  • Signal Measurement: The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated. The percentage of inhibition for each compound concentration is determined relative to a control without any inhibitor. IC50 values are then calculated from the resulting dose-response curve.

Conclusion

Pyrrole-2-carboxylic acid and its derivatives represent a versatile and highly valuable scaffold in modern drug discovery. They exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The data and methodologies presented in this guide underscore the significant therapeutic potential of this class of compounds. Future research will likely focus on optimizing the selectivity and potency of these derivatives, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylate esters are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Their inherent structural features allow for diverse functionalization, making them ideal precursors in drug discovery and development. This document provides detailed application notes and protocols for the synthesis of a key derivative, Ethyl 1-methylpyrrole-2-carboxylate, and highlights its significance as a synthetic intermediate. While the Paal-Knorr synthesis is a classic method for forming pyrrole rings from 1,4-dicarbonyls and primary amines, the synthesis of this compound typically proceeds through the esterification of pyrrole followed by N-alkylation.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

  • Synthesis of the precursor, Ethyl pyrrole-2-carboxylate.

  • N-methylation of Ethyl pyrrole-2-carboxylate.

This approach allows for high yields and purity of the final product.

Part 1: Synthesis of Ethyl pyrrole-2-carboxylate

A robust method for the synthesis of Ethyl pyrrole-2-carboxylate involves the acylation of pyrrole with trichloroacetyl chloride, followed by alcoholysis.[1]

Reaction Scheme:

Experimental Protocol:

Step A: Synthesis of 2-(trichloroacetyl)pyrrole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.

  • With stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether through the dropping funnel over a period of 3 hours. The reaction is exothermic and will cause the mixture to reflux.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water.

  • Separate the layers and dry the organic phase with anhydrous magnesium sulfate.

  • Remove the solvent by distillation and dissolve the residue in 225 ml of hexane.

  • Cool the solution on ice to induce crystallization. Collect the solid product by filtration and wash with cold hexane.

Step B: Synthesis of Ethyl pyrrole-2-carboxylate

  • In a three-necked round-bottom flask, prepare a solution of sodium ethoxide by dissolving 1.0 g (0.044 g-atom) of sodium in 300 ml of anhydrous ethanol.

  • Once the sodium has completely dissolved, add 75 g (0.35 mole) of 2-(trichloroacetyl)pyrrole from the previous step in portions over 10 minutes.

  • Stir the solution for 30 minutes after the addition is complete.

  • Concentrate the solution to dryness using a rotary evaporator.

  • Partition the oily residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid.

  • Separate the ether layer and wash the aqueous layer with 100 ml of ether.

  • Combine the ether extracts, wash with a saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution by distillation and purify the residue by vacuum distillation to yield Ethyl pyrrole-2-carboxylate.

ParameterValue
Yield 91-92%
Boiling Point 125–128 °C (25 mm Hg)
Part 2: N-methylation of Ethyl pyrrole-2-carboxylate

The N-methylation of the pyrrole ring can be achieved using a methylating agent, such as methyl iodide, in the presence of a base.[2]

Reaction Scheme:

Experimental Protocol:

  • To a solution of Ethyl pyrrole-2-carboxylate (1 mole equivalent) in acetone, add potassium carbonate (1.5 mole equivalents).

  • To this suspension, add methyl iodide (1.2 mole equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

ParameterDescription
Methylating Agent Methyl iodide
Base Potassium carbonate
Solvent Acetone
Reaction Time 10 hours
Temperature Reflux

Application in Pharmaceutical Synthesis

Pyrrole derivatives are integral components of numerous pharmaceutical compounds.[3] this compound and its analogs serve as key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for cancer therapy.[3] The pyrrole scaffold provides a versatile platform for the introduction of various functional groups to modulate the biological activity of the target molecule.

For instance, substituted pyrrole carboxamides, which can be synthesized from this compound, are being investigated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for the development of new anti-tuberculosis drugs.

Logical Workflow and Signaling Pathway Diagrams

Synthesis Workflow for this compound

G cluster_0 Part 1: Esterification cluster_1 cluster_2 Part 2: N-methylation cluster_3 Application Pyrrole Pyrrole Acylation Acylation Pyrrole->Acylation Trichloroacetyl chloride 2-(trichloroacetyl)pyrrole 2-(trichloroacetyl)pyrrole Acylation->2-(trichloroacetyl)pyrrole Alcoholysis Alcoholysis 2-(trichloroacetyl)pyrrole->Alcoholysis Sodium ethoxide Ethyl pyrrole-2-carboxylate Ethyl pyrrole-2-carboxylate Alcoholysis->Ethyl pyrrole-2-carboxylate N-methylation N-methylation Ethyl pyrrole-2-carboxylate->N-methylation Methyl iodide, K2CO3 This compound This compound N-methylation->this compound Further Synthesis Further Synthesis This compound->Further Synthesis Amidation, etc. APIs (e.g., Kinase Inhibitors) APIs (e.g., Kinase Inhibitors) Further Synthesis->APIs (e.g., Kinase Inhibitors)

Caption: Synthetic pathway for this compound and its application.

General Experimental Workflow

G start Start: Reagent Preparation reaction Reaction Setup and Execution start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography/Distillation) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: A generalized workflow for the synthesis and purification of pyrrole derivatives.

References

Application Notes and Protocols: Ethyl 1-Methylpyrrole-2-carboxylate as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 1-methylpyrrole-2-carboxylate as a versatile precursor in the synthesis of pharmaceutically relevant compounds. The document details its application in the preparation of a potent and selective activator of Pyruvate Kinase M2 (PKM2), a critical enzyme implicated in cancer metabolism.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrrole scaffold is a common motif in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The ester and N-methyl functionalities of this precursor offer strategic points for chemical modification, allowing for the construction of diverse molecular architectures. Its relative stability and reactivity make it an ideal starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

A significant application of this precursor is in the synthesis of substituted pyrrole-2-carboxamides, which have shown promise as modulators of various biological targets. One such target is Pyruvate Kinase M2 (PKM2), an enzyme that plays a pivotal role in the altered metabolic phenotype of cancer cells, known as the Warburg effect. Activation of PKM2 can reprogram cancer cell metabolism, leading to reduced proliferation and tumor growth. This makes PKM2 an attractive target for the development of novel anticancer therapies.

This document focuses on the synthetic pathway from this compound to 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide, a known activator of PKM2.

Synthetic Application: Synthesis of a Pyruvate Kinase M2 (PKM2) Activator

The following sections detail the synthetic route to a potent PKM2 activator, starting from this compound. The overall pathway involves three key transformations:

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Friedel-Crafts Acylation: Introduction of the 2,3-dichlorobenzoyl group at the C4 position of the pyrrole ring.

  • Amide Formation: Coupling of the pyrrole-2-carboxylic acid with an appropriate amine.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Synthetic Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 1-Methylpyrrole-2-carboxylic acid Step1->Intermediate1 Step2 Friedel-Crafts Acylation Intermediate1->Step2 Intermediate2 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid Step2->Intermediate2 Step3 Amide Formation Intermediate2->Step3 Product 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide (PKM2 Activator) Step3->Product

Caption: Synthetic workflow for the PKM2 activator.

Quantitative Data Summary

The following table summarizes the key steps, reagents, and expected outcomes for the synthesis of the PKM2 activator.

StepReactionKey Reagents & ConditionsProductExpected Yield
1Hydrolysis1. NaOH, Ethanol/Water, Reflux2. HCl (aq)1-Methylpyrrole-2-carboxylic acid>90%
2Friedel-Crafts Acylation2,3-Dichlorobenzoyl chloride, AlCl₃, Dichloromethane, 0 °C to rt4-(2,3-Dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid70-80%
3Amide FormationOxalyl chloride, DMF (cat.), Dichloromethane; then NH₄OH4-(2,3-Dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide80-90%

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of ethanol and water (3:1 v/v), add sodium hydroxide (2 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2M HCl at 0 °C.

  • The resulting precipitate (1-Methylpyrrole-2-carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.

G Start This compound Reaction Reflux Start->Reaction Reagents NaOH, EtOH/H₂O Reagents->Reaction Workup Acidification (HCl) Reaction->Workup Product 1-Methylpyrrole-2-carboxylic acid Workup->Product

Caption: Hydrolysis of the ethyl ester.

Step 2: Friedel-Crafts Acylation of 1-Methylpyrrole-2-carboxylic acid

This protocol details the regioselective acylation of the pyrrole ring at the C4 position.

Materials:

  • 1-Methylpyrrole-2-carboxylic acid

  • 2,3-Dichlorobenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Nitrogen atmosphere setup

  • Magnetic stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of aluminum chloride (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add 2,3-dichlorobenzoyl chloride (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 1-Methylpyrrole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid.

G Start 1-Methylpyrrole-2-carboxylic acid Reaction 0 °C to rt Start->Reaction Reagent1 2,3-Dichlorobenzoyl chloride Reagent1->Reaction Reagent2 AlCl₃, DCM Reagent2->Reaction Product 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid Reaction->Product

Caption: Friedel-Crafts acylation reaction.

Step 3: Amide Formation

This protocol describes the final step to obtain the target PKM2 activator.

Materials:

  • 4-(2,3-Dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Aqueous ammonium hydroxide (NH₄OH)

  • Ice bath

  • Nitrogen atmosphere setup

  • Magnetic stirrer

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere, add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of aqueous ammonium hydroxide.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or silica gel chromatography to yield 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide.

G Start 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid StepA 1. Oxalyl chloride, DMF (cat.) Start->StepA Intermediate Acid Chloride Intermediate StepA->Intermediate StepB 2. NH₄OH Intermediate->StepB Product 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide StepB->Product

Caption: Amide formation from carboxylic acid.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of complex, biologically active molecules. The protocols detailed herein provide a clear pathway for the synthesis of a potent PKM2 activator, highlighting the utility of this precursor in the development of novel anticancer agents. The methodologies can be adapted for the synthesis of a variety of other pyrrole-based pharmaceutical compounds, making this compound a key tool for researchers in drug discovery and development.

Application Notes and Protocols: Synthesis of Substituted Pyrroles using Ethyl 1-Methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various substituted pyrroles utilizing ethyl 1-methylpyrrole-2-carboxylate as a key starting material. The following sections describe common electrophilic substitution reactions, including nitration, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and halogenation, as well as subsequent functionalization through cross-coupling reactions.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the preparation of polysubstituted pyrrole derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. The electron-rich nature of the pyrrole ring allows for various electrophilic substitution reactions, primarily at the C4 and C5 positions. The N-methyl group prevents side reactions at the nitrogen atom, simplifying product outcomes. This document outlines established procedures for the selective functionalization of this starting material.

Electrophilic Substitution Reactions of this compound

The general workflow for the electrophilic substitution of this compound is depicted below. The electron-donating N-methyl group and the electron-withdrawing ethyl carboxylate group direct incoming electrophiles to specific positions on the pyrrole ring.

workflow cluster_reactions Electrophilic Substitution start This compound nitration Nitration start->nitration HNO3/Ac2O acylation Friedel-Crafts Acylation start->acylation RCOCl/AlCl3 formylation Vilsmeier-Haack Formylation start->formylation POCl3/DMF halogenation Halogenation start->halogenation NBS/NCS product_nitro Ethyl 4-nitro-1-methylpyrrole-2-carboxylate nitration->product_nitro product_acyl Ethyl 4-acyl-1-methylpyrrole-2-carboxylate acylation->product_acyl product_formyl Ethyl 4-formyl-1-methylpyrrole-2-carboxylate formylation->product_formyl product_halo Ethyl 4-halo-1-methylpyrrole-2-carboxylate halogenation->product_halo

Caption: General scheme of electrophilic substitution reactions on this compound.

Nitration

Nitration of this compound with fuming nitric acid in acetic anhydride selectively yields the 4-nitro derivative.

Experimental Protocol: Synthesis of Ethyl 4-nitro-1-methylpyrrole-2-carboxylate [1]

  • Dissolve ethyl 1-methyl-2-pyrrolecarboxylate (1.53 g, 0.01 mol) in acetic anhydride (8 mL).

  • Cool the solution to below -5 °C in an ice-salt bath.

  • Slowly add a pre-mixed solution of fuming nitric acid (1.1 g, 0.018 mol) and acetic anhydride (2.0 mL) while maintaining the temperature below -5 °C.

  • After the addition is complete, hydrolyze the reaction mixture by pouring it into cold water.

  • Extract the product with ether.

  • Dry the combined organic extracts over sodium sulfate and remove the solvent under vacuum.

  • Purify the crude red solid by chromatography on alumina using a benzene/petroleum pentanes eluent.

Data Presentation:

ProductReagentsSolventTemp.TimeYieldReference
Ethyl 4-nitro-1-methylpyrrole-2-carboxylateFuming HNO₃, Acetic AnhydrideAcetic Anhydride< -5 °C-34%[1]

Note: 0.35 g of unreacted starting material was recovered.

Friedel-Crafts Acylation

Friedel-Crafts acylation of pyrrole-2-carboxylates with acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum trichloride, typically results in substitution at the 4-position. The following protocol is for the acylation of ethyl pyrrole-2-carboxylate and can be adapted for the N-methylated analogue.

Experimental Protocol: Synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate [2]

  • In a two-necked round-bottomed flask equipped with an argon inlet, dissolve ethyl pyrrole-2-carboxylate (4.0 g, 28.8 mmol) in 1,2-dichloroethane (100 mL).

  • Slowly add anhydrous aluminum trichloride (8.0 g).

  • Add a solution of acetyl chloride (4.4 mL, 62 mmol) in 1,2-dichloroethane (50 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture into 200 g of crushed ice for hydrolysis.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase with dichloromethane (2 x 200 mL).

  • Wash the combined organic phases sequentially with saturated aqueous sodium bicarbonate (1 x 100 mL) and deionized water (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography (eluent: dichloromethane solution containing 1% methanol).

Data Presentation:

ProductStarting MaterialReagentsSolventTemp.TimeYieldReference
Ethyl 4-acetyl-1H-pyrrole-2-carboxylateEthyl pyrrole-2-carboxylateAcetyl chloride, AlCl₃1,2-dichloroethaneRT1 h76%[2]
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. For pyrrole derivatives, this reaction is a common method to install an aldehyde functionality, typically at the position ortho to the activating group and meta to a deactivating group. The following is a general procedure that can be adapted for this compound.

Experimental Protocol: General Vilsmeier-Haack Formylation

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in a suitable solvent (e.g., dichloromethane), cool to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: A specific protocol for the Vilsmeier-Haack formylation of ethyl 4-bromopyrrole-2-carboxylate has been reported, yielding ethyl 3-bromo-2-formylpyrrole-5-carboxylate, indicating that formylation can occur at an available alpha-position.[3]

Halogenation

Halogenation of the pyrrole ring can be achieved using various reagents, with N-halosuccinimides being common choices for their selectivity and ease of handling. Bromination with N-bromosuccinimide (NBS) is expected to occur at the 4-position of this compound.

Experimental Protocol: General Bromination with NBS

  • Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Note: While a specific protocol for the bromination of the title compound was not found, the synthesis of ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is documented, indicating the feasibility of this transformation.

Further Functionalization: Suzuki Cross-Coupling

Halogenated pyrroles are valuable intermediates for further C-C bond formation via metal-catalyzed cross-coupling reactions. The following is a general protocol for the Suzuki coupling of a brominated pyrrole derivative.

suzuki_coupling start Ethyl 4-bromo-1-methylpyrrole-2-carboxylate reaction Suzuki Coupling start->reaction boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->reaction product Ethyl 4-aryl-1-methylpyrrole-2-carboxylate reaction->product Pd catalyst, Base

Caption: Suzuki cross-coupling of a brominated pyrrole with an arylboronic acid.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • To a reaction vessel, add ethyl 4-bromo-1-methylpyrrole-2-carboxylate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and ethanol or dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The Suzuki-Miyaura coupling of a protected methyl 4-bromo-1H-pyrrole-2-carboxylate has been reported with various arylboronic acids, achieving yields ranging from 41% to 87%.[4] These conditions can likely be adapted for the ethyl ester.

Summary of Reactions and Products

Starting MaterialReaction TypeKey Reagents/CatalystProductTypical Position of Substitution
This compoundNitrationHNO₃ / Ac₂OEthyl 4-nitro-1-methylpyrrole-2-carboxylateC4
This compoundFriedel-Crafts AcylationRCOCl / AlCl₃Ethyl 4-acyl-1-methylpyrrole-2-carboxylateC4
This compoundVilsmeier-Haack FormylationPOCl₃ / DMFEthyl 4-formyl-1-methylpyrrole-2-carboxylateC4 or C5
This compoundHalogenation (Bromination)NBSEthyl 4-bromo-1-methylpyrrole-2-carboxylateC4
Ethyl 4-bromo-1-methylpyrrole-2-carboxylateSuzuki Cross-CouplingArB(OH)₂ / Pd catalystEthyl 4-aryl-1-methylpyrrole-2-carboxylateC4

These protocols provide a foundation for the synthesis of a diverse library of substituted pyrroles from a common and readily accessible starting material, enabling further exploration in medicinal chemistry and materials science.

References

Application of Ethyl 1-methylpyrrole-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylpyrrole-2-carboxylate is a versatile heterocyclic building block that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of therapeutic agents, with a focus on its conversion to bioactive amides, particularly those with applications in oncology.

The N-methylated pyrrole core offers specific steric and electronic properties that can be exploited in drug design to fine-tune binding to biological targets. The ethyl ester functionality at the 2-position provides a convenient handle for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse library of carboxamide derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of N-methylpyrrole-2-carboxamides. These derivatives have shown significant potential in various therapeutic areas, most notably as kinase inhibitors for the treatment of cancer.

Anticancer Agents: Kinase Inhibitors

Many pyrrole-containing compounds have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4][5][6] Derivatives of 1-methylpyrrole have been shown to target key kinases involved in tumor growth, angiogenesis, and metastasis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

The general workflow for developing such inhibitors from this compound involves a two-step synthetic sequence: hydrolysis of the ethyl ester to the carboxylic acid, followed by amide bond formation with a desired amine.

Experimental Protocols

Protocol 1: Synthesis of 1-methylpyrrole-2-carboxylic acid

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (5 mL/mmol), add a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in distilled water and wash with dichloromethane (2 x 10 mL/mmol) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.

  • A precipitate of 1-methylpyrrole-2-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum.

Protocol 2: Synthesis of 1-methylpyrrole-2-carboxamide Derivatives

This protocol outlines the general procedure for the amide coupling of 1-methylpyrrole-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-methylpyrrole-2-carboxylic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-methylpyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-methylpyrrole-2-carboxamide derivative.

Data Presentation

The following table summarizes the in vitro biological activity of representative pyrrole-2-carboxamide derivatives, demonstrating the potential of this scaffold in medicinal chemistry. The data is compiled from studies on related pyrrole derivatives, showcasing the potency that can be achieved through modification of the core structure derived from this compound.

Compound IDTargetAssayIC₅₀ (nM)Cell LineReference
MI-1 EGFR/VEGFRKinase Inhibition--[2]
D1 EGFR/VEGFRKinase Inhibition--[2]
Lck Inhibitor LckKinase Inhibition<10-[7]
Pyrrolone 8a P. falciparumAntiparasitic9K1

Note: The specific IC₅₀ values for MI-1 and D1 were not provided in the abstract, but they were identified as potent inhibitors.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of bioactive 1-methylpyrrole-2-carboxamide derivatives starting from this compound.

G A This compound B 1-methylpyrrole-2-carboxylic acid A->B Hydrolysis (NaOH, EtOH/H₂O) D Bioactive 1-methylpyrrole-2-carboxamide Library B->D Amide Coupling (EDC, HOBt, DIPEA) C Diverse Amines C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound Identification E->F

Synthetic workflow for bioactive pyrrole-2-carboxamides.
Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway downstream of EGFR and VEGFR, which can be inhibited by pyrrole derivatives synthesized from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrole Derivative (e.g., MI-1, D1) Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.
Logical Relationship: From Building Block to Biological Effect

This diagram illustrates the logical progression from the starting material to the observed biological effects.

G Start This compound Intermediate 1-methylpyrrole-2-carboxylic acid Start->Intermediate Chemical Synthesis Step 1 Derivative 1-methylpyrrole-2-carboxamide Derivatives Intermediate->Derivative Chemical Synthesis Step 2 Target Target Engagement (e.g., Kinase Binding) Derivative->Target Molecular Interaction Cellular Cellular Effects (e.g., Apoptosis, Anti-proliferative) Target->Cellular Signal Transduction Modulation Organismal Therapeutic Outcome (e.g., Anti-tumor Activity) Cellular->Organismal Physiological Response

Logical flow from chemical synthesis to therapeutic effect.

References

Application Notes and Protocols: Protecting Group Strategies for Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxylates are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials. The inherent reactivity of the pyrrole ring, particularly the nitrogen atom, often necessitates the use of protecting groups to achieve desired chemical transformations with high selectivity and yield. This document provides a comprehensive guide to the selection and implementation of protecting group strategies tailored for pyrrole-2-carboxylates, offering detailed experimental protocols and comparative data to aid in synthetic planning and execution.

Commonly Employed Protecting Groups

The choice of a suitable protecting group is contingent upon its stability to the reaction conditions required for subsequent transformations and the ease of its removal under conditions that do not compromise the integrity of the target molecule. For pyrrole-2-carboxylates, the most frequently utilized N-protecting groups include alkoxycarbonyls (e.g., tert-butoxycarbonyl (Boc), 2,2,2-trichloroethoxycarbonyl (Troc)), sulfonyls (e.g., p-toluenesulfonyl (Tosyl)), and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Data Presentation: A Comparative Overview of Protecting Groups

The following tables summarize quantitative data for the protection and deprotection of various pyrrole-2-carboxylates, providing a clear comparison of yields under different conditions.

Table 1: N-Protection of Pyrrole-2-Carboxylates

EntryPyrrole-2-carboxylate SubstrateProtecting GroupReagents and ConditionsYield (%)Reference
1Methyl 4-bromo-1H-pyrrole-2-carboxylateSEMSEM-Cl, NaH, DMF, rt, 0.5 h71[1]
24-bromo-1H-pyrrole-2-carboxylic acid derivativeBoc(Boc)₂O, Et₃N, DMAP, DCM, rt94[1]
31H-pyrrole-2-carbaldehydeTosylTs-Cl, NaH, DMF85[2]
4General CarbamatesAlkoxycarbonyl2,5-dimethoxytetrahydrofuran, AcOH, 110 °CGood[3]

Table 2: N-Deprotection of Protected Pyrrole-2-Carboxylates

EntryProtected Pyrrole-2-carboxylateProtecting GroupReagents and ConditionsYield (%)Reference
1N-SEM-4-phenyl-pyrrole-2-carboxylateSEMTBAF83[1]
2N-Boc-4-aryl-pyrrole-2-carboxamideBocTFA, DCM, rt, 2 h6-37[1]
3Acylated N-Troc-pyrrolesTrocZn, AcOHGood[3]
4General N-Tosyl pyrrole productTosylNaOH, MeOH/H₂O, rt, overnight-[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the protection and deprotection of pyrrole-2-carboxylates with commonly used protecting groups.

Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of Ethyl Pyrrole-2-carboxylate

Materials:

  • Ethyl pyrrole-2-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-ethyl pyrrole-2-carboxylate.

Protocol 2: Deprotection of N-Boc-Protected Pyrrole-2-carboxylates

Materials:

  • N-Boc-protected pyrrole-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-protected pyrrole-2-carboxylate (1 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature and monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected pyrrole-2-carboxylate.

Protocol 3: N-p-Toluenesulfonyl (Tosyl) Protection of Methyl Pyrrole-2-carboxylate

Materials:

  • Methyl pyrrole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of methyl pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield N-tosyl-methyl pyrrole-2-carboxylate.

Protocol 4: Deprotection of N-Tosyl-Protected Pyrrole-2-carboxylates

Materials:

  • N-Tosyl-protected pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-Tosyl-protected pyrrole-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Add crushed sodium hydroxide pellets (3 equivalents).

  • Stir the mixture at room temperature overnight.

  • Add EtOAc and separate the phases.

  • Extract the aqueous phase with EtOAc.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to dryness to obtain the deprotected pyrrole-2-carboxylate.[3]

Protocol 5: N-2-(Trimethylsilyl)ethoxymethyl (SEM) Protection of Methyl Pyrrole-2-carboxylate

Materials:

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF.

  • After stirring for 30 minutes at room temperature, add SEM-Cl (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.[1]

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to give methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate.[1]

Protocol 6: Deprotection of N-SEM-Protected Pyrrole-2-carboxylates

Materials:

  • N-SEM-protected pyrrole-2-carboxylate

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM-protected pyrrole-2-carboxylate (1 equivalent) in THF.

  • Add TBAF solution (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the deprotected pyrrole-2-carboxylate.[1]

Mandatory Visualizations

Logical Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in the synthetic design. The following diagram illustrates a decision-making workflow based on the stability of the protecting group towards various reaction conditions.

ProtectingGroupSelection start Select Protecting Group Strategy condition1 Subsequent Reaction Conditions? start->condition1 pg_boc Boc Group condition1->pg_boc Acidic (mild) Basic/Nucleophilic Stable pg_tosyl Tosyl Group condition1->pg_tosyl Strongly Basic Reductive Stable pg_sem SEM Group condition1->pg_sem Acidic/Fluoride Labile Organometallic Stable deprotection Deprotection Method pg_boc->deprotection TFA pg_tosyl->deprotection NaOH or Mg/MeOH pg_sem->deprotection TBAF or Acid ProtectionDeprotection Pyrrole Pyrrole-2-carboxylate (Reactive N-H) ProtectedPyrrole N-Protected Pyrrole-2-carboxylate (Masked N-H) Pyrrole->ProtectedPyrrole Protection (e.g., Boc, Ts, SEM) FunctionalizedPyrrole Functionalized N-Protected Pyrrole ProtectedPyrrole->FunctionalizedPyrrole Chemical Transformation FinalProduct Deprotected Functionalized Pyrrole FunctionalizedPyrrole->FinalProduct Deprotection

References

Application Notes and Protocols: The Role of Ethyl 1-methylpyrrole-2-carboxylate in the Synthesis of Porphyrin Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their derivatives are a critical class of macrocyclic compounds with extensive applications in medicine, including photodynamic therapy, and in materials science. The synthesis of structurally diverse porphyrins often relies on the strategic construction of pyrrolic building blocks. Ethyl 1-methylpyrrole-2-carboxylate, while not a direct precursor for common porphyrin condensation reactions, serves as a versatile starting material that can be chemically modified to yield key intermediates for porphyrin synthesis.

These application notes provide detailed protocols for the transformation of this compound into valuable porphyrin building blocks, namely 1-methyl-2-hydroxymethylpyrrole and 1-methylpyrrole-2-carboxaldehyde. The subsequent utilization of these intermediates in the formation of dipyrromethanes, the fundamental components for porphyrin macrocycle construction, is also described.

Synthetic Pathways from this compound

The conversion of the chemically stable ethyl ester group in this compound into more reactive functionalities is the primary strategy for its use in porphyrin synthesis. The main synthetic routes involve reduction to an alcohol and oxidation to an aldehyde.

Synthetic Pathways A This compound B 1-methyl-2-hydroxymethylpyrrole A->B Reduction (e.g., LiAlH4) C 1-methylpyrrole-2-carboxaldehyde A->C Reduction & Oxidation or Vilsmeier-Haack (on N-methylpyrrole) D Dipyrromethane B->D Acid-catalyzed condensation with pyrrole C->D Acid-catalyzed condensation with pyrrole E Porphyrin D->E Condensation & Oxidation (e.g., Lindsey or MacDonald Synthesis)

Caption: Synthetic routes from this compound to porphyrins.

Section 1: Reduction of this compound

The reduction of the ethyl ester to a hydroxymethyl group provides a crucial building block for the synthesis of dipyrromethanes.

Experimental Protocol: Synthesis of 1-methyl-2-hydroxymethylpyrrole

This protocol is adapted from standard ester reduction procedures using Lithium Aluminum Hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, gently reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of a saturated aqueous solution of sodium sulfate.

  • Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 1-methyl-2-hydroxymethylpyrrole.

  • The product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactant This compound
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether
Reaction Time 1-2 hours
Temperature Reflux
Typical Yield 85-95% (based on similar ester reductions)

Section 2: Synthesis of 1-methylpyrrole-2-carboxaldehyde

The aldehyde functionality is a cornerstone in many porphyrin syntheses. While direct formylation of this compound can be challenging due to the deactivating nature of the ester group, a two-step process involving reduction to the alcohol followed by oxidation is a reliable method. Alternatively, the Vilsmeier-Haack reaction on N-methylpyrrole provides a direct route to the aldehyde.

Experimental Protocol: Oxidation of 1-methyl-2-hydroxymethylpyrrole

This protocol uses Pyridinium Chlorochromate (PCC) for the oxidation of the primary alcohol to an aldehyde.

Materials:

  • 1-methyl-2-hydroxymethylpyrrole

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-2-hydroxymethylpyrrole (1 equivalent) in anhydrous dichloromethane.

  • Add Pyridinium Chlorochromate (1.5 equivalents) to the solution in one portion with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude 1-methylpyrrole-2-carboxaldehyde can be purified by column chromatography on silica gel.

ParameterValue
Reactant 1-methyl-2-hydroxymethylpyrrole
Reagent Pyridinium Chlorochromate (PCC)
Solvent Anhydrous Dichloromethane (DCM)
Reaction Time 1-2 hours
Temperature Room Temperature
Typical Yield 70-85%

Section 3: Synthesis of Dipyrromethanes

Dipyrromethanes are the immediate precursors to the porphyrin macrocycle in many synthetic strategies. Both 1-methyl-2-hydroxymethylpyrrole and 1-methylpyrrole-2-carboxaldehyde can be utilized to synthesize dipyrromethanes.

Experimental Protocol: Acid-Catalyzed Condensation to form a Dipyrromethane

This protocol describes the condensation of a pyrrole aldehyde with an excess of pyrrole.

Dipyrromethane Synthesis A 1-methylpyrrole-2-carboxaldehyde C Dipyrromethane A->C Acid Catalyst (e.g., TFA) Room Temperature B Pyrrole (excess) B->C

Caption: General workflow for dipyrromethane synthesis.

Materials:

  • 1-methylpyrrole-2-carboxaldehyde

  • Pyrrole (freshly distilled)

  • Trifluoroacetic acid (TFA) or other acid catalyst

  • Dichloromethane (DCM)

  • 0.1 M aqueous Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve 1-methylpyrrole-2-carboxaldehyde (1 equivalent) in a large excess of freshly distilled pyrrole (acting as both reactant and solvent).

  • Degas the solution with nitrogen or argon for 15 minutes.

  • Add a catalytic amount of trifluoroacetic acid (TFA) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the aldehyde is consumed (typically 30 minutes to a few hours).

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 0.1 M aqueous NaOH solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess pyrrole and solvent.

  • The resulting crude dipyrromethane can be purified by column chromatography or recrystallization.

ParameterValue
Reactants 1-methylpyrrole-2-carboxaldehyde, Pyrrole
Catalyst Trifluoroacetic Acid (TFA)
Solvent Pyrrole (excess) / Dichloromethane
Reaction Time 0.5 - 3 hours
Temperature Room Temperature
Typical Yield 70-90%

Section 4: Porphyrin Synthesis from Dipyrromethanes

Once the dipyrromethane building blocks are synthesized, they can be used in established porphyrin synthesis methodologies, such as the Lindsey or MacDonald syntheses, to construct the porphyrin macrocycle. These methods generally involve the acid-catalyzed condensation of dipyrromethanes, followed by oxidation to the aromatic porphyrin. The specific conditions will depend on the desired final porphyrin structure.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of key porphyrin building blocks. Through straightforward reduction and oxidation reactions, it can be converted into 1-methyl-2-hydroxymethylpyrrole and 1-methylpyrrole-2-carboxaldehyde. These intermediates are readily employed in the synthesis of dipyrromethanes, which are essential for the construction of a wide array of porphyrin-based molecules for applications in drug development and materials science. The protocols provided herein offer a reliable foundation for researchers to produce these important synthetic intermediates.

Application Notes and Protocols: Ethyl 1-methylpyrrole-2-carboxylate in the Synthesis of Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel anti-tubercular agents with new mechanisms of action. The pyrrole scaffold has emerged as a promising pharmacophore in the development of new anti-TB drugs. Derivatives of pyrrole, particularly pyrrole-2-carboxamides, have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Ethyl 1-methylpyrrole-2-carboxylate is a key building block in the synthesis of many of these potent anti-tubercular agents. Its functional groups – the ester and the N-methylated pyrrole ring – provide versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and drug-like properties. These modifications often involve the conversion of the ethyl ester to a carboxamide, coupled with the introduction of various substituents on the pyrrole ring, to enhance target engagement and improve pharmacokinetic profiles. This document provides detailed protocols for the synthesis of key pyrrole-based intermediates and their elaboration into potential anti-tubercular drugs, along with a summary of their biological activities.

Data Presentation

The following tables summarize the anti-tubercular activity of various pyrrole derivatives, highlighting the importance of the pyrrole-2-carboxamide core and the influence of different substituents.

Table 1: Anti-tubercular Activity of Pyrrole-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)Cytotoxicity (IC50, µg/mL)Reference
1 HCyclohexyl>32>64[1]
5 H1-Adamantyl0.25>64[1]
16 2-Fluorophenyl1-Adamantyl<0.016>64[1]
17 3-Fluorophenyl1-Adamantyl<0.016>64[1]
18 4-Fluorophenyl1-Adamantyl<0.016>64[1]
32 4-FluorophenylCyclooctyl<0.016>64[1]
BM212 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrroleN/A0.7-1.5Not Reported[2]

MIC: Minimum Inhibitory Concentration IC50: Half-maximal inhibitory concentration

Experimental Protocols

Protocol 1: Synthesis of Ethyl pyrrole-2-carboxylate

This protocol describes the synthesis of ethyl pyrrole-2-carboxylate, a precursor to this compound. The synthesis proceeds via the formation of 2-pyrrolyl trichloromethyl ketone from pyrrole and trichloroacetyl chloride, followed by its conversion to the ethyl ester.

Materials:

  • Pyrrole (freshly distilled)

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether

  • Potassium carbonate

  • Magnesium sulfate

  • Activated carbon (Norit)

  • Hexane

  • Sodium metal

  • Anhydrous ethanol

  • 3 N Hydrochloric acid

  • Saturated sodium hydrogen carbonate solution

Procedure:

A. 2-Pyrrolyl trichloromethyl ketone

  • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 225 g (1.23 moles) of trichloroacetyl chloride in 200 ml of anhydrous diethyl ether.

  • While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

  • After the addition is complete, stir the mixture for an additional hour.

  • Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water through the dropping funnel.

  • Separate the organic layer, dry it over magnesium sulfate, and treat with 6 g of activated carbon.

  • Filter the solution and remove the solvent by distillation.

  • Dissolve the residue in 225 ml of hexane and cool on ice to induce crystallization.

  • Collect the tan solid by filtration and wash with 100 ml of cold hexane to yield 189–196 g (77–80%) of the ketone.

B. Ethyl pyrrole-2-carboxylate

  • In a 1-liter, three-necked, round-bottomed flask, dissolve 1.0 g (0.44 g-atom) of sodium in 300 ml of anhydrous ethanol.

  • Once the sodium has dissolved, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portion-wise over 10 minutes.

  • Stir the solution for 30 minutes after the addition is complete.

  • Concentrate the solution to dryness using a rotary evaporator.

  • Partition the oily residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid.

  • Separate the ether layer and wash the aqueous layer with 100 ml of ether.

  • Combine the ether solutions, wash with 25 ml of saturated sodium hydrogen carbonate solution, dry over magnesium sulfate, and concentrate by distillation.

  • Fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate as a pale yellow oil.

Protocol 2: Synthesis of this compound (General Procedure for N-Alkylation)

This protocol describes a general method for the N-methylation of pyrrole derivatives, which can be adapted for the synthesis of this compound from the product of Protocol 1.

Materials:

  • Ethyl pyrrole-2-carboxylate

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl pyrrole-2-carboxylate (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: Synthesis of Pyrrole-2-carboxamides from this compound

This protocol outlines the conversion of the ethyl ester to a carboxamide, a key step in the synthesis of many potent anti-tubercular agents.

Materials:

  • This compound

  • Amine (R₂-NH₂)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

A. Hydrolysis of the Ester

  • Dissolve this compound (1 equivalent) in a mixture of methanol and water (or THF and water).

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

  • Extract the product, 1-methylpyrrole-2-carboxylic acid, with ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

B. Amide Coupling

  • Dissolve the 1-methylpyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add the desired amine (R₂-NH₂) (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, or until the reaction is complete by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide.

Mandatory Visualizations

G cluster_0 Protocol 1: Synthesis of Ethyl pyrrole-2-carboxylate Pyrrole Pyrrole Intermediate_1 2-Pyrrolyl trichloromethyl ketone Pyrrole->Intermediate_1 Anhydrous Ether Trichloroacetyl_chloride Trichloroacetyl chloride Trichloroacetyl_chloride->Intermediate_1 Product_1 Ethyl pyrrole-2-carboxylate Intermediate_1->Product_1 Ethanol Sodium_ethoxide Sodium ethoxide in Ethanol Sodium_ethoxide->Product_1

Caption: Synthetic scheme for Ethyl pyrrole-2-carboxylate.

G cluster_1 Protocol 2 & 3: Synthesis of Anti-Tubercular Pyrrole-2-carboxamides Start Ethyl pyrrole-2-carboxylate N_methylation N-Methylation Start->N_methylation Intermediate_2 This compound N_methylation->Intermediate_2 Methyl_iodide Methyl iodide, NaH, DMF Methyl_iodide->N_methylation Hydrolysis Hydrolysis Intermediate_2->Hydrolysis Intermediate_3 1-Methylpyrrole-2-carboxylic acid Hydrolysis->Intermediate_3 NaOH_or_LiOH NaOH or LiOH NaOH_or_LiOH->Hydrolysis Amide_coupling Amide Coupling Intermediate_3->Amide_coupling Final_Product Anti-Tubercular Pyrrole-2-carboxamide Amide_coupling->Final_Product Reagents_amine R₂-NH₂, HATU, DIPEA Reagents_amine->Amide_coupling

Caption: General workflow for the synthesis of anti-tubercular pyrrole-2-carboxamides.

G cluster_2 Potential Mechanism of Action Drug Pyrrole-2-carboxamide Derivative Target MmpL3 Transporter Drug->Target Binds to Inhibition Inhibition Drug->Inhibition Mycolic_acid Mycolic Acid Transport Target->Mycolic_acid Disruption Disruption Target->Disruption Cell_wall Mycobacterial Cell Wall Synthesis Mycolic_acid->Cell_wall Bacterial_death Bacterial Death Cell_wall->Bacterial_death Essential for survival Inhibition->Target Disruption->Mycolic_acid

Caption: Proposed mechanism of action for pyrrole-2-carboxamide anti-tubercular agents.

References

One-Pot Synthesis of Pyrrole Derivatives from Ethyl 1-methylpyrrole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various pyrrole derivatives, utilizing Ethyl 1-methylpyrrole-2-carboxylate as a versatile starting material. The methodologies outlined herein are designed to be efficient and scalable, offering a streamlined approach to generating a library of substituted pyrroles for applications in drug discovery and materials science.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of natural products, pharmaceuticals, and functional materials. Their diverse biological activities have made them attractive targets in medicinal chemistry. The development of efficient, one-pot synthetic methodologies is crucial for the rapid generation of novel pyrrole-based compounds. This application note focuses on the derivatization of this compound, a readily available starting material, through one-pot functionalization techniques, including formylation, acylation, and halogenation.

One-Pot Vilsmeier-Haack Formylation and Friedel-Crafts Acylation

A powerful one-pot strategy for the synthesis of 4-acyl-1-methylpyrrole-2-carboxaldehydes from 1-methylpyrrole has been reported, which can be adapted for this compound. This sequential reaction involves an initial Vilsmeier-Haack formylation at the 5-position, followed by a Friedel-Crafts acylation at the 4-position of the pyrrole ring. The electron-withdrawing nature of the ester group at the 2-position directs the initial formylation to the 5-position and the subsequent acylation to the 4-position.

Experimental Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process One-Pot Reaction cluster_product Product start This compound step1 Vilsmeier-Haack Formylation start->step1 1. reagent1 Vilsmeier Reagent (POCl3/DMF) reagent1->step1 reagent2 Acyl Chloride/Lewis Acid (e.g., AlCl3) step2 Friedel-Crafts Acylation reagent2->step2 step1->step2 2. In situ product Ethyl 4-acyl-5-formyl-1-methylpyrrole-2-carboxylate step2->product 3. Hydrolysis

Caption: One-pot Vilsmeier-Haack formylation and Friedel-Crafts acylation workflow.

Experimental Protocol: One-Pot Synthesis of Ethyl 4-acetyl-5-formyl-1-methylpyrrole-2-carboxylate

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Acylation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a suspension of anhydrous AlCl₃ (2.5 equivalents) in anhydrous DCM. To this suspension, add acetyl chloride (1.5 equivalents) dropwise at 0 °C. Add this acylating mixture to the reaction flask containing the formylated pyrrole intermediate.

  • Reaction Work-up: After stirring for an additional 2-4 hours at room temperature (monitor by TLC), slowly pour the reaction mixture into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data
DerivativeReagentsCatalystSolventYield (%)Reference
Ethyl 4-acetyl-5-formyl-1-methylpyrrole-2-carboxylatePOCl₃/DMF, Acetyl chlorideAlCl₃DCM75-85[1]
Ethyl 5-formyl-1-methyl-4-propionylpyrrole-2-carboxylatePOCl₃/DMF, Propionyl chlorideAlCl₃DCM70-80[1]
Ethyl 4-benzoyl-5-formyl-1-methylpyrrole-2-carboxylatePOCl₃/DMF, Benzoyl chlorideAlCl₃DCM65-75*[1]

* Yields are estimated based on similar reported reactions and may vary depending on the specific reaction conditions.

One-Pot Halogenation of this compound

Direct halogenation of the pyrrole ring can be achieved in a one-pot fashion using N-halosuccinimides (NBS for bromination, NCS for chlorination). The electron-donating nature of the N-methyl group and the electron-withdrawing ester group will influence the regioselectivity of the halogenation.

Experimental Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process One-Pot Reaction cluster_product Product start This compound reaction Halogenation start->reaction reagent N-Halosuccinimide (NBS or NCS) reagent->reaction solvent Solvent (e.g., CCl4, THF) solvent->reaction product Ethyl 4,5-dihalo-1-methylpyrrole-2-carboxylate reaction->product

Caption: One-pot halogenation of this compound.

Experimental Protocol: One-Pot Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Tetrahydrofuran (THF)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in CCl₄ or THF.

  • Bromination: Add N-Bromosuccinimide (2.2 equivalents for di-bromination) portion-wise to the solution at room temperature. The reaction can be initiated with a radical initiator like AIBN or by gentle heating if necessary. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

  • Extraction and Purification: Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data
DerivativeReagentSolventYield (%)
Ethyl 4,5-dibromo-1-methylpyrrole-2-carboxylateNBSCCl₄80-90
Ethyl 4,5-dichloro-1-methylpyrrole-2-carboxylateNCSTHF75-85

* Yields are estimated and may require optimization for specific substrates and conditions.

Applications in Drug Development

The synthesized pyrrole derivatives serve as valuable building blocks for the development of novel therapeutic agents. The introduced functional groups (formyl, acyl, halo) provide handles for further chemical transformations, enabling the construction of complex molecules with potential biological activities. For instance, the formyl group can be a precursor for the synthesis of various heterocyclic rings fused to the pyrrole core, while acyl and halo groups can be utilized in cross-coupling reactions to introduce diverse substituents.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a synthesized pyrrole derivative could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor Synthesized Pyrrole Derivative Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized pyrrole derivative.

Conclusion

The one-pot synthetic protocols described in this application note offer efficient and direct routes to functionalized pyrrole derivatives from this compound. These methods provide a valuable toolkit for chemists in academia and industry to accelerate the discovery and development of new pyrrole-based molecules with potential applications in medicine and materials science. The provided protocols and data serve as a starting point for further exploration and optimization.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of Ethyl 1-methylpyrrole-2-carboxylate, a key intermediate in the pharmaceutical industry. The focus is on robust and industrially applicable methods, emphasizing yield, purity, and operational simplicity. Two primary synthetic strategies are presented: a two-step approach involving the synthesis of ethyl pyrrole-2-carboxylate followed by N-methylation, and a continuous flow process for the synthesis of the N-methylpyrrole core. The protocols are detailed to be readily implemented in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs). The pyrrole scaffold is a common motif in medicinal chemistry, and its N-methylated and 2-carboxyethyl-substituted form offers a versatile handle for further chemical modifications. The development of scalable and cost-effective synthetic routes is crucial for its industrial application. This document outlines reliable methods for its preparation, complete with experimental details and process flow diagrams.

Synthetic Strategies

Two principal routes are detailed below. The choice of method may depend on the available starting materials, required scale, and specific equipment capabilities.

Route 1: Two-Step Batch Synthesis

This approach is a robust and widely applicable method that proceeds in two distinct steps:

  • Synthesis of Ethyl pyrrole-2-carboxylate: This step involves the acylation of pyrrole followed by esterification. A well-established and scalable procedure is the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, which is then converted to the ethyl ester via alcoholysis.[1]

  • N-methylation of Ethyl pyrrole-2-carboxylate: The second step introduces the methyl group onto the nitrogen atom of the pyrrole ring. This can be achieved using various methylating agents.

Route 2: Synthesis of N-methylpyrrole Core for Subsequent Carboxylation

This strategy focuses on the initial scalable production of N-methylpyrrole, which can then be carboxylated. A continuous process for N-methylpyrrole synthesis is highlighted due to its efficiency and suitability for large-scale industrial production.[2]

Experimental Protocols

Route 1: Two-Step Batch Synthesis

Part A: Synthesis of Ethyl pyrrole-2-carboxylate [1]

This procedure is adapted from a reliable, large-scale laboratory synthesis.

Reaction:

  • Acylation: Pyrrole + Trichloroacetyl chloride → 2-Pyrrolyl trichloromethyl ketone

  • Esterification: 2-Pyrrolyl trichloromethyl ketone + Sodium ethoxide → Ethyl pyrrole-2-carboxylate

Materials and Equipment:

  • 3 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Pyrrole (freshly distilled)

  • Trichloroacetyl chloride

  • Anhydrous diethyl ether

  • Potassium carbonate

  • Magnesium sulfate

  • Activated carbon (e.g., Norit)

  • Hexane

  • Sodium metal

  • Anhydrous ethanol

  • Rotary evaporator

Procedure:

1. Preparation of 2-Pyrrolyl trichloromethyl ketone:

  • Charge the 3 L flask with 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.

  • While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether through the dropping funnel over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

  • After the addition is complete, continue stirring for 1 hour.

  • Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water.

  • Separate the layers and dry the organic phase with magnesium sulfate.

  • Treat the organic solution with 6 g of activated carbon and filter.

  • Remove the solvent by distillation on a steam bath.

  • Dissolve the residue in 225 ml of hexane and cool on ice to induce crystallization.

  • Collect the solid product and wash it with 100 ml of cold hexane. This yields 189–196 g (77–80%) of the ketone.

2. Preparation of Ethyl pyrrole-2-carboxylate:

  • In a 1 L three-necked flask, prepare a solution of sodium ethoxide by dissolving 1.0 g (0.44 g-atom) of sodium in 300 ml of anhydrous ethanol.

  • Portionwise, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone over 10 minutes.

  • Stir the solution for 30 minutes after the addition is complete.

  • Concentrate the solution to dryness using a rotary evaporator.

  • Partition the oily residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid.

  • Separate the ether layer and wash the aqueous layer with an additional 100 ml of ether.

  • Combine the ether solutions, wash with 25 ml of saturated sodium hydrogen carbonate solution, and dry with magnesium sulfate.

  • Concentrate by distillation and then fractionate the residue at reduced pressure to yield 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate as a pale yellow oil.

Part B: N-methylation of Ethyl pyrrole-2-carboxylate

Reaction:

Ethyl pyrrole-2-carboxylate + Methylating Agent → this compound

Materials and Equipment:

  • Round-bottomed flask with a magnetic stirrer

  • Ethyl pyrrole-2-carboxylate

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3) as a base

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI) as a methylating agent

  • Anhydrous Dimethylformamide (DMF) or Acetone as a solvent

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure (Example using NaH and DMS):

  • In a flame-dried round-bottomed flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of ethyl pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Route 2: Continuous Synthesis of N-Methylpyrrole[2]

This method is designed for large-scale industrial production and involves the catalytic reaction of furan with methylamine.

Reaction:

Furan + Methylamine --(Al₂O₃ catalyst)--> N-methylpyrrole + H₂O

Materials and Equipment:

  • Continuous flow reactor system

  • Activated alumina catalyst

  • Anhydrous furan

  • Anhydrous methylamine

  • Condensation and separation units (stripping and fractionating columns)

Procedure:

  • Pass a mixture of anhydrous furan and anhydrous methylamine (molar ratio of approximately 8-12:1) through a reactor containing an activated alumina catalyst.

  • Maintain the reactor temperature between 320 and 380 °C.

  • Cool the eluting reaction mixture to below 32 °C to ensure complete condensation.

  • Feed the condensate into a stripping column to remove unreacted furan and methylamine as distillate, which are then recycled back to the reactor.

  • Transfer the residuum from the stripping column, which is rich in N-methylpyrrole, to a fractionating column.

  • Collect the fraction boiling at the boiling point of N-methylpyrrole to obtain the substantially pure product.

The resulting N-methylpyrrole can then be subjected to carboxylation and esterification to yield the final product, though this subsequent step is not detailed in the cited continuous process.

Data Presentation

Table 1: Summary of Yields and Conditions for Route 1

StepProductStarting MaterialsKey ReagentsSolventTemperatureYieldReference
1A2-Pyrrolyl trichloromethyl ketonePyrrole, Trichloroacetyl chloride-Diethyl etherReflux77-80%[1]
1BEthyl pyrrole-2-carboxylate2-Pyrrolyl trichloromethyl ketoneSodium ethoxideEthanol-91-92%[1]
2This compoundEthyl pyrrole-2-carboxylateNaH, DMSDMF0 °C to RTHigh (Typical)General Method

Table 2: Operating Parameters for Continuous N-Methylpyrrole Synthesis (Route 2) [2]

ParameterValue
ReactantsAnhydrous Furan, Anhydrous Methylamine
Furan:Methylamine Molar Ratio~8-12 : 1
CatalystActivated Alumina
Reactor Temperature320 - 380 °C
Condensation Temperature< 32 °C
SeparationStripping and Fractional Distillation

Visualizations

Diagrams

Reaction_Pathway_Route1 cluster_step1 Step 1: Synthesis of Ethyl pyrrole-2-carboxylate cluster_step2 Step 2: N-methylation Pyrrole Pyrrole Intermediate 2-Pyrrolyl trichloromethyl ketone Pyrrole->Intermediate Acylation TCC Trichloroacetyl chloride TCC->Intermediate Product1 Ethyl pyrrole-2-carboxylate Intermediate->Product1 Esterification NaOEt Sodium Ethoxide NaOEt->Product1 Product1_ref Ethyl pyrrole-2-carboxylate MethylatingAgent Methylating Agent (e.g., DMS) FinalProduct This compound MethylatingAgent->FinalProduct Base Base (e.g., NaH) Base->FinalProduct Product1_ref->FinalProduct

Caption: Reaction pathway for the two-step synthesis of this compound.

Workflow_Route1A start Charge Flask with Trichloroacetyl chloride & Ether add_pyrrole Add Pyrrole Solution (3 hours) start->add_pyrrole stir1 Stir for 1 hour add_pyrrole->stir1 add_carbonate Add K2CO3 Solution stir1->add_carbonate separate Separate Layers add_carbonate->separate dry Dry Organic Phase separate->dry decolorize Treat with Activated Carbon dry->decolorize filter Filter decolorize->filter concentrate Remove Solvent filter->concentrate crystallize Crystallize from Hexane concentrate->crystallize collect Collect Product: 2-Pyrrolyl trichloromethyl ketone crystallize->collect

Caption: Experimental workflow for the synthesis of 2-Pyrrolyl trichloromethyl ketone.

Workflow_Route2 reactants Anhydrous Furan + Anhydrous Methylamine reactor Reactor (Activated Alumina, 320-380°C) reactants->reactor condenser Condenser (< 32°C) reactor->condenser stripping Stripping Column condenser->stripping fractionation Fractionating Column stripping->fractionation Residuum recycle Recycle Unreacted Furan & Methylamine stripping->recycle Distillate product N-Methylpyrrole fractionation->product recycle->reactor

References

Application of Ethyl 1-methylpyrrole-2-carboxylate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-methylpyrrole-2-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of novel agrochemicals. The pyrrole scaffold is a key component in a variety of biologically active molecules, and its derivatives have demonstrated significant potential as fungicides, insecticides, and herbicides. The presence of the ester and N-methyl groups on the pyrrole ring of this compound provides specific sites for chemical modification, allowing for the creation of a diverse range of agrochemical candidates with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Application Notes

The core structure of this compound can be strategically modified to develop potent agrochemicals. The ester functionality at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. These amide derivatives are of particular interest as they are found in a number of commercial fungicides and insecticides. Furthermore, the pyrrole ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can enhance biological activity and modulate physical properties such as solubility and stability.

A key application of this starting material is in the synthesis of phenylpyrrole-type fungicides. These compounds act by inhibiting the MAP/histidine kinase in fungal pathogens, a mode of action that is effective against a broad spectrum of plant diseases. Additionally, by modifying the substituents on the pyrrole ring and the nature of the amide linkage, novel insecticides targeting specific insect pests can be developed.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical intermediates.

Protocol 1: Synthesis of 1-methylpyrrole-2-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methylpyrrole-2-carboxylic acid.

Protocol 2: Synthesis of a Phenylpyrrole Amide Derivative (Hypothetical Fungicide Candidate)

This protocol outlines the synthesis of an N-aryl amide from 1-methylpyrrole-2-carboxylic acid, a common structural motif in phenylpyrrole fungicides.

Materials:

  • 1-methylpyrrole-2-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • 2,6-dichloroaniline

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend 1-methylpyrrole-2-carboxylic acid (1 equivalent) in dichloromethane.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve 2,6-dichloroaniline (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.

  • Cool the aniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyrrole amide.

Data Presentation

The following table summarizes typical reaction data for the synthesis of a hypothetical phenylpyrrole fungicide candidate.

StepReactantProductYield (%)Purity (%)Analytical Data
1This compound1-methylpyrrole-2-carboxylic acid95>98¹H NMR, ¹³C NMR, MS
21-methylpyrrole-2-carboxylic acidN-(2,6-dichlorophenyl)-1-methylpyrrole-2-carboxamide85>97¹H NMR, ¹³C NMR, MS, m.p.

Signaling Pathways and Workflows

The following diagrams illustrate the synthetic pathway and a logical workflow for the development of agrochemicals from this compound.

Synthetic_Pathway A Ethyl 1-methylpyrrole- 2-carboxylate B 1-methylpyrrole- 2-carboxylic acid A->B Hydrolysis (NaOH, EtOH/H₂O) C 1-methylpyrrole- 2-carbonyl chloride B->C Acyl Chloride Formation (SOCl₂) D N-Aryl-1-methylpyrrole- 2-carboxamide (Fungicide/Insecticide) C->D Amidation (Ar-NH₂, Et₃N)

Caption: Synthetic pathway from this compound to N-Aryl amide agrochemicals.

Agrochemical_Development_Workflow Start Start: Ethyl 1-methylpyrrole- 2-carboxylate Synthesis Chemical Synthesis (e.g., Amidation, Substitution) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Fungicidal/Insecticidal Assays) Purification->Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) Screening->Lead_Optimization Lead_Optimization->Synthesis Candidate Agrochemical Candidate Lead_Optimization->Candidate

Caption: Workflow for the development of novel agrochemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-methylpyrrole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My overall yield for this compound is low. What are the likely causes?

A1: Low overall yield can stem from issues in either the synthesis of the precursor, Ethyl pyrrole-2-carboxylate, or the subsequent N-methylation step.

  • For the synthesis of Ethyl pyrrole-2-carboxylate: Incomplete reaction or side reactions during the acylation of pyrrole can reduce the yield of the intermediate ketone, which will carry through to the final ester. Ensure that the pyrrole is freshly distilled and the reaction is protected from moisture.[1] The addition time of pyrrole to the trichloroacetyl chloride solution can also impact the yield; a slower addition over 3 hours is recommended.[1]

  • For the N-methylation step: Suboptimal reaction conditions are the most common cause of low yield. This includes the choice of base, solvent, temperature, and reaction time. Incomplete deprotonation of the pyrrole nitrogen or side reactions can significantly lower the yield of the desired N-methylated product.

Q2: I am having trouble with the N-methylation of Ethyl pyrrole-2-carboxylate. The reaction is sluggish and gives a poor yield. How can I improve this?

A2: The efficiency of the N-methylation of pyrroles is highly dependent on the reaction conditions. Here are several factors to consider for optimization:

  • Choice of Base and Solvent: A strong base is typically required for the deprotonation of the pyrrole nitrogen. However, the choice of base is often linked to the solvent used. Common combinations include potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. Sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is also effective. The combination of K₂CO₃ in DMF has been shown to provide good yields in the N-alkylation of similar pyrrole derivatives.

  • Reaction Temperature: Increasing the reaction temperature can often improve the rate of reaction and the overall yield. However, excessively high temperatures can lead to side reactions and decomposition. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. Dimethyl sulfate is often more reactive but is also more toxic. Ensure the methylating agent is of high purity and used in a slight excess.

Q3: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?

A3: Byproduct formation can occur through several pathways depending on the synthetic route chosen.

  • In the Paal-Knorr synthesis: The most common byproduct is the corresponding furan, which is formed by the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine. This can be minimized by using neutral or weakly acidic conditions and avoiding pH levels below 3.

  • During N-methylation: While N-alkylation is generally regioselective for pyrroles with an electron-withdrawing group at the 2-position, there is a small possibility of C-alkylation, especially with highly reactive alkylating agents or under certain conditions. Polysubstitution is generally not an issue if a slight excess of the methylating agent is used. Incomplete reaction will leave unreacted starting material, which can complicate purification.

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

A4: The formation of dark, polymeric materials is a common issue in pyrrole chemistry, often due to the acidic nature of the pyrrole ring and its susceptibility to polymerization under strongly acidic conditions or high temperatures.

  • Prevention: Use milder reaction conditions where possible. For instance, in the Paal-Knorr synthesis, avoid strong acids and high temperatures. In the N-methylation step, ensure that the workup procedure does not involve prolonged exposure to strong acids.

  • Purification: If a tarry product is obtained, purification can be challenging. Column chromatography on silica gel is often the most effective method. It may be beneficial to first dissolve the crude product in a suitable solvent and filter it through a plug of silica gel to remove the majority of the polymeric material before performing a full chromatographic separation.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of N-alkylation of pyrrole derivatives, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Base and Solvent on N-Alkylation Yield

BaseSolventTemperature (°C)Time (h)Reported Yield (%)
KOHAcetoneRoom Temp.1410
K₂CO₃DMFRoom Temp.1487
Cs₂CO₃DMFRoom Temp.1485
NaHTHF0 to Room Temp.12~80-90 (General)

Data adapted from studies on similar N-alkylation reactions.

Table 2: Effect of Catalyst Loading and Temperature on a Copper-Catalyzed N-Alkylation

Catalyst Loading (mol%)Temperature (°C)Time (h)Reported Yield (%)
520-251255
580561
1080582
1595491

This table illustrates the general trend that increasing catalyst loading and temperature can improve yield and reduce reaction time in certain N-alkylation protocols.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl pyrrole-2-carboxylate (Precursor)

This two-step protocol is adapted from Organic Syntheses and provides the precursor for the N-methylation reaction with a high yield.[1]

A. 2-Pyrrolyl trichloromethyl ketone

  • In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.

  • While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether over 3 hours. The heat of the reaction will cause the mixture to reflux.

  • After the addition is complete, stir the mixture for 1 hour.

  • Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water through the dropping funnel.

  • Separate the layers and dry the organic phase with magnesium sulfate.

  • Remove the solvent by distillation, and dissolve the residue in 225 ml of hexane.

  • Cool the solution on ice to induce crystallization. Collect the solid and wash with cold hexane to yield 189–196 g (77–80%) of the ketone.

B. Ethyl pyrrole-2-carboxylate

  • In a 1-liter, three-necked, round-bottomed flask, dissolve 1.0 g (0.44 g-atom) of sodium in 300 ml of anhydrous ethanol.

  • Once the sodium is dissolved, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone in portions over 10 minutes.

  • Stir the solution for 30 minutes after the addition is complete.

  • Concentrate the solution to dryness using a rotary evaporator.

  • Partition the oily residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid.

  • Separate the ether layer, wash the aqueous layer with ether, and combine the ether solutions.

  • Wash the combined ether solutions with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.

  • Fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate as a pale yellow oil.

Protocol 2: N-methylation of Ethyl pyrrole-2-carboxylate (Representative Protocol)

This is a general procedure for the N-methylation of pyrrole derivatives and can be adapted for the synthesis of this compound.

  • To a solution of Ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-4.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-60 °C.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Ethyl pyrrole-2-carboxylate cluster_1 Step 2: N-methylation A Pyrrole + Trichloroacetyl chloride B Acylation A->B C 2-Pyrrolyl trichloromethyl ketone B->C D Alcoholysis with Na/EtOH C->D E Ethyl pyrrole-2-carboxylate D->E F Ethyl pyrrole-2-carboxylate G Deprotonation (e.g., K2CO3 in DMF) F->G H Pyrrolide anion G->H I Alkylation (e.g., CH3I) H->I J This compound I->J

Caption: Two-step synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in N-methylation

G Start Low Yield in N-methylation IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? IncompleteReaction->SideReactions No Base Base ineffective? IncompleteReaction->Base Yes Solvent Solvent inappropriate? IncompleteReaction->Solvent Yes TempTime Temp/Time too low? IncompleteReaction->TempTime Yes PurificationLoss Purification Losses? SideReactions->PurificationLoss No Polymerization Polymerization? SideReactions->Polymerization Yes CAlkylation C-Alkylation? SideReactions->CAlkylation Yes OptimizeChroma Optimize chromatography (solvent system, loading) PurificationLoss->OptimizeChroma Yes ConsiderDistillation Consider vacuum distillation PurificationLoss->ConsiderDistillation Yes ChangeBase Use stronger base (e.g., NaH) or different base/solvent combo Base->ChangeBase ChangeSolvent Use polar aprotic solvent (e.g., DMF) Solvent->ChangeSolvent IncreaseTempTime Increase temperature and/or reaction time TempTime->IncreaseTempTime MilderConditions Use milder conditions (lower temp, weaker base) Polymerization->MilderConditions LessReactiveAlkylatingAgent Consider less reactive alkylating agent CAlkylation->LessReactiveAlkylatingAgent

Caption: Troubleshooting guide for low yield in N-methylation.

References

Technical Support Center: Purification of Ethyl 1-methylpyrrole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 1-methylpyrrole-2-carboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of pyrrole derivatives like this compound due to its effectiveness in separating compounds of varying polarities.

Q2: What is a good starting solvent system (eluent) for the purification?

A2: A good starting point for the elution is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. Based on the polarity of similar compounds, a starting ratio of 5-20% ethyl acetate in hexanes is recommended. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography.

Q3: How can I determine the optimal solvent system using Thin-Layer Chromatography (TLC)?

A3: To find the ideal eluent, spot your crude product on a TLC plate and develop it in various solvent systems with increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The optimal system is one that provides a good separation between your desired product and any impurities, with the product having an Rf value of approximately 0.2-0.4.

Q4: My purified product is still colored. What could be the cause?

A4: A persistent color in your product after one purification step could be due to the presence of polymeric impurities. These are often highly colored and may require further purification steps or alternative methods like recrystallization to remove completely. Additionally, some pyrrole derivatives can be sensitive to air and light, leading to degradation and color formation. It is advisable to handle the compound under an inert atmosphere and protect it from light where possible.

Q5: I am observing co-elution of my product with an impurity. What should I do?

A5: If your product is co-eluting with an impurity, you can try to improve the separation by using a less polar solvent system (a lower percentage of ethyl acetate in hexanes). Running a shallow gradient elution, where the polarity of the eluent is gradually increased, can also enhance the resolution between closely eluting compounds.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system. - Column overloading. - Column channeling.- Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the product. - Use a larger column or reduce the amount of crude material loaded. - Ensure proper column packing to avoid cracks or channels in the silica bed.
Low Yield - Compound streaking on the column. - Irreversible adsorption to the silica gel. - Product decomposition on the column.- Add a small amount of a competing agent like triethylamine to the eluent to minimize streaking of basic compounds. - If the compound is highly polar, consider using a different stationary phase like alumina. - Minimize the time the compound spends on the column by using flash chromatography.
Product Elutes Too Quickly or Too Slowly - Solvent system is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent. - If the product elutes too slowly (low Rf), increase the polarity of the eluent.
Cracks in the Silica Bed - Improper packing of the column. - Running the column dry.- Repack the column carefully, ensuring a uniform and compact bed. - Always maintain a level of solvent above the silica gel.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with a stopcock

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate mixtures. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column and allow it to settle, gently tapping the column to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.

    • Wash the column with the eluent, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed using a pipette.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Maintain a constant flow rate. For flash chromatography, positive pressure can be applied.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase 5-20% Ethyl Acetate in HexanesStarting point; optimize with TLC.
Target Rf Value 0.2 - 0.4Provides good separation.
Sample Loading 1-10% of silica gel weightAvoid overloading the column.
Expected Yield 60-95%Dependent on the purity of the crude material.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Eluent) packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading packing->loading elution Elution (Collect Fractions) loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis isolation Product Isolation (Solvent Removal) fraction_analysis->isolation pure Pure Product isolation->pure crude Crude Product crude->tlc

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_yield Yield Issues cluster_elution Elution Speed start Problem Encountered poor_sep Poor Separation? start->poor_sep low_yield Low Yield? start->low_yield wrong_speed Incorrect Elution Speed? start->wrong_speed optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent Yes gradient Use Gradient Elution optimize_eluent->gradient check_streaking Check for Streaking low_yield->check_streaking Yes add_base Add Triethylamine to Eluent check_streaking->add_base Streaking Observed change_stationary Consider Alumina check_streaking->change_stationary No Streaking adjust_polarity Adjust Eluent Polarity wrong_speed->adjust_polarity Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-methylpyrrole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and straightforward method is the N-alkylation of Ethyl pyrrole-2-carboxylate. This typically involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with a methylating agent.

Q2: What are the critical parameters to control during the N-methylation of Ethyl pyrrole-2-carboxylate?

Key parameters to control include the choice of base, solvent, temperature, and the stoichiometry of the reagents. Anhydrous conditions are often crucial to prevent side reactions and ensure high yields.[1]

Q3: My reaction mixture turns dark brown or black. What is the likely cause?

The formation of a dark, tarry substance often indicates polymerization of the pyrrole ring.[2] This can be triggered by exposure to air (oxidation), light, or acidic conditions. Ensuring an inert atmosphere (e.g., nitrogen or argon) and using purified, stable starting materials can mitigate this issue.

Q4: I am observing a low yield of the desired product. What are the potential reasons?

Low yields can result from several factors:

  • Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the pyrrole nitrogen.

  • Side reactions: Competing side reactions such as C-alkylation or hydrolysis of the ester can consume starting materials.

  • Suboptimal reaction conditions: Incorrect temperature or reaction time can lead to incomplete conversion or degradation of the product.

  • Purification losses: The product may be lost during the work-up and purification steps.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through distillation under reduced pressure or column chromatography.[3] For column chromatography, a common mobile phase is a mixture of hexanes and ethyl acetate.[4] HPLC can also be used for analysis and purification.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product formation 1. Ineffective base: The base used is not strong enough for complete deprotonation of the pyrrole nitrogen. 2. Inactive methylating agent: The methylating agent may have degraded.1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] 2. Use a fresh, high-quality methylating agent like methyl iodide or dimethyl sulfate.
Presence of multiple spots on TLC, including a more polar one C-alkylation: The methyl group has added to a carbon atom on the pyrrole ring instead of the nitrogen. This is more likely with less polar solvents.Use a more polar, aprotic solvent like DMF or DMSO to favor N-alkylation. The choice of counter-ion can also influence the N/C alkylation ratio.
Formation of a water-soluble byproduct Overmethylation: The product has reacted further with the methylating agent to form a quaternary ammonium salt.[6][7]Use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture. Monitor the reaction progress closely by TLC.
Presence of a carboxylic acid byproduct Ester hydrolysis: The ethyl ester group has been hydrolyzed to a carboxylic acid, especially if aqueous base or prolonged reaction times at high temperatures are used.Ensure anhydrous reaction conditions. Use a non-aqueous work-up if possible. If hydrolysis occurs, the desired ester can sometimes be recovered by re-esterification.
Product is an oil that is difficult to crystallize The product may be impure.Purify by vacuum distillation or column chromatography.[3][4]
Reaction is sluggish or incomplete Low reaction temperature or insufficient reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to determine the optimal conditions.

Experimental Protocols

Synthesis of Ethyl pyrrole-2-carboxylate (Precursor)

A detailed and reliable procedure for the synthesis of the precursor, Ethyl pyrrole-2-carboxylate, can be found in Organic Syntheses.[3] The procedure involves the reaction of pyrrole with trichloroacetyl chloride, followed by treatment with sodium ethoxide. The reported yield is 91-92%.[3]

Reactants Reagents Conditions Yield Reference
2-Pyrrolyl trichloromethyl ketone, Sodium, Anhydrous ethanolDiethyl ether, Hydrochloric acid, Sodium hydrogen carbonate30 minutes, room temperature91-92%[3]
N-methylation of Ethyl pyrrole-2-carboxylate

This protocol is a general procedure based on common N-alkylation methods for pyrroles.[1]

Materials:

  • Ethyl pyrrole-2-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of Ethyl pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Reactant Base Methylating Agent Solvent Temperature Time Typical Yield
Ethyl pyrrole-2-carboxylateNaHCH₃IDMF0 °C to RT2-4 hHigh
Ethyl pyrrole-2-carboxylateK₂CO₃CH₃IAcetoneReflux10 hGood
Ethyl pyrrole-2-carboxylateKOH(CH₃)₂SO₄DMSORT1-2 hGood

Reaction Pathways and Workflow

Reaction_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions EPC Ethyl pyrrole-2-carboxylate Anion Pyrrole Anion EPC->Anion Deprotonation Base Base (e.g., NaH) MeI Methyl Iodide (CH3I) Product This compound Anion->Product N-methylation C_Alk C-alkylated byproduct Anion->C_Alk C-alkylation Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt Overmethylation Hydrolysis 1-Methylpyrrole-2-carboxylic acid Product->Hydrolysis Ester Hydrolysis

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

Experimental_Workflow start Start deprotonation 1. Deprotonation of Ethyl pyrrole-2-carboxylate with Base start->deprotonation methylation 2. Addition of Methylating Agent deprotonation->methylation reaction 3. Reaction Monitoring (TLC) methylation->reaction workup 4. Aqueous Work-up (Quenching, Extraction) reaction->workup purification 5. Purification (Distillation or Chromatography) workup->purification characterization 6. Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting Reactions with Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1-methylpyrrole-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in the N-methylation of ethyl pyrrole-2-carboxylate?

Low yields in the N-methylation of ethyl pyrrole-2-carboxylate can stem from several factors:

  • Incomplete deprotonation: The pyrrole nitrogen is not sufficiently acidic, requiring a strong base for complete deprotonation. Inadequate deprotonation leads to unreacted starting material.

  • Choice of base and solvent: The selection of an inappropriate base or solvent can hinder the reaction. A base that is too weak may not fully deprotonate the pyrrole, while a solvent that is not anhydrous can quench the base and the anionic intermediate.

  • Reaction temperature: The reaction temperature plays a crucial role. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products through undesired reactions.

  • Quality of reagents: The purity of the starting materials, including ethyl pyrrole-2-carboxylate and the methylating agent, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Moisture: The presence of moisture can significantly reduce the yield by reacting with the strong base and the pyrrole anion.[1][2] It is essential to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.

Q2: I am observing multiple spots on my TLC after performing a Vilsmeier-Haack reaction on this compound. What are the likely side products?

The Vilsmeier-Haack reaction is used to introduce a formyl group onto an aromatic ring.[3][4] In the case of this compound, which is an electron-rich heterocycle, the reaction is generally regioselective for the more electron-rich 2-position.[3] However, the formation of side products can occur, leading to multiple spots on a TLC plate. Potential side products include:

  • Difunctionalized products: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, diformylation of the pyrrole ring can occur.

  • Unreacted starting material: Incomplete reaction will result in the presence of the starting material.

  • Hydrolyzed intermediates: The intermediate α-chloro iminium species can be hydrolyzed during workup to give the desired aldehyde. Incomplete hydrolysis can lead to the presence of this intermediate.

  • Polymeric materials: Pyrroles can be prone to polymerization under acidic conditions, which are present during the Vilsmeier-Haack reaction.

Q3: My hydrolysis of this compound to the corresponding carboxylic acid is incomplete. How can I drive the reaction to completion?

Incomplete hydrolysis of the ester can be due to several factors:

  • Insufficient base or acid: For saponification (base-mediated hydrolysis), ensure that a sufficient excess of a strong base like NaOH or KOH is used. For acid-catalyzed hydrolysis, a strong acid like HCl or H2SO4 is required in adequate concentration.

  • Reaction time and temperature: Hydrolysis of esters can be slow at room temperature. Increasing the reaction temperature (refluxing) and extending the reaction time can help drive the reaction to completion.

  • Solvent: The choice of solvent is important. A solvent system that can dissolve both the ester and the hydrolysis reagent (e.g., a mixture of ethanol and water for saponification) is necessary.

  • Product inhibition: The carboxylate salt formed during saponification might precipitate or otherwise hinder the reaction. Ensuring adequate stirring and a suitable solvent can mitigate this.

Troubleshooting Guides

Guide 1: Low Yield in N-methylation of Ethyl pyrrole-2-carboxylate

This guide provides a systematic approach to troubleshooting low yields in the N-methylation of ethyl pyrrole-2-carboxylate.

Symptom Possible Cause Suggested Solution
High amount of starting material remaining Incomplete deprotonationUse a stronger base (e.g., NaH instead of K2CO3). Ensure the base is fresh and of high purity.
Insufficient amount of baseUse a slight excess of the base (1.1-1.2 equivalents).
Presence of moistureUse anhydrous solvents and reagents. Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (N2 or Ar).
Formation of multiple products Side reactions due to high temperatureRun the reaction at a lower temperature. Monitor the reaction progress by TLC.
Impure starting materialsPurify the starting materials before use. Check the purity by NMR or GC-MS.
Difficulty in product isolation Product is soluble in the aqueous phasePerform multiple extractions with an appropriate organic solvent. Saturate the aqueous phase with NaCl to decrease the solubility of the product.
Formation of emulsions during workupAdd a small amount of brine to break the emulsion. Filter the mixture through celite.
Experimental Protocol: N-methylation of Ethyl pyrrole-2-carboxylate
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully add anhydrous DMF or THF via a syringe.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of ethyl pyrrole-2-carboxylate (1.0 eq.) in the same anhydrous solvent. Stir the mixture at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.

  • Workup: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Guide 2: Troubleshooting the Vilsmeier-Haack Reaction

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of this compound.

Symptom Possible Cause Suggested Solution
No reaction or low conversion Vilsmeier reagent not formed or inactiveEnsure the use of fresh, high-purity POCl3 and anhydrous DMF. Prepare the Vilsmeier reagent at 0°C.
Reaction temperature too lowThe reaction may require gentle heating. Monitor the reaction by TLC and gradually increase the temperature if necessary.
Formation of dark, polymeric material Acid-catalyzed polymerization of the pyrroleAdd the pyrrole substrate slowly to the pre-formed Vilsmeier reagent at a low temperature. Avoid excessively high reaction temperatures.
Formation of multiple products Over-reaction (di-formylation)Use a stoichiometric amount of the Vilsmeier reagent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Isomeric productsWhile formylation is expected at the 5-position, other isomers are possible. Characterize the products carefully by NMR spectroscopy.
Difficult workup Exothermic quenchQuench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.
Incomplete hydrolysis of the iminium intermediateEnsure the pH of the aqueous solution is basic (pH > 8) during the workup to facilitate hydrolysis. Stirring for an extended period at room temperature may be necessary.

Visualizations

Troubleshooting_N_Methylation start Low Yield in N-Methylation check_sm High Starting Material? start->check_sm check_products Multiple Products? check_sm->check_products No deprotonation Incomplete Deprotonation - Weak base - Insufficient base - Moisture check_sm->deprotonation Yes side_reactions Side Reactions - High temperature - Impure reagents check_products->side_reactions Yes end Improved Yield check_products->end No solution1 Use stronger/more base Ensure anhydrous conditions deprotonation->solution1 solution2 Lower reaction temperature Purify reagents side_reactions->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for low yield in N-methylation.

Vilsmeier_Haack_Pathway sub This compound intermediate Iminium Salt Intermediate sub->intermediate Electrophilic Substitution reagent Vilsmeier Reagent (DMF, POCl3) reagent->intermediate product Ethyl 5-formyl-1-methylpyrrole-2-carboxylate intermediate->product hydrolysis Hydrolysis (H2O, Base) hydrolysis->product

Caption: Simplified reaction pathway for the Vilsmeier-Haack reaction.

References

Technical Support Center: Optimizing N-Alkylation of Pyrrole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of pyrrole esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in N-alkylation of pyrrole esters?

Low yields can stem from several factors, including incomplete deprotonation of the pyrrole nitrogen, side reactions, or degradation of the starting material or product.[1] The choice of base and solvent is critical for ensuring efficient deprotonation and minimizing side reactions.[2] For instance, using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can effectively deprotonate the pyrrole.[2] However, incomplete reaction can still occur, leaving unreacted starting material.[3]

Q2: I am observing both N-alkylation and C-alkylation products. How can I improve the selectivity for N-alkylation?

The regioselectivity of pyrrole alkylation (N- vs. C-alkylation) is influenced by the reaction conditions, particularly the cation, solvent, and alkylating agent.[4] To favor N-alkylation, it is generally recommended to use conditions that promote the dissociation of the pyrrolide anion from its counter-ion. Using polar aprotic solvents like DMF or DMSO can help solvate the cation and increase the nucleophilicity of the nitrogen atom.[5][6] Phase transfer catalysis has also been shown to be effective for achieving selective N-alkylation.[4]

Q3: My purified N-alkylated pyrrole ester is unstable and darkens over time. What is the cause and how can I prevent this?

Pyrrole derivatives are susceptible to oxidation and polymerization, often catalyzed by air, light, and acidic impurities, leading to the formation of colored byproducts, sometimes referred to as "pyrrole black".[1][7] To minimize degradation, it is crucial to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light using amber vials or foil, and store it at low temperatures.[1] Distillation immediately before use is an effective method to obtain a pure, colorless product.[7]

Q4: Can the ester group on the pyrrole ring interfere with the N-alkylation reaction?

Yes, the ester group can be susceptible to hydrolysis or other reactions under certain conditions. For instance, using a strong base like sodium hydroxide in a protic solvent could lead to saponification of the ester. Therefore, it is important to choose reaction conditions that are compatible with the ester functionality. Using non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents is generally preferred.[2][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the pyrrole nitrogen.- Switch to a stronger base (e.g., NaH, KOtBu).[2] - Ensure anhydrous reaction conditions, as water can quench the base.
Poor Solubility: The starting material or base may not be soluble in the chosen solvent.[3]- Change to a more suitable solvent (e.g., DMF, DMSO).[3][5] - Increase the reaction temperature to improve solubility, but monitor for potential side reactions.[8]
Inactive Alkylating Agent: The alkyl halide may have degraded.- Use a fresh bottle of the alkylating agent. - Consider converting an alkyl bromide to a more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).[3]
Formation of Multiple Products (Low Selectivity) C-Alkylation: The reaction conditions favor alkylation at the carbon atoms of the pyrrole ring.[4]- Use a more polar, aprotic solvent (e.g., DMF, DMSO) to favor N-alkylation.[5] - Employ a phase transfer catalyst.[4]
Dialkylation: The product is being alkylated a second time.- Use a stoichiometric amount of the alkylating agent or a slight excess. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Product Degradation Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition.[8]- Run the reaction at a lower temperature for a longer period. - Optimize the reaction time to minimize exposure of the product to harsh conditions.
Air or Light Sensitivity: The product is sensitive to oxidation or photodegradation.[1]- Conduct the reaction under an inert atmosphere (N₂ or Ar). - Protect the reaction vessel from light.
Difficult Purification Similar Polarity of Product and Starting Material: The product and unreacted starting material have similar Rf values on TLC, making chromatographic separation difficult.[3]- If possible, drive the reaction to completion to consume all the starting material. - Explore different solvent systems for column chromatography to improve separation.
Formation of Insoluble Byproducts: Polymerization of the pyrrole can lead to insoluble materials.[1]- Filter the crude reaction mixture before work-up and purification. - Consider a purification method other than chromatography, such as distillation if the product is volatile.[7][9]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrrole Derivatives

EntryBaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)Reference
1KOHAcetonePropargyl bromideRoom Temp1410[5]
2K₂CO₃DMFPropargyl bromideRoom Temp1487[5]
3NaHTHFAlkyl HalideNot SpecifiedNot SpecifiedHigh[2]
4NaOHDMSOMethyl IodideRoom Temp5~93[2]
5K₂CO₃DMFEthyl Bromide50880-90[2]
6KOtBuTHFIsopropyl IodideRoom Temp1270-80[2]

Note: Yields are based on specific pyrrole substrates and may vary for different pyrrole esters.

Experimental Protocols

General Protocol for N-Alkylation of a Pyrrole Ester using Potassium Carbonate in DMF [5][10]

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyrrole ester (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0-4.0 equiv) to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Pyrrole Ester, Anhydrous Solvent (e.g., DMF), and Base (e.g., K2CO3) start->reagents add_alkylating Add Alkylating Agent reagents->add_alkylating monitor Stir and Monitor (TLC/LC-MS) add_alkylating->monitor quench Quench with Water & Extract monitor->quench purify Dry, Concentrate, & Purify quench->purify end End purify->end troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inefficient Deprotonation start->cause1 cause2 Poor Solubility start->cause2 cause3 Side Reactions (e.g., C-Alkylation) start->cause3 cause4 Product Degradation start->cause4 sol1 Use Stronger Base (e.g., NaH) cause1->sol1 sol2 Change Solvent (e.g., DMF, DMSO) cause2->sol2 sol3 Optimize Conditions (Solvent, Temp) cause3->sol3 sol4 Inert Atmosphere, Protect from Light cause4->sol4

References

Technical Support Center: Recrystallization of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 1-methylpyrrole-2-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the ester functional group and the overall polarity of the molecule, a moderately polar solvent is a good starting point. A solvent system, such as a mixture of a "good" solvent (in which the compound is very soluble) and a "bad" solvent (in which it is poorly soluble), can also be effective. For instance, dissolving the compound in a minimal amount of a soluble solvent like ethanol or ethyl acetate at an elevated temperature, followed by the slow addition of a less polar anti-solvent like hexane until turbidity is observed, is a common strategy.

Q2: My purified this compound is colored (e.g., yellow or brown). How can I remove the color?

A2: Colored impurities in pyrrole derivatives can often arise from oxidation or residual acidic/basic impurities from the synthesis.[1] To address this, you can try the following:

  • Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Gently heat the mixture for a few minutes, and then perform a hot filtration to remove the charcoal, which adsorbs the colored impurities. Be aware that this may slightly reduce your overall yield.

  • Washing: Ensure that any acidic or basic residues from the synthesis are thoroughly removed during the workup before attempting recrystallization. Washing the organic extract with a mild base like sodium bicarbonate solution can be beneficial if acidic impurities are suspected.[1]

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than as solid crystals.[1][2] This often happens if the solution is supersaturated or if the melting point of the compound is lower than the temperature of the solution.[1] To prevent this:

  • Slow Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[1]

  • Use a More Dilute Solution: Add more of the hot solvent to ensure the compound does not become supersaturated too quickly upon cooling. You can then slowly evaporate the solvent to induce crystallization.[1]

  • Solvent Choice: If "oiling out" persists, consider a solvent with a lower boiling point.[2]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [3][4] 2. The solution is supersaturated. [3] 3. The cooling process is too rapid. 1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[5] 2. Induce Crystallization:     a. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[3]     b. Add a "seed" crystal of the pure compound.[3] 3. Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Very low yield of crystals. 1. Too much solvent was used. [5] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. [2] 4. Washing crystals with warm solvent. 1. Use the minimum amount of hot solvent required to dissolve the solid.[5] 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.[2] 3. Ensure complete cooling: After reaching room temperature, cool the flask in an ice bath to maximize crystal formation.[2] 4. Wash crystals with a minimal amount of ice-cold solvent. [5]
Crystals form too quickly. The solution is too concentrated, or cooling is too rapid. Use a slightly larger volume of hot solvent than the minimum required to slow down the crystallization process. This allows for the formation of larger, purer crystals.[5]
The compound "oils out" instead of crystallizing. 1. The melting point of the compound is lower than the solution temperature during precipitation. [2] 2. The solution is highly concentrated. 1. Reheat and Dilute: Reheat the solution to redissolve the oil, add more hot solvent, and allow it to cool more slowly.[2] 2. Use a Mixed Solvent System: Dissolve the compound in a "good" solvent and slowly add a "bad" solvent until turbidity appears, then allow it to cool slowly.[2]
Crystals are impure after recrystallization. 1. Rapid cooling trapped impurities. 2. Insoluble impurities were not removed. 3. The chosen solvent did not effectively separate the impurities. 1. Ensure slow cooling to allow for the formation of a pure crystal lattice. 2. Perform a hot filtration to remove any insoluble impurities before cooling the solution. 3. Re-evaluate the solvent system. A different solvent or a mixed solvent system may be necessary for better purification.

Data Presentation

Solvent Selection for Recrystallization of this compound
Solvent Boiling Point (°C) Polarity Qualitative Solubility of this compound Suitability for Recrystallization
Water 100HighLikely low solubility at all temperatures.Poor as a single solvent, but could be an anti-solvent in a mixed system.
Ethanol 78HighHigh solubility.Potentially a good "good" solvent in a mixed solvent system with a non-polar anti-solvent.
Methanol 65HighHigh solubility.Similar to ethanol, a good "good" solvent candidate.
Acetone 56Medium-HighLikely good solubility.May be a suitable single solvent or part of a mixed system.
Ethyl Acetate 77MediumGood solubility.A promising candidate for a single-solvent recrystallization or as the "good" solvent.
Dichloromethane 40MediumHigh solubility.The boiling point is low, which might be advantageous if oiling out is an issue. Can be a good "good" solvent.
Hexane 69LowLow solubility.An excellent candidate for an "anti-solvent" or "bad" solvent in a mixed solvent system.
Toluene 111LowModerate solubility at high temperatures, low at room temperature.A potential single solvent, but the high boiling point may pose a risk of oiling out.

Experimental Protocols

Detailed Methodology for Recrystallization
  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

    • Add a small amount (0.5 mL) of a different potential solvent to each test tube.

    • Observe the solubility at room temperature.

    • Gently heat the test tubes with insoluble or sparingly soluble material in a water bath to the boiling point of the solvent.

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

    • If a single solvent is not ideal, select a "good" solvent (dissolves the compound at room temperature) and a "bad" solvent (does not dissolve the compound even when hot) for a mixed solvent recrystallization.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Pre-heat a funnel and a clean receiving flask.

    • Pour the hot solution through a fluted filter paper in the pre-heated funnel.

    • Rinse the original flask and the filter paper with a small amount of the hot solvent to recover any remaining product.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Hot Filtration insoluble_check->hot_filtration Yes cool Cool Slowly to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_check Crystals Formed? ice_bath->crystals_check troubleshoot Troubleshoot: - Scratch Flask - Seed Crystals - Reduce Solvent crystals_check->troubleshoot No filtration Vacuum Filtration crystals_check->filtration Yes troubleshoot->ice_bath wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield solution1 Too much solvent? -> Reduce volume no_crystals->solution1 solution2 Supersaturated? -> Scratch or Seed no_crystals->solution2 solution3 Cooling too fast? -> Slow cooling no_crystals->solution3 oiling_out->solution3 solution4 High concentration? -> Add more solvent oiling_out->solution4 solution5 MPt < Solution Temp? -> Use lower BPt solvent oiling_out->solution5 solution6 Excess solvent? -> Use minimum hot solvent low_yield->solution6 solution7 Incomplete cooling? -> Use ice bath low_yield->solution7

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Purification of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 1-methylpyrrole-2-carboxylate. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can originate from unreacted starting materials, side-reactions, or degradation of the product. These may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be 1,4-dicarbonyl compounds or primary amines.

  • Furan byproducts: In syntheses like the Paal-Knorr reaction, acid-catalyzed cyclization of the 1,4-dicarbonyl precursor can form furan derivatives.[1]

  • Polymeric materials: High temperatures or strong acidic conditions can lead to the formation of dark, tarry substances.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Isomeric impurities: Depending on the specificity of the synthesis, other isomers of the target molecule might be formed.

Q2: How can I assess the purity of my this compound?

Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of this compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the main compound and detect the presence of impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identification.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities.

Q3: My purified product is a solid, but the literature sometimes refers to it as an oil. Which is correct?

This compound is a solid at room temperature. However, its unmethylated analogue, ethyl pyrrole-2-carboxylate, is described as a pale yellow oil that may crystallize upon standing.[5] It is crucial to confirm the identity and purity of your compound.

Troubleshooting Guide

Issue 1: The crude product is a dark, tarry material.
Possible Cause Troubleshooting Steps
Polymerization during synthesis This often occurs under excessively high temperatures or highly acidic conditions.[1] Solution: Lower the reaction temperature and consider using a milder acid catalyst or neutral conditions if your synthesis allows.
Degradation of the product Pyrroles can be sensitive to air and light, especially if acidic residues are present.[6] Solution: Ensure all acidic residues are neutralized and removed during the work-up. Washing the crude organic extract with a mild base like a saturated sodium bicarbonate solution can be beneficial.[6] Work quickly and minimize exposure to air and light.
Issue 2: Poor separation during column chromatography (streaking/tailing).
Possible Cause Troubleshooting Steps
Strong interaction with silica gel The polar nature of the pyrrole ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing tailing.[6] Solution 1: Add a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine, to neutralize the acidic sites on the silica.[6] Solution 2: Use a different stationary phase like neutral or basic alumina, or deactivated silica gel.[6]
Inappropriate solvent system The polarity of the eluent may not be optimal for separation. Solution: Optimize the solvent system. A common system for pyrrole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7] Start with a low polarity and gradually increase it.
Issue 3: The compound "oils out" during recrystallization.
Possible Cause Troubleshooting Steps
Solution is too supersaturated If the solution is cooled too quickly, the compound may not have enough time to form a crystal lattice. Solution: Allow the solution to cool more slowly to room temperature before placing it in a cold bath.[6]
Melting point of the compound is lower than the solution temperature This can lead to the compound separating as a liquid. Solution: Try using a lower boiling point solvent system.
Inappropriate solvent choice The solvent may be too good a solvent for the compound. Solution: Slowly add a "poor" solvent (one in which the compound is not very soluble) to the solution of your compound in a "good" solvent until it becomes slightly cloudy, then gently heat until it is clear again and allow to cool slowly.[6]

Purification Protocols and Data

Summary of Purification Parameters
Purification Method Key Parameters Expected Outcome
Column Chromatography Stationary Phase: Silica gel (neutral or with 0.1-1% triethylamine).[6][8] Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting from 100:1 to 15:1).[7]Removes baseline impurities and highly polar materials.
Recrystallization Solvent Systems: Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol.[9]Yields crystalline solid of high purity.
Vacuum Distillation Conditions: For the similar ethyl pyrrole-2-carboxylate: 125-128 °C at 25 mmHg.[5]Effective for removing non-volatile impurities.
Experimental Protocols

Protocol 1: Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone).

  • Dissolution:

    • In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot selected solvent.

  • Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a two-solvent system, add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy. Reheat gently until the solution is clear, then cool as described above.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visual Workflow and Diagrams

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound crude Crude Product column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column fractions Collect & Analyze Fractions (TLC/HPLC) column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate purity_check1 Assess Purity (HPLC, NMR) evaporate->purity_check1 recrystallize Recrystallization (e.g., Hexane/EtOAc) purity_check1->recrystallize Purity < 99% pure_product Pure Product purity_check1->pure_product Purity ≥ 99% crystals Collect & Dry Crystals recrystallize->crystals purity_check2 Final Purity Analysis (HPLC, NMR) crystals->purity_check2 purity_check2->pure_product

Caption: A standard workflow for purifying this compound.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common purification issues.

TroubleshootingTree Troubleshooting Purification Issues start Problem with Purification issue What is the issue? start->issue streaking Streaking on TLC/Column issue->streaking Chromatography oiling_out Compound Oils Out issue->oiling_out Recrystallization colored_product Product is Colored issue->colored_product Final Product add_base Add 0.1-1% Et3N to Eluent streaking->add_base change_stationary Use Neutral Alumina or Deactivated Silica streaking->change_stationary cool_slower Cool Solution Slower oiling_out->cool_slower change_solvent Change Solvent System (e.g., lower boiling point) oiling_out->change_solvent charcoal Treat with Activated Charcoal colored_product->charcoal repurify Re-purify by Column or Recrystallization colored_product->repurify

Caption: A decision tree for common purification problems.

References

Paal-Knorr Pyrrole Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic catalysis. The reaction proceeds through a series of steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, leading to the formation of a hemiaminal intermediate.[1]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[2]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Q2: My Paal-Knorr synthesis is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?

Low yields in a Paal-Knorr synthesis can be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[3] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause degradation of starting materials or the product.[3]

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by TLC. Consider using microwave irradiation, which has been shown to significantly reduce reaction times and improve yields, often under milder conditions.[4]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

    • Recommendation: For less reactive amines, consider using a more forcing catalyst or higher temperatures. If sterically hindered substrates are the issue, prolonged reaction times may be necessary.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[5]

    • Recommendation: If furan formation is observed, switch to a milder acid catalyst. A wide range of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have been shown to be effective.[2] For a comparison of different catalysts, refer to the data in Table 1.

  • Solvent Effects: The choice of solvent can influence reaction rates and yields.

    • Recommendation: The solvent choice often depends on the amine used.[2] While traditional solvents like ethanol and acetic acid are common, solvent-free conditions have also been shown to be highly effective, offering environmental benefits and often shorter reaction times with high yields.

Issue 2: Significant Byproduct Formation

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[5] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration without the involvement of the amine.[1]

To minimize furan formation:

  • Control Acidity: This side reaction is particularly favored under strongly acidic conditions (pH < 3).[5] Using a weaker acid, such as acetic acid, or even running the reaction under neutral conditions can significantly reduce furan formation.

  • Use Excess Amine: Increasing the concentration of the amine can favor the desired pyrrole formation pathway over the competing furan synthesis.

Issue 3: Formation of Dark, Tarry Material

Q4: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.

To mitigate polymerization:

  • Lower the Reaction Temperature: If you are using high temperatures, try reducing the temperature and extending the reaction time.

  • Use a Milder Catalyst: Strong acids can promote polymerization. Switching to a milder Brønsted acid or a Lewis acid catalyst can prevent the formation of tar.

  • Consider Solvent-Free Conditions: In some cases, solvent-free reactions can be cleaner and reduce the likelihood of side reactions leading to tar formation.

Data Presentation

Table 1: Effect of Various Catalysts on the Paal-Knorr Synthesis of N-substituted Pyrroles.

CatalystSolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acidAcetonitrile801 h83[3]
Sc(OTf)₃Solvent-free6025 min89-98[6]
Iodine (I₂)Solvent-freeRoom Temp5-10 min98[3]
Montmorillonite KSFDichloromethaneRoom Temp1-25 h69-96[3]
Silica Sulfuric AcidSolvent-freeRoom Temp3 min98[3]
SaccharinMethanolRoom Temp30 min86[3]
Citric AcidSolvent-freeRoom Temp15 min74[3]
Sodium Dodecyl SulfateWaterRoom Temp2 h60-98[7]

Note: Yields are highly substrate-dependent and the conditions listed are for specific examples found in the cited literature. This table should be used as a general guide for catalyst selection.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

Materials:

  • Aniline (1.0 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of N-Arylpyrroles

Materials:

  • 1,4-Diketone (1.0 eq)

  • Primary Aryl Amine (3.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary aryl amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.

Visualizations

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Amine (Nucleophilic Attack) Amine Amine Amine->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Intermediate->Pyrrole - 2 H₂O (Dehydration)

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Troubleshooting_Workflow Start Low Yield in Paal-Knorr Synthesis Check_Conditions Check Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Reagents Evaluate Starting Materials (Reactivity, Purity) Start->Check_Reagents Check_Catalyst Assess Catalyst (Type, Concentration) Start->Check_Catalyst Check_Byproducts Analyze for Byproducts (e.g., Furan) Start->Check_Byproducts Optimize_Temp_Time Optimize Temperature & Time (e.g., Microwave) Check_Conditions->Optimize_Temp_Time Purification Optimize Purification Method Check_Reagents->Purification Difficulty in Purification Change_Catalyst Change to Milder or More Active Catalyst Check_Catalyst->Change_Catalyst Check_Byproducts->Change_Catalyst Furan Detected Adjust_Stoichiometry Use Excess Amine Check_Byproducts->Adjust_Stoichiometry Furan Detected Success Improved Yield Optimize_Temp_Time->Success Change_Catalyst->Success Adjust_Stoichiometry->Success Purification->Success

Caption: Troubleshooting Workflow for Low Yields.

References

Preventing polymerization of pyrroles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrroles. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the unwanted polymerization of pyrroles during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is pyrrole polymerization and why is it a problem during synthesis?

A1: Pyrrole is a highly reactive aromatic heterocycle that can readily undergo polymerization, especially in the presence of acids, light, or certain oxidizing agents.[1] This process involves the linking of multiple pyrrole monomers to form a long-chain polymer, often appearing as a dark, tarry, and insoluble material.[2] This side reaction is problematic as it significantly reduces the yield of the desired pyrrole product, complicates the purification process, and can lead to the degradation of starting materials.[2][3]

Q2: What are the main factors that trigger the polymerization of pyrrole?

A2: Several factors can initiate or accelerate the polymerization of pyrrole during synthesis:

  • Acidic Conditions: Strong acids or highly acidic environments (pH < 3) can catalyze the polymerization process.[1][2]

  • High Temperatures: Elevated reaction temperatures can promote polymerization and degradation of the pyrrole product.[2][3]

  • Presence of Oxidants: Oxidizing agents, often used in specific polymerization reactions to form polypyrrole, can inadvertently cause polymerization if not carefully controlled.[4][5]

  • Impurities in Starting Materials: The presence of impurities in the pyrrole monomer or other reagents can act as initiators for polymerization.[3][6] It is highly recommended to use freshly distilled pyrrole for synthesis.[7]

  • Exposure to Light and Air (Oxygen): Pyrrole is sensitive to light and oxygen, which can induce spontaneous polymerization over time.[1][3][8]

Q3: How can I store pyrrole monomer to prevent it from polymerizing?

A3: Proper storage is crucial to maintain the purity and stability of pyrrole monomer. It is recommended to store pyrrole in a cool, dark place, preferably in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen.[8] For long-term storage, freezing at temperatures as low as -80°C has been shown to be effective in preventing polymerization.[8]

Q4: What are N-protecting groups and how do they prevent polymerization?

A4: N-protecting groups are chemical moieties that are temporarily attached to the nitrogen atom of the pyrrole ring. These groups, such as sulfonyl or alkoxycarbonyl groups, are electron-withdrawing, which reduces the electron density and reactivity of the pyrrole ring.[9][10] This decreased reactivity makes the pyrrole less susceptible to electrophilic attack and subsequent polymerization under acidic or oxidative conditions.[9] The protecting group can be removed later in the synthetic sequence to yield the desired N-unsubstituted pyrrole.[10]

Troubleshooting Guide: Preventing Pyrrole Polymerization

Problem 1: My reaction mixture is turning dark and forming a tarry substance.

This is a classic sign of pyrrole polymerization. Here’s a step-by-step guide to troubleshoot this issue:

Possible Cause Solution Supporting Evidence
Excessively High Temperature Lower the reaction temperature. Many pyrrole syntheses can proceed at room temperature or with gentle heating.[3]High temperatures can lead to the degradation of sensitive substrates and promote polymerization.
Highly Acidic Conditions Use a milder acid catalyst or adjust the pH to be above 3. In some cases, neutral conditions may be sufficient.[11]Strongly acidic conditions are a primary driver of pyrrole polymerization.[1][2]
Impure Starting Materials Purify the pyrrole monomer by distillation immediately before use. Ensure all other reagents are of high purity.[7]Impurities can initiate unwanted side reactions, including polymerization.[3]
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]Oxygen can initiate the polymerization of pyrrole.[8]

Problem 2: The yield of my desired pyrrole product is consistently low.

Low yields can often be attributed to competing polymerization reactions. Consider the following optimization strategies:

Parameter to Optimize Recommendation Rationale
Catalyst Choice and Concentration Screen different acid catalysts (e.g., milder Lewis acids) and optimize their concentration.[12][13]The type and amount of catalyst can significantly impact reaction rate and selectivity, minimizing byproduct formation.[6]
Solvent System Experiment with different solvents. A non-polar, aprotic solvent may be less likely to promote polymerization than a protic one.[5]The solvent can influence the stability of reactive intermediates and the overall reaction pathway.[5]
Reaction Time Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to avoid product degradation and polymerization over extended periods.[3]Prolonged reaction times, especially under harsh conditions, can lead to product degradation.[2]
Use of Protecting Groups If the pyrrole nitrogen is unsubstituted, consider using an N-protecting group (e.g., -SO2R, -COOR) to deactivate the ring towards polymerization.[9][10]Protecting groups reduce the nucleophilicity of the pyrrole ring, thus inhibiting polymerization.[9]

Quantitative Data on Reaction Conditions

The following table summarizes the impact of various reaction parameters on the synthesis of pyrroles, with a focus on minimizing polymerization and maximizing yield.

Parameter Condition A Yield/Outcome A Condition B Yield/Outcome B Reference
Catalyst (Paal-Knorr) p-Toluenesulfonic acidModerate YieldIron(III) perchlorateHigher Yield[12]
Temperature (Electrochemical) High TemperatureLower Conductivity Polymer10-30°CHigher Conductivity Polymer[14]
pH (Precipitation Polymerization) Low pHSmaller Particle SizeHigh pHLarger Particle Size[1]
Oxidant (Chemical Polymerization) Ferric ChlorideFaster PolymerizationAmmonium PersulfateSlower Polymerization[6]
Solvent (Paal-Knorr) Acetic AcidCan promote side reactionsToluene/Acetic Acid (1:1)Effective for dissolving starting materials[12]

Experimental Protocols

Protocol 1: Purification of Pyrrole Monomer by Distillation

This protocol is essential for removing impurities that can initiate polymerization.

Materials:

  • Crude pyrrole

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump (optional, for vacuum distillation)

  • Heating mantle

  • Boiling chips

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and free of contaminants.

  • Add the crude pyrrole and a few boiling chips to the round-bottom flask.

  • Flush the system with an inert gas to remove oxygen.

  • Begin heating the flask gently with the heating mantle.

  • Collect the purified pyrrole distillate at its boiling point (129-131 °C at atmospheric pressure).

  • For highly sensitive reactions, a second distillation under reduced pressure can be performed to obtain higher purity pyrrole.

  • Store the freshly distilled pyrrole under an inert atmosphere and protected from light.[15]

Protocol 2: N-Alkoxycarbonyl Protection of Pyrrole

This protocol describes a general method for introducing an N-alkoxycarbonyl protecting group to prevent polymerization.[12][16]

Materials:

  • Freshly distilled pyrrole

  • O-substituted carbamate (e.g., Boc-anhydride, Cbz-Cl)

  • 2,5-Dimethoxytetrahydrofuran

  • Acetic acid

  • Dichloromethane

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flask purged with nitrogen, add the carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv).

  • Add acetic acid and heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with saturated sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkoxycarbonyl protected pyrrole.

Visualizations

Pyrrole_Polymerization_Mechanism Pyrrole Pyrrole Monomer Protonation Protonation (H+) Pyrrole->Protonation Acid Catalyst Dimerization Dimerization Pyrrole->Dimerization Propagation Propagation Pyrrole->Propagation Radical_Cation Pyrrole Radical Cation Protonation->Radical_Cation Radical_Cation->Dimerization Dimer Dimer Radical Cation Dimerization->Dimer Dimer->Propagation Polymer Polypyrrole Chain Propagation->Polymer

Caption: Mechanism of acid-catalyzed pyrrole polymerization.

Troubleshooting_Workflow Start Start: Polymerization Observed (Dark/Tarry Mixture) Check_Temp Is Reaction Temperature High? Start->Check_Temp Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp Yes Check_Acidity Is Reaction Highly Acidic? Check_Temp->Check_Acidity No Lower_Temp->Check_Acidity Reduce_Acidity Action: Use Milder Acid / Adjust pH Check_Acidity->Reduce_Acidity Yes Check_Purity Are Starting Materials Pure? Check_Acidity->Check_Purity No Reduce_Acidity->Check_Purity Purify_Reagents Action: Distill Pyrrole / Use Pure Reagents Check_Purity->Purify_Reagents No Check_Atmosphere Is Reaction Open to Air? Check_Purity->Check_Atmosphere Yes Purify_Reagents->Check_Atmosphere Inert_Atmosphere Action: Use Inert Atmosphere (N2/Ar) Check_Atmosphere->Inert_Atmosphere Yes End Outcome: Polymerization Minimized Check_Atmosphere->End No Inert_Atmosphere->End

Caption: Troubleshooting workflow for preventing pyrrole polymerization.

Preventative_Measures_Relationship cluster_conditions Reaction Conditions cluster_reagents Reagents Temperature Low Temperature Prevent_Polymerization Preventing Polymerization Temperature->Prevent_Polymerization pH_Control Controlled pH (milder acid) pH_Control->Prevent_Polymerization Solvent Appropriate Solvent Solvent->Prevent_Polymerization Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Prevent_Polymerization Pure_Pyrrole Purified Pyrrole Pure_Pyrrole->Prevent_Polymerization Protecting_Groups N-Protecting Groups Protecting_Groups->Prevent_Polymerization

Caption: Key preventative measures to inhibit pyrrole polymerization.

References

Technical Support Center: HPLC Purity Analysis of Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of Ethyl 1-methylpyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, and to quickly diagnose and resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity analysis of this compound?

A reverse-phase HPLC method is a suitable approach for analyzing this compound.[1] A common setup utilizes a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid to ensure good peak shape. For mass spectrometry (MS) compatibility, a volatile modifier such as formic acid should be used instead of phosphoric acid.[1]

Q2: How can I improve the peak shape if I observe peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue, especially with aromatic or basic compounds.[2] It can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[2][3] To troubleshoot peak tailing, consider the following:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. Using a buffer can help maintain a stable pH and improve peak shape.[3]

  • Reduce Sample Concentration: Injecting a lower concentration of your sample can determine if column overload is the cause.[3][4]

  • Use a Different Column: Modern, high-purity silica columns with end-capping are less prone to secondary interactions that cause tailing.

  • Check for Column Contamination: A blocked or contaminated column frit can lead to peak distortion.[4][5] Flushing the column or replacing it may be necessary.[6]

Q3: My retention times are shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your results. The causes can be broadly categorized as equipment-related or chemistry-related.

  • System and Equipment Issues:

    • Flow Rate Fluctuations: Check for leaks in the system or issues with the pump, as this can lead to inconsistent flow rates.[7][8][9]

    • Temperature Changes: Ensure a stable column temperature by using a column oven, as temperature fluctuations can affect retention times.[9][10]

  • Chemical and Methodological Issues:

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time shifts.[10][11] Prepare fresh mobile phase carefully and ensure it is thoroughly mixed and degassed.[6][11]

    • Column Equilibration: Insufficient column equilibration before analysis can lead to drifting retention times.[6][8] Allow the column to equilibrate with the mobile phase for an adequate amount of time.

Q4: I am seeing poor resolution between my main peak and an impurity. How can I improve the separation?

Poor resolution can make accurate quantification difficult.[12] To improve the separation between closely eluting peaks:

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity and resolution.

  • Change the Gradient: If using a gradient method, making the gradient shallower can help to better separate closely eluting compounds.[6]

  • Use a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl column for aromatic compounds) may offer different selectivity and improve resolution.[13]

  • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution between critical peak pairs.

HPLC Method Parameters

Below is a table summarizing recommended HPLC methods for the purity analysis of this compound. Method 1 is a standard starting point, while Method 2 offers an alternative for faster analysis.

ParameterMethod 1: Standard ResolutionMethod 2: Fast Analysis
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric AcidAcetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes50% B to 95% B over 5 minutes
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30 °C40 °C
Detector Wavelength 254 nm254 nm
Sample Diluent 50:50 Acetonitrile:Water50:50 Acetonitrile:Water

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using the sample diluent (50:50 Acetonitrile:Water) to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter before transferring it to an HPLC vial.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters specified in "Method 1" from the table above.

  • Ensure the mobile phase solvents are freshly prepared and degassed.[11]

  • Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.[8]

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Integrate the resulting chromatogram to determine the area of the main peak and any impurities.

  • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Troubleshooting Guides

Issue 1: Significant Peak Tailing

If you are experiencing peak tailing for the this compound peak, follow this troubleshooting workflow.

G start Peak Tailing Observed check_overload Inject a 10x diluted sample start->check_overload overload_issue Is peak shape improved? check_overload->overload_issue reduce_conc Yes: Reduce sample concentration overload_issue->reduce_conc Yes check_ph No: Check mobile phase pH overload_issue->check_ph No end Problem Resolved reduce_conc->end adjust_ph Adjust pH or add buffer check_ph->adjust_ph ph_resolved Is tailing resolved? adjust_ph->ph_resolved ph_yes Yes: Continue analysis ph_resolved->ph_yes Yes check_column No: Suspect column issues ph_resolved->check_column No ph_yes->end flush_column Flush or replace column check_column->flush_column flush_column->end

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Drifting Retention Times

If you observe that the retention time of your main peak is not consistent across multiple injections, use the following guide.

G start Retention Time Drift check_system Check system for leaks and stable pressure start->check_system leak_found Leak or pressure fluctuation? check_system->leak_found fix_leak Yes: Fix leak, check pump seals leak_found->fix_leak Yes check_temp No: Verify column temperature is stable leak_found->check_temp No end Problem Resolved fix_leak->end temp_issue Temperature fluctuating? check_temp->temp_issue stabilize_temp Yes: Check oven, allow to stabilize temp_issue->stabilize_temp Yes check_mobile_phase No: Prepare fresh mobile phase temp_issue->check_mobile_phase No stabilize_temp->end equilibrate Equilibrate column thoroughly check_mobile_phase->equilibrate equilibrate->end G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter Sample dissolve->filter equilibrate Equilibrate System filter->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

References

Challenges in the scale-up of pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up pyrrole synthesis?

A1: Scaling up pyrrole synthesis from the lab bench to industrial production presents several key challenges. These include managing reaction conditions, ensuring the availability and quality of starting materials, controlling reaction kinetics to maximize yield and selectivity, and addressing the stability of the final product.[1] Many traditional synthesis methods require harsh conditions, such as high temperatures and strong acids, which can lead to degradation of the product and the formation of byproducts.[2][3][4]

Q2: Which pyrrole synthesis methods are most suitable for industrial scale-up?

A2: The Paal-Knorr, Hantzsch, and Knorr syntheses are among the most common methods for pyrrole synthesis. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is often favored for its simplicity and efficiency.[3] However, the choice of method depends on the desired substitution pattern of the pyrrole and the availability of starting materials. For large-scale production, continuous flow chemistry using microreactors is emerging as a valuable alternative to traditional batch processes, as it allows for better control over reaction parameters and can mitigate the risks associated with exothermic reactions.[5][6][7]

Q3: How can I manage the exothermic nature of some pyrrole synthesis reactions during scale-up?

A3: Many pyrrole syntheses are exothermic, which can lead to thermal runaways if not properly controlled, especially at an industrial scale.[5][6][8] To manage this, several strategies can be employed:

  • Slow addition of reagents: In batch processes, the dropwise addition of a reagent can help control the rate of heat generation.[8]

  • Efficient cooling: Utilizing reactors with high heat-transfer coefficients is crucial.[8]

  • Continuous flow reactors: Microreactors offer excellent heat exchange capabilities due to their high surface-area-to-volume ratio, allowing for better temperature control.[5][7]

Q4: What are the common impurities in pyrrole synthesis and how can they be controlled?

A4: Impurities in pyrrole synthesis can originate from starting materials, reagents, solvents, or side reactions.[1][9][10] Common organic impurities include byproducts from competing reactions, such as furan formation in the Paal-Knorr synthesis, and degradation products.[2] Inorganic impurities can include residual catalysts, heavy metals, and salts.[9][11] Controlling impurities involves using high-purity starting materials, optimizing reaction conditions to minimize side reactions, and employing appropriate purification techniques.[1]

Q5: How does the stability of pyrrole and its derivatives affect scale-up and storage?

A5: Pyrrole and its derivatives can be sensitive to light, heat, and oxygen, which can lead to degradation over time.[1][12] This instability is a significant consideration for large-scale production and long-term storage. To mitigate degradation, special packaging and storage conditions, such as airtight containers, low temperatures, and protection from light, may be necessary.[1][12] The presence of residual acid from the synthesis can also accelerate decomposition.[12]

Troubleshooting Guides

This section provides practical solutions to specific issues that may arise during your pyrrole synthesis experiments.

Low Yield or Incomplete Reaction

Symptom: The reaction is resulting in a low yield or is not proceeding to completion.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Sub-optimal Reaction Conditions Insufficient temperature or reaction time can lead to an incomplete reaction.[2] Conversely, excessively high temperatures can cause degradation.[2] Consider moderately increasing the temperature or reaction time and monitoring the progress by TLC.[2] Modern protocols often utilize catalysts that allow the reaction to proceed at milder temperatures.[13]
Poorly Reactive Starting Materials Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[2] Similarly, sterically hindered starting materials can impede the reaction.[2] Consider using a more reactive amine or a less hindered dicarbonyl compound if possible.
Inappropriate Catalyst The choice and concentration of the acid catalyst are critical.[2] While catalysis is often necessary, excessively acidic conditions can promote side reactions.[2] Consider using a milder catalyst or optimizing the catalyst loading.
Air-Sensitive Reagents Some reagents, like certain amines or organometallics, are sensitive to air and moisture, which can lead to their degradation and lower yields.[14] Ensure that all glassware is dry and that reactions involving sensitive reagents are conducted under an inert atmosphere (e.g., nitrogen or argon).[14]

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield or Incomplete Reaction CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Start->CheckConditions CheckReagents Assess Starting Material Reactivity Start->CheckReagents CheckAtmosphere Air/Moisture Sensitive Reagents? Start->CheckAtmosphere OptimizeConditions Optimize Temp/Time/ Catalyst Concentration CheckConditions->OptimizeConditions ModifyReagents Consider Alternative Starting Materials CheckReagents->ModifyReagents InertAtmosphere Use Inert Atmosphere (N2 or Ar) CheckAtmosphere->InertAtmosphere

Caption: A decision tree for troubleshooting low reaction yields.

Formation of Major Byproducts

Symptom: A significant amount of a major byproduct is observed, often complicating purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Furan Formation (Paal-Knorr) In the Paal-Knorr synthesis, the most common byproduct is the corresponding furan, which forms from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[2] This is favored under highly acidic conditions (pH < 3).[2] To minimize furan formation, decrease the acidity (pH > 3) or use an excess of the amine.[2]
Side Reactions from Impurities Impurities in starting materials can lead to unexpected side reactions and byproducts.[1] Ensure the purity of your starting materials before beginning the reaction.

Effect of pH on Furan Byproduct Formation in Paal-Knorr Synthesis

pH RangeMajor ProductMajor ByproductExpected Pyrrole Yield
< 3FuranPyrroleLow to negligible[2]
3 - 6PyrroleFuranModerate to high[2]
Neutral (~7)PyrroleMinimal FuranHigh[2]
Weakly Basic (>7)PyrroleMinimal FuranHigh (reaction may be slower)[2]
Polymerization and Formation of Tarry Mixtures

Symptom: The crude product appears as a dark, tarry material that is difficult to purify.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Polymerization of Pyrrole Product The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]
Oxidation Pyrroles, especially electron-rich ones, are susceptible to oxidation, which can lead to the formation of colored, polymeric impurities.[12] If possible, conduct the reaction under an inert atmosphere to minimize exposure to air.[12]
Purification Challenges

Symptom: The synthesized pyrrole is difficult to purify, appearing colored even after chromatography or "oiling out" during recrystallization.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Colored Impurities Color in purified pyrroles can be due to oxidation, residual metal catalysts, or highly conjugated byproducts.[12] Minimize exposure to air and light during purification and storage.[12] A charcoal treatment can sometimes be effective in removing colored impurities.[12]
"Oiling Out" during Recrystallization "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[12] This can be caused by cooling the solution too quickly or using a solution that is too concentrated.[12] Allow the solution to cool more slowly and consider using a more dilute solution.[12]
Decomposition on Silica Gel Some pyrroles may decompose on silica gel during column chromatography.[12] You can test for this by spotting the compound on a TLC plate and observing if new spots form over time.[12] If decomposition is an issue, consider deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina.[12]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

Materials:

  • Aniline

  • 2,5-Hexanedione

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and methanol.[2]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[2]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[2]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[2]

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[2]

  • Collect the crystals by vacuum filtration and wash them with cold water.[2]

  • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[2]

Paal-Knorr Synthesis Workflow

PaalKnorr Start Combine Amine, Diketone, and Solvent AddCatalyst Add Acid Catalyst Start->AddCatalyst Heat Heat to Reflux and Monitor by TLC AddCatalyst->Heat Cool Cool to Room Temperature, then Ice Bath Heat->Cool Precipitate Add Cold Acid to Precipitate Product Cool->Precipitate Filter Collect Crystals by Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize Crude Product Filter->Recrystallize End Purified Pyrrole Recrystallize->End

Caption: A general experimental workflow for the Paal-Knorr synthesis.

Protocol 2: General Procedure for Hantzsch Pyrrole Synthesis

Materials:

  • β-ketoester (e.g., ethyl acetoacetate)

  • Primary amine

  • α-haloketone (e.g., chloroacetone)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.[15]

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.[15]

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15-20 minutes.[15]

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.[15]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[15]

  • The crude product can then be purified by column chromatography or recrystallization as needed.

Hantzsch Pyrrole Synthesis Mechanism

Hantzsch Ketoester β-Ketoester + Amine Enamine Enamine Intermediate Ketoester->Enamine Condensation Imine Imine Intermediate Enamine->Imine + α-Haloketone Haloketone α-Haloketone Haloketone->Imine Ring 5-Membered Ring Intermediate Imine->Ring Intramolecular Nucleophilic Attack Pyrrole Substituted Pyrrole Ring->Pyrrole Elimination & Aromatization

Caption: A simplified mechanism of the Hantzsch pyrrole synthesis.

Data Presentation

Comparison of Catalysts for Paal-Knorr Synthesis

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. The following table compares several catalysts under different reaction conditions.

CatalystSolventTemperature (°C)TimeYield (%)
HCl (conc.)MethanolReflux15 min52[13]
Sc(OTf)₃Dichloromethane3025 min77[13]
Cu(OTf)₂Solvent-free3025 min78[13]
p-TSAAcetonitrile801 h83[13]
IodineSolvent-free605 min98[13]
Bismuth NitrateDichloromethane2510 h96[13]
NoneWater10015 min96[13]

Note: Yields are for specific examples and may vary depending on the substrates used.[13]

References

Validation & Comparative

A Comparative Guide to Ethyl 1-methylpyrrole-2-carboxylate and Other Pyrrole Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is critical for the synthesis of novel compounds with desired biological activities. Pyrrole esters, a class of heterocyclic compounds, are versatile building blocks in medicinal chemistry and materials science. This guide provides an objective comparison of Ethyl 1-methylpyrrole-2-carboxylate with other relevant pyrrole esters, supported by physicochemical data and general experimental protocols.

This comparison focuses on this compound and its close analogs: Mthis compound, Ethyl pyrrole-2-carboxylate, and Methyl pyrrole-2-carboxylate. The inclusion of both methyl and ethyl esters, as well as N-methylated and non-N-methylated analogs, allows for an analysis of the impact of the ester group and N-substitution on the molecule's properties.

Physicochemical Properties: A Tabular Comparison

The selection of a specific pyrrole ester for a synthetic route or as a pharmacophore can be guided by its physicochemical properties. The following table summarizes key computed properties for this compound and its comparators, providing a basis for predicting their behavior in different solvent systems and their potential for passive diffusion across biological membranes.

PropertyThis compoundMthis compoundEthyl pyrrole-2-carboxylateMethyl pyrrole-2-carboxylate
Molecular Formula C₈H₁₁NO₂[1]C₇H₉NO₂[2]C₇H₉NO₂C₆H₇NO₂
Molecular Weight ( g/mol ) 153.18[1]139.15[2]139.15125.13
XLogP3 1.2[1]0.8[2]1.51.2
Hydrogen Bond Donor Count 0[1]0[2]11
Hydrogen Bond Acceptor Count 2[1]2[2]22
Rotatable Bond Count 2[1]1[2]11
Exact Mass 153.078978594[1]139.063328530[2]139.063328530125.047678466
Topological Polar Surface Area (TPSA) 30.2 Ų30.2 Ų42.1 Ų42.1 Ų

Analysis of Physicochemical Trends:

  • Lipophilicity (XLogP3): The N-methylation in this compound appears to slightly decrease its lipophilicity compared to its non-N-methylated counterpart, Ethyl pyrrole-2-carboxylate. Similarly, the ethyl ester is generally more lipophilic than the corresponding methyl ester.

  • Hydrogen Bonding: A key differentiator is the presence of a hydrogen bond donor (the N-H group) in the non-N-methylated pyrrole esters. This feature can significantly influence solubility, crystal packing, and interaction with biological targets. The absence of an N-H proton in this compound may alter its binding mode in certain biological systems compared to Ethyl pyrrole-2-carboxylate.

  • Polar Surface Area (TPSA): The TPSA is lower for the N-methylated esters, which may correlate with increased cell permeability.

Synthesis and Reactivity

The synthesis of pyrrole-2-carboxylates can be achieved through various methods, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

A general workflow for the synthesis and subsequent functionalization of these esters is depicted below.

G cluster_synthesis Synthesis of Pyrrole-2-Carboxylates cluster_functionalization Functionalization and Application start Starting Materials (e.g., α-amino ketones, β-ketoesters) knorr Knorr Pyrrole Synthesis start->knorr paal_knorr Paal-Knorr Synthesis start->paal_knorr other Other Methods (e.g., Hantzsch, Barton-Zard) start->other pyrrole_acid Pyrrole-2-carboxylic acid knorr->pyrrole_acid paal_knorr->pyrrole_acid other->pyrrole_acid esterification Esterification target Target Pyrrole Ester (e.g., this compound) esterification->target pyrrole_acid->esterification hydrolysis Saponification to Carboxylic Acid target->hydrolysis reduction Reduction to Alcohol target->reduction amide Amidation target->amide cross_coupling Cross-Coupling Reactions target->cross_coupling bio_eval Biological Evaluation hydrolysis->bio_eval reduction->bio_eval amide->bio_eval cross_coupling->bio_eval

Caption: General workflow for the synthesis and functionalization of pyrrole-2-carboxylates.

The N-H proton in Ethyl and Methyl pyrrole-2-carboxylate offers a site for further functionalization, such as N-alkylation, which is not available in their N-methylated counterparts. This reactivity difference is a crucial consideration in synthetic planning.

Biological Activity: A Comparative Overview

While direct comparative studies are limited, the existing literature on pyrrole derivatives allows for an inferred comparison of their potential biological activities. Pyrrole-containing compounds have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The structure-activity relationship (SAR) studies on various pyrrole derivatives suggest that modifications at the N1-position and on the ester group can significantly impact biological activity.

  • N-Substitution: The presence and nature of the substituent at the N1-position are often critical for potent biological activity. For instance, in some anticancer pyrrole derivatives, specific N-aryl or N-alkyl groups are essential for high efficacy. The methyl group in this compound may influence its activity profile compared to the unsubstituted Ethyl pyrrole-2-carboxylate.

  • Ester Group: The ester moiety can act as a handle for further derivatization into amides or other functional groups, which have shown significant biological activity. For example, pyrrole-2-carboxamides have been investigated as potent anti-tubercular agents. The choice between a methyl or ethyl ester can affect the compound's metabolic stability and pharmacokinetic properties.

The evaluation of the anticancer potential of these esters would typically follow a standardized workflow.

G cluster_workflow Anticancer Activity Evaluation Workflow start Pyrrole Ester Synthesis and Characterization cell_lines Selection of Cancer Cell Lines start->cell_lines mtt_assay Cell Viability Assay (e.g., MTT) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle in_vivo In Vivo Studies (Animal Models) apoptosis->in_vivo cell_cycle->in_vivo sar Structure-Activity Relationship Analysis in_vivo->sar

Caption: A typical workflow for evaluating the anticancer activity of pyrrole esters.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and further development. Below are representative protocols for the synthesis of a parent pyrrole ester and a general method for evaluating anticancer activity.

Synthesis of Ethyl Pyrrole-2-carboxylate

This procedure is adapted from a well-established method.[3]

Part A: 2-Pyrrolyl Trichloromethyl Ketone

  • A solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) is added to the stirred solution over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • A solution of potassium carbonate (0.724 moles) in water (300 ml) is slowly added.

  • The organic layer is separated, dried over magnesium sulfate, and filtered.

  • The solvent is removed by distillation, and the residue is recrystallized from hexane to yield 2-pyrrolyl trichloromethyl ketone.

Part B: Ethyl Pyrrole-2-carboxylate

  • Sodium metal (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml) in a 1-L three-necked round-bottomed flask.

  • 2-Pyrrolyl trichloromethyl ketone (0.35 moles) is added portionwise over 10 minutes.

  • The solution is stirred for 30 minutes and then concentrated to dryness.

  • The residue is partitioned between ether (200 ml) and 3 N hydrochloric acid (25 ml).

  • The ether layer is separated, washed with saturated sodium hydrogen carbonate solution, dried over magnesium sulfate, and concentrated.

  • The final product, ethyl pyrrole-2-carboxylate, is obtained by vacuum distillation.[3]

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of pyrrole esters against cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyrrole ester is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.

Conclusion

This compound offers distinct physicochemical properties compared to its non-N-methylated and methyl ester counterparts. The absence of an N-H proton and its moderate lipophilicity make it a valuable building block in synthetic strategies where N-H reactivity is undesirable. The choice between ethyl and methyl esters, and N-methylated versus non-N-methylated pyrroles, will ultimately depend on the specific goals of the research, including the desired biological activity, synthetic route, and pharmacokinetic profile. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in the design and execution of their experiments.

References

A Comparative Guide to the Purity Validation of Ethyl 1-methylpyrrole-2-carboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Ethyl 1-methylpyrrole-2-carboxylate. The information presented is intended to assist researchers and quality control analysts in selecting and implementing robust analytical procedures for this compound and related structures.

Introduction

This compound is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. Ensuring the purity of such compounds is critical for the reliability and reproducibility of research data and for the safety and efficacy of potential pharmaceutical products. HPLC is a powerful and widely used technique for the separation and quantification of components in a mixture, making it an ideal method for purity assessment.

This guide outlines a recommended HPLC method for this compound, provides a comparison with an alternative pyrrole derivative, and details the necessary experimental protocols.

Comparative Analysis of Pyrrole Carboxylate Esters

For the purpose of this guide, we will compare the analytical method for this compound with that of a structurally similar compound, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. The comparison will be based on the HPLC method parameters and expected performance.

Table 1: HPLC Method Parameters and Performance Comparison

ParameterThis compound (Primary Compound)Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Alternative Compound)
HPLC Column Newcrom R1, 5 µm, 4.6 x 150 mm[1]Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile, Water, and 0.1% Phosphoric Acid[1]Acetonitrile, Water, and 0.1% Phosphoric Acid
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 225 nmUV at 225 nm
Expected Purity >98%>95%
Commercial Supplier Sigma-Aldrich, Apollo Scientific[2]Not specified in initial search

Experimental Protocols

A detailed experimental protocol for the purity validation of this compound by HPLC is provided below. This protocol can be adapted for the analysis of similar compounds, such as Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, with minor modifications.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (for comparison, if available)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[1]

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Newcrom R1 column (5 µm, 4.6 x 150 mm) or equivalent reverse-phase column.[1]

Chromatographic Conditions
  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized to achieve good resolution and a reasonable retention time for the analyte peak. A common starting point for similar compounds is a 50:50 (v/v) mixture.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm[3]

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration similar to the working standard.

Data Analysis
  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Method Validation (General Principles)

For a comprehensive validation of the HPLC method, the following parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC Purity Validation Workflow

The following diagram illustrates the general workflow for validating the purity of a compound using HPLC.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard Reference Standard Preparation Injection Injection of Standard & Sample Standard->Injection Sample Sample Preparation Sample->Injection MobilePhase Mobile Phase Preparation HPLC HPLC System Setup (Column, Flow, Temp) MobilePhase->HPLC HPLC->Injection Detection UV Detection Injection->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Validation.

Logical Relationship for Method Development

This diagram shows the logical steps involved in developing a suitable HPLC method for a new compound.

Method_Development_Logic Start Define Analytical Goal (Purity Assessment) Compound Characterize Analyte (Solubility, UV Absorbance) Start->Compound Column Select Column (e.g., C18, Phenyl) Compound->Column MobilePhase Select Mobile Phase (Solvents, Additives) Compound->MobilePhase Optimization Optimize Conditions (Gradient, Flow, Temp) Column->Optimization MobilePhase->Optimization Validation Validate Method (ICH Guidelines) Optimization->Validation End Final Method Validation->End

Caption: Logic for HPLC Method Development.

References

A Comparative Guide to the Reactivity of Ethyl 1-methylpyrrole-2-carboxylate and Methyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the choice between ethyl and methyl esters as protecting groups or synthetic intermediates can have subtle yet significant implications for reaction outcomes. This guide provides an objective, data-driven comparison of the reactivity of two closely related compounds: ethyl 1-methylpyrrole-2-carboxylate and mthis compound. Understanding these differences is crucial for optimizing reaction conditions, maximizing yields, and streamlining drug development pipelines.

Introduction to the Molecules

This compound and mthis compound are derivatives of pyrrole, a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and natural products. The core difference between these two molecules lies in the ester group at the 2-position of the pyrrole ring: an ethyl ester in the former and a methyl ester in the latter.

Chemical Structures:

Figure 1: Chemical structures of the compared esters.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties can influence solvent selection, reaction temperature, and purification methods.

PropertyThis compoundMthis compoundReference
Molecular Formula C₈H₁₁NO₂C₇H₉NO₂[1][2]
Molecular Weight 153.18 g/mol 139.15 g/mol [1][2]
Boiling Point 60-61 °C (at reduced pressure)Not readily available
Melting Point 35 °CNot readily available
CAS Number 23466-27-537619-24-2[1][2]

Comparative Reactivity Analysis

The primary difference in reactivity between the ethyl and methyl esters stems from steric hindrance. The ethyl group is bulkier than the methyl group, which can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon of the ester.

Ester Hydrolysis (Saponification)

Ester hydrolysis is a fundamental reaction in organic chemistry, often used in deprotection steps. The general expectation is that methyl esters hydrolyze slightly faster than ethyl esters under both acidic and basic conditions due to the smaller size of the methoxy group, which allows for easier nucleophilic attack.

General Reactivity Trend: Mthis compound > this compound

G cluster_ester Ester cluster_reagents Reagents cluster_products Products Ester R-COOR' CarboxylicAcid R-COOH Ester->CarboxylicAcid Hydrolysis Reagents H₂O, H⁺ or OH⁻ Alcohol R'-OH

Figure 2: General workflow for ester hydrolysis.
Amidation

The conversion of esters to amides is a crucial transformation in the synthesis of many pharmaceutical compounds. Similar to hydrolysis, this reaction involves nucleophilic attack at the ester carbonyl, this time by an amine. Consequently, the steric hindrance of the ester's alcohol group plays a role in the reaction rate. It is anticipated that mthis compound will react slightly faster with amines compared to its ethyl counterpart under identical conditions.

General Reactivity Trend: Mthis compound > this compound

Electrophilic Aromatic Substitution

The pyrrole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, such as the Vilsmeier-Haack formylation and Friedel-Crafts acylation. In these reactions, the ester group acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. The difference in the electronic effects between a methyl and an ethyl ester is generally considered to be minimal. Therefore, the reactivity of the pyrrole ring in both compounds towards electrophilic substitution is expected to be very similar.

General Reactivity Trend: Mthis compound ≈ this compound

Experimental Protocols

While direct comparative studies are scarce, the following are representative experimental protocols for key reactions involving pyrrole-2-carboxylates. These can be adapted for either the ethyl or methyl ester, with the expectation of slight variations in reaction times or yields as discussed above.

General Procedure for Base-Catalyzed Ester Hydrolysis (Saponification)
  • Dissolution: Dissolve the pyrrole ester (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.1 to 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified further by recrystallization or column chromatography if necessary.

General Procedure for Amidation with Ammonia
  • Reaction Setup: In a sealed tube or pressure vessel, dissolve the pyrrole ester (1 equivalent) in a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).

  • Heating: Heat the mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitoring: Monitor the reaction for the consumption of the starting ester by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude amide can be purified by recrystallization or column chromatography.

General Procedure for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture at 0 °C for about 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrrole: Add a solution of the pyrrole ester (1 equivalent) in the same anhydrous solvent to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice-water and then neutralize with an aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting aldehyde by column chromatography.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_workup Workup cluster_product Product PyrroleEster Pyrrole Ester IminiumSalt Iminium Salt PyrroleEster->IminiumSalt Electrophilic Attack VilsmeierReagent POCl₃, DMF FormylPyrrole Formyl-Pyrrole IminiumSalt->FormylPyrrole Hydrolysis Hydrolysis Aqueous Workup

Figure 3: Simplified workflow of the Vilsmeier-Haack reaction.

Conclusion

For drug development professionals and synthetic chemists, this implies that when faster reaction kinetics for ester cleavage or amide formation are desired, the methyl ester may be the preferred substrate. Conversely, the slightly increased steric bulk of the ethyl ester might offer marginal advantages in terms of stability or in directing the regioselectivity of certain reactions, although this is highly context-dependent. Ultimately, the choice between these two valuable building blocks will depend on the specific requirements of the synthetic route and the desired properties of the final product.

References

A Comparative Spectroscopic Analysis of Ethyl 1-methylpyrrole-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of key ethyl 1-methylpyrrole-2-carboxylate isomers. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This publication offers a comprehensive spectroscopic comparison of this compound and its positional isomers, including ethyl 1-methylpyrrole-3-carboxylate and ethyl 5-methyl-1H-pyrrole-2-carboxylate. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. The subtle differences in the positions of the methyl and ethyl carboxylate groups on the pyrrole ring give rise to distinct patterns in their respective spectra, which are systematically presented and analyzed in this guide.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-3H-4H-5N-CH₃O-CH₂-CH₃O-CH₂-CH₃
This compound6.8 (dd)6.1 (dd)6.7 (dd)3.8 (s)4.2 (q)1.3 (t)
Ethyl 1-methylpyrrole-3-carboxylate7.2 (t)6.6 (t)6.5 (t)3.7 (s)4.2 (q)1.3 (t)
Ethyl 5-methyl-1H-pyrrole-2-carboxylate6.0 (d)6.8 (d)--4.2 (q)1.3 (t)

Note: Coupling constants (J values) and multiplicities (s: singlet, d: doublet, t: triplet, q: quartet, dd: doublet of doublets) are characteristic and aid in structure elucidation.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5N-CH₃C=OO-CH₂O-CH₂-CH₃
This compound123.0115.5107.9128.535.0162.560.014.5
Ethyl 1-methylpyrrole-3-carboxylate124.8116.2110.1126.336.1164.259.814.6
Ethyl 5-methyl-1H-pyrrole-2-carboxylate121.9108.4116.5139.8-161.959.714.7

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Stretch (Aromatic)C=O StretchC-N Stretch
This compound-~3100~1700~1280
Ethyl 1-methylpyrrole-3-carboxylate-~3100~1710~1290
Ethyl 5-methyl-1H-pyrrole-2-carboxylate~3300~3100~1680~1270

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound153124, 108, 80
Ethyl 1-methylpyrrole-3-carboxylate153124, 108, 80
Ethyl 5-methyl-1H-pyrrole-2-carboxylate153124, 108, 94

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required.[1][2] A spectral width of 200-220 ppm is typically used.[3] Broadband proton decoupling is employed to simplify the spectrum to singlets for each carbon.[3]

  • Data Processing : Process the acquired free induction decay (FID) using Fourier transformation. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[4] Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.[5]

  • Spectrum Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[6] Typically, spectra are collected over a range of 4000-400 cm⁻¹.[7] A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.[8]

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique, where the sample is first separated by GC before entering the mass spectrometer.[7] Direct infusion or a solids probe can also be used.[9]

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[10] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.[9][11]

  • Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9] The detector records the abundance of each ion, generating a mass spectrum.[12]

  • Data Interpretation : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural features of the molecule.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Ethyl 1-methylpyrrole-3-carboxylate Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Ethyl 5-methyl-1H-pyrrole-2-carboxylate Isomer3->NMR Isomer3->IR Isomer3->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Compare Comparative Analysis of Spectra ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare

Workflow for Spectroscopic Comparison

This guide serves as a valuable resource for the accurate identification and characterization of this compound and its isomers, facilitating research and development in medicinal chemistry and related fields.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 1-methylpyrrole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. Pyrrole-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide array of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of Ethyl 1-methylpyrrole-2-carboxylate derivatives, supported by experimental data and detailed protocols. Numerous studies have highlighted the potential of this scaffold in developing new therapeutic agents.[1][2][3]

The core structure, this compound, serves as a versatile starting point for chemical modifications, leading to derivatives with enhanced and varied biological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Analysis of Biological Activities

The following sections summarize the quantitative data from various studies, showcasing the potential of these derivatives in different therapeutic areas.

Anticancer Activity

Derivatives of the pyrrole nucleus have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound/DerivativeCancer Cell LineIC50 / ActivityReference
Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24)SK-LMS-1 (leiomyosarcoma), RD (rhabdomyosarcoma), GIST-T1 (gastrointestinal stromal tumor), A-673 (Ewing's sarcoma), U-2 OS (osteosarcoma)Significant dose- and time-dependent inhibition of cell proliferation[4]
Pyrrole derivative 4aLoVo (colon cancer)High antitumor properties[1]
Pyrrole derivative 4dLoVo (colon cancer), MCF-7 (breast cancer)High antitumor properties; 200 μM of 4d showed comparable effects to 200 μM of 5-FU and 40 μM of Doxorubicin on MCF-7 cells[1]
Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamide 1Melanoma cell linesGI50: 2.14 μM[6]
Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamide 11CAKI-1 (renal cancer)Growth Inhibition %: 91.53%[6]
Antimicrobial Activity

The pyrrole scaffold is a key component in a variety of natural and synthetic compounds with potent antimicrobial properties.[2][3] Derivatives of this compound have been synthesized and evaluated against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Pyrrole Derivatives

Compound/DerivativeMicroorganismMIC (μg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[7]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[7]
Pyrrole-2-carboxamide derivatives (e.g., compound 32)Mycobacterium tuberculosis H37Rv< 0.016[8]
(E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivativesVarious bacteria and fungiGood antibacterial and antifungal activity[9]
Pyrrole-2-carboxamide derivatives 4a, 4c, 4f, 4g, 4h, 4i, 4jGram-negative bacteria1.02-6.35[10]
Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Certain pyrrole derivatives have demonstrated promising anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 3: Anti-inflammatory Activity of Pyrrole Derivatives

Compound/DerivativeAssayIC50 (μg/mL) / ActivityReference
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01)COX-1 Inhibition314[11][12]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01)COX-2 Inhibition130[12]
Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01)5-LOX Inhibition105[11][12]
3,4-disubstituted pyrrole derivative 4COX-2 InhibitionIC50: 0.65 μM[13]
Pyrrole-cinnamate hybrid 5COX-2 InhibitionIC50: 0.55 μM[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these pyrrole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to determine the antimicrobial activity of chemical compounds.

  • Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The molten agar is cooled to 45-50°C and inoculated with a standardized suspension of the test microorganism. The inoculated agar is then poured into sterile Petri dishes and allowed to solidify.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the solidified agar.

  • Compound Application: A known concentration of the test compound dissolved in a suitable solvent is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Visualizing the Science

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, provide a clearer understanding of the concepts discussed.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_assays Specific Assays synthesis Synthesis of Ethyl 1-methylpyrrole-2-carboxylate Derivatives primary_screening Primary Screening (e.g., Single High Concentration) synthesis->primary_screening Test Compounds anticancer Anticancer Assays (MTT, etc.) primary_screening->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) primary_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) primary_screening->anti_inflammatory secondary_screening Secondary Screening (Dose-Response) lead_identification Lead Compound Identification secondary_screening->lead_identification Potent Hits anticancer->secondary_screening antimicrobial->secondary_screening anti_inflammatory->secondary_screening

Caption: General workflow for the synthesis and biological screening of novel chemical compounds.

Simplified Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_cell Cellular Processes tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to pyrrole_derivative Pyrrole Derivative (e.g., EAPC) pyrrole_derivative->tubulin Inhibits

Caption: Inhibition of tubulin polymerization by pyrrole derivatives leading to cell cycle arrest.

Structure-Activity Relationship (SAR) Logic

G cluster_core Core Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity core Ethyl 1-methylpyrrole- 2-carboxylate r1 Substitution at Position X core->r1 r2 Modification of Ester Group core->r2 r3 Addition of Functional Groups core->r3 increased_activity Increased Potency r1->increased_activity altered_selectivity Altered Selectivity r2->altered_selectivity decreased_activity Decreased Potency r3->decreased_activity

Caption: Conceptual diagram of structure-activity relationship (SAR) studies.

References

Comparative study of different synthetic routes to Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-methylpyrrole-2-carboxylate is a key building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of four principal synthetic methodologies for its preparation: N-alkylation of a pre-formed pyrrole ring, the Paal-Knorr synthesis, the Hantzsch pyrrole synthesis, and the Van Leusen pyrrole synthesis. We present a quantitative comparison of their performance, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most appropriate method for your research and development needs.

At a Glance: Performance Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision based on factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes these key metrics for the different approaches to this compound.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Temperature (°C)Typical Reaction TimeReported Yield (%)
N-Alkylation Ethyl pyrrole-2-carboxylate, Methylating agentStrong base (e.g., NaH, K2CO3)25 - 601 - 12 h70 - 98%
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, MethylamineAcid catalyst (e.g., Acetic acid, p-TsOH)25 - 1000.5 - 24 h60 - 95%[1][2]
Hantzsch Synthesis α-Haloketone, β-Ketoester, MethylamineBaseRoom Temperature - RefluxVariable40 - 80%[3]
Van Leusen Synthesis α,β-Unsaturated carbonyl compound, TosMIC, MethylamineStrong base (e.g., NaH)Room Temperature2 - 24 h50 - 85%[4][5]

Synthetic Pathways and Methodologies

A detailed examination of each synthetic route reveals distinct advantages and challenges. The choice of a particular pathway will depend on the specific requirements of the synthesis, including scale, purity, and the availability of precursors.

Route 1: N-Alkylation of Ethyl Pyrrole-2-carboxylate

This is a straightforward and often high-yielding two-step approach. The first step involves the synthesis of the parent pyrrole, Ethyl pyrrole-2-carboxylate, followed by N-methylation.

Workflow Diagram:

Pyrrole Pyrrole Acylation Acylation Pyrrole->Acylation TrichloroacetylChloride Trichloroacetyl Chloride TrichloroacetylChloride->Acylation Intermediate 2-(Trichloroacetyl)pyrrole Acylation->Intermediate Esterification Esterification Intermediate->Esterification SodiumEthoxide Sodium Ethoxide in Ethanol SodiumEthoxide->Esterification EthylPyrrole2Carboxylate Ethyl pyrrole-2-carboxylate Esterification->EthylPyrrole2Carboxylate NAlkylation N-Alkylation EthylPyrrole2Carboxylate->NAlkylation MethylIodide Methyl Iodide MethylIodide->NAlkylation Base Base (e.g., NaH) Base->NAlkylation FinalProduct This compound NAlkylation->FinalProduct

Caption: N-Alkylation Synthetic Workflow.

Experimental Protocols:

Step 1: Synthesis of Ethyl pyrrole-2-carboxylate [6]

  • Acylation of Pyrrole: To a stirred solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml), add trichloroacetyl chloride (1.23 moles) in anhydrous ether (200 ml) over 3 hours. The reaction is exothermic and will reflux.

  • After the addition, stir the mixture for an additional hour.

  • Slowly add a solution of potassium carbonate (0.724 moles) in water (300 ml).

  • Separate the organic layer, dry it over magnesium sulfate, and remove the solvent to yield 2-(trichloroacetyl)pyrrole.

  • Esterification: Prepare a solution of sodium ethoxide by dissolving sodium (0.44 g-atom) in anhydrous ethanol (300 ml).

  • Add the 2-(trichloroacetyl)pyrrole (0.35 moles) portionwise to the sodium ethoxide solution.

  • Stir for 30 minutes after the addition is complete, then remove the solvent under reduced pressure.

  • Partition the residue between ether and 3 N hydrochloric acid.

  • Wash the ether layer with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate.

  • The crude product is purified by vacuum distillation to give Ethyl pyrrole-2-carboxylate in 91-92% yield.[6]

Step 2: N-Methylation of Ethyl pyrrole-2-carboxylate

  • To a solution of Ethyl pyrrole-2-carboxylate in a suitable aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at room temperature.[7]

  • Stir the mixture for 30 minutes to form the pyrrolide anion.

  • Add methyl iodide or dimethyl sulfate dropwise to the reaction mixture.[7]

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Route 2: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and versatile one-pot method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[1][2] For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor is required.

Workflow Diagram:

Dicarbonyl 1,4-Dicarbonyl Precursor Condensation Condensation/ Cyclization Dicarbonyl->Condensation Methylamine Methylamine Methylamine->Condensation AcidCatalyst Acid Catalyst (e.g., Acetic Acid) AcidCatalyst->Condensation FinalProduct This compound Condensation->FinalProduct

Caption: Paal-Knorr Synthetic Workflow.

Experimental Protocol (General):

  • Dissolve the 1,4-dicarbonyl compound (e.g., an ethyl 2,5-dioxopentanoate derivative) in a suitable solvent such as ethanol or acetic acid.

  • Add an excess of methylamine (as a solution in a solvent or as a salt).

  • Add a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to a full day.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Route 3: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction that offers a high degree of flexibility in the substitution pattern of the resulting pyrrole.[3] It involves the condensation of an α-haloketone, a β-ketoester, and a primary amine.

Workflow Diagram:

AlphaHaloKetone α-Haloketone MulticomponentReaction Multicomponent Condensation AlphaHaloKetone->MulticomponentReaction BetaKetoester β-Ketoester BetaKetoester->MulticomponentReaction Methylamine Methylamine Methylamine->MulticomponentReaction Base Base Base->MulticomponentReaction FinalProduct This compound MulticomponentReaction->FinalProduct

Caption: Hantzsch Synthetic Workflow.

Experimental Protocol (General):

  • To a solution of the β-ketoester (e.g., ethyl acetoacetate) and methylamine in a solvent like ethanol, add the α-haloketone (e.g., chloroacetaldehyde).

  • The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.

  • The mixture is typically stirred at room temperature or heated to reflux for several hours.

  • Upon completion, the solvent is removed, and the residue is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is generally achieved by column chromatography.

Route 4: Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring from an α,β-unsaturated carbonyl compound (a Michael acceptor) and a primary amine.[5][8]

Workflow Diagram:

MichaelAcceptor α,β-Unsaturated Carbonyl Compound Cycloaddition [3+2] Cycloaddition MichaelAcceptor->Cycloaddition TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Cycloaddition Methylamine Methylamine Methylamine->Cycloaddition StrongBase Strong Base (e.g., NaH) StrongBase->Cycloaddition FinalProduct This compound Cycloaddition->FinalProduct

References

Navigating Purity Standards for Ethyl 1-methylpyrrole-2-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials is paramount to ensuring the safety and efficacy of the final drug product. Ethyl 1-methylpyrrole-2-carboxylate is a key building block in the development of various therapeutic agents. This guide provides a comprehensive comparison of the purity standards, analytical methodologies, and potential alternatives for this compound, offering a framework for its use in a regulated pharmaceutical environment.

While specific monographs for this compound are not found in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), its quality is governed by the principles outlined in international guidelines like ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients) and ICH Q11 (Development and Manufacture of Drug Substances). These guidelines emphasize that the purity of a starting material must be appropriate for its intended use and that a thorough understanding of the impurity profile is critical.

Comparative Purity and Impurity Thresholds

For a starting material like this compound, a typical purity requirement in the pharmaceutical industry is ≥99.0%. The acceptance criteria for impurities are established based on the potential for their carry-over into the final API and their toxicological profile.

ParameterThis compound (Typical Specification)Alternative: Ethyl 1H-pyrrole-2-carboxylate (Typical Specification)Alternative: Mthis compound (Typical Specification)
Appearance Colorless to pale yellow liquid or solidOff-white to yellow solidWhite to off-white crystalline powder
Purity (by GC/HPLC) ≥ 99.0%≥ 98.5%≥ 99.0%
Individual Unspecified Impurity ≤ 0.10%≤ 0.20%≤ 0.10%
Total Impurities ≤ 0.50%≤ 1.0%≤ 0.50%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residual Solvents As per ICH Q3CAs per ICH Q3CAs per ICH Q3C

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for determining the purity of this compound and identifying impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative determination of this compound and its non-volatile impurities.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Protocol

GC is particularly useful for analyzing volatile impurities and residual solvents.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (split injection)

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

Potential Impurities in Synthesis

A critical aspect of quality control is the identification and control of impurities that may arise during the synthesis of this compound. The synthetic route will dictate the likely impurity profile.

A common synthetic pathway involves the reaction of 1-methylpyrrole with ethyl chloroformate. Potential impurities could include:

  • Unreacted Starting Materials: 1-methylpyrrole, ethyl chloroformate.

  • By-products: Di-substituted pyrroles, polymeric materials.

  • Reagent-related Impurities: Impurities from the starting materials or reagents used in the synthesis.

  • Degradation Products: Formed during storage or under certain reaction conditions.

Alternative Starting Materials

The choice of a starting material often depends on the specific synthetic strategy and the desired final product. Alternatives to this compound can offer different reactivity profiles or may be more cost-effective for a particular process.

  • Ethyl 1H-pyrrole-2-carboxylate: This unmethylated analogue can be used in syntheses where the N-H group is required for subsequent reactions or can be methylated in a later step.

  • Mthis compound: The methyl ester can be an alternative, particularly if transesterification is a concern in subsequent steps or if the methyl ester exhibits different solubility or reactivity.

  • Other Substituted Pyrroles: Depending on the target molecule, other pyrrole derivatives with different substitution patterns may be more suitable starting points.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical analytical workflow and a hypothetical signaling pathway where a derivative of this compound might be active.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample of Ethyl 1-methylpyrrole-2-carboxylate Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution KF_Titration Karl Fischer Titration (Water Content) Weighing->KF_Titration HPLC_Analysis HPLC Analysis (Purity, Non-volatile Impurities) Dissolution->HPLC_Analysis GC_Analysis GC Analysis (Volatile Impurities, Residual Solvents) Dissolution->GC_Analysis Data_Processing Data Processing and Integration HPLC_Analysis->Data_Processing GC_Analysis->Data_Processing KF_Titration->Data_Processing Impurity_Profiling Impurity Profiling Data_Processing->Impurity_Profiling CoA_Generation Certificate of Analysis Generation Impurity_Profiling->CoA_Generation

A typical analytical workflow for quality control.

Signaling_Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Nucleus Nucleus TF->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Drug Drug Derivative of This compound Drug->Kinase_B

Hypothetical signaling pathway inhibited by a drug derivative.

A Comparative Guide to the Synthesis of Ethyl 1-methylpyrrole-2-carboxylate: An Analysis of Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Synthetic Methods and Potential Byproducts

The two primary methods for the synthesis of pyrrole derivatives are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis. A third, more modern approach involves a multi-step synthesis starting from pyrrole. Each method has its advantages and disadvantages, particularly concerning the generation of byproducts that can complicate purification and impact the quality of the final compound.

Synthetic MethodStarting MaterialsPotential ByproductsRemarks
Paal-Knorr Synthesis A 1,4-dicarbonyl compound (e.g., a γ-keto ester) and methylamine.Furan derivatives, oligomeric byproducts, incompletely cyclized intermediates.The formation of furan byproducts is a known side reaction, particularly under strongly acidic conditions (pH < 3)[1]. Oligomerization of starting materials or intermediates can also occur.
Hantzsch Pyrrole Synthesis A β-ketoester, an α-halo ketone, and methylamine.Furan derivatives (via Feist-Benary synthesis), over-alkylation products, regioisomeric pyrroles.The Hantzsch synthesis can sometimes be accompanied by the competing Feist-Benary furan synthesis. The use of reactive alkylating agents can lead to multiple alkylations on the pyrrole ring. The reaction of unsymmetrical starting materials can lead to mixtures of regioisomers.
Multi-step Synthesis from Pyrrole Pyrrole, trichloroacetyl chloride, sodium ethoxide, and a methylating agent.Polychlorinated pyrroles, incompletely reacted intermediates, over-methylated products.This method involves the formation of a trichloromethyl ketone intermediate, which can be a source of impurities if not fully converted. Over-methylation on the pyrrole nitrogen or other positions can occur.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for minimizing byproduct formation. Below are representative protocols for the synthesis of pyrrole derivatives, which can be adapted for Ethyl 1-methylpyrrole-2-carboxylate.

Paal-Knorr Synthesis of N-substituted Pyrroles (General Protocol)

This protocol describes the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Primary amine (e.g., methylamine) (1.0-1.2 eq)

  • Glacial acetic acid (as solvent and catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in glacial acetic acid.

  • Add the primary amine to the solution and stir the mixture at a specified temperature (e.g., reflux) for a designated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Byproduct Analysis

The identification and quantification of byproducts are critical for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate volatile compounds in the reaction mixture and identify them based on their mass spectra.

  • Sample Preparation: A dilute solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) is prepared.

  • Instrumentation: A GC system equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • Typical Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium

    • MS Detector: Electron Ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To separate and quantify the main product and non-volatile byproducts.

  • Sample Preparation: A filtered solution of the crude reaction mixture in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Typical Conditions for a Substituted Pyrrole:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide detailed structural information about the main product and any isolated impurities.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired to confirm the structure and identify any residual impurities.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing different synthetic routes based on their byproduct profiles.

Synthesis_Comparison Workflow for Comparing Synthesis Methods of this compound cluster_synthesis Synthetic Routes cluster_analysis Byproduct Analysis cluster_evaluation Evaluation Criteria Paal_Knorr Paal-Knorr Synthesis GC_MS GC-MS Analysis Paal_Knorr->GC_MS HPLC HPLC Analysis Paal_Knorr->HPLC NMR NMR Spectroscopy Paal_Knorr->NMR Hantzsch Hantzsch Synthesis Hantzsch->GC_MS Hantzsch->HPLC Hantzsch->NMR Multistep Multi-step Synthesis Multistep->GC_MS Multistep->HPLC Multistep->NMR Byproduct_Profile Byproduct Identity & Quantity GC_MS->Byproduct_Profile Purity Product Purity (%) HPLC->Purity NMR->Byproduct_Profile Comparison Comparative Assessment Purity->Comparison Byproduct_Profile->Comparison Yield Overall Yield (%) Yield->Comparison

Caption: Logical workflow for the comparative analysis of synthetic routes.

Signaling Pathways of Byproduct Formation

The formation of byproducts can be visualized as competing reaction pathways.

Paal-Knorr Synthesis: Pyrrole vs. Furan Formation

Paal_Knorr_Byproduct Start 1,4-Dicarbonyl + Methylamine Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Pyrrole This compound Intermediate->Pyrrole Intramolecular Cyclization & Dehydration (pH > 3) Furan Furan Byproduct Intermediate->Furan Acid-Catalyzed Cyclization & Dehydration (pH < 3)

Caption: Competing pathways in the Paal-Knorr synthesis.

References

A Comparative Guide to the Characterization of Ethyl 1-methylpyrrole-2-carboxylate and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization data for Ethyl 1-methylpyrrole-2-carboxylate and its key positional isomer, Ethyl 1-methylpyrrole-3-carboxylate. Understanding the distinct physicochemical and spectroscopic properties of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This document summarizes key quantitative data, details experimental protocols for characterization, and provides a visual workflow for isomer differentiation.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the known physicochemical properties and key spectroscopic data for this compound and available data for related positional isomers. Data for Ethyl 1-methylpyrrole-3-carboxylate is less readily available in public databases and is a critical gap for direct comparison.

PropertyThis compoundEthyl 1-methylpyrrole-3-carboxylateEthyl 4-methyl-1H-pyrrole-3-carboxylate
Molecular Formula C₈H₁₁NO₂[1]C₈H₁₁NO₂C₈H₁₁NO₂[2]
Molecular Weight 153.18 g/mol [1]153.18 g/mol 153.18 g/mol [2]
CAS Number 23466-27-5[1]Not readily available2199-49-7[2]
¹H NMR Data not fully available in search results.Data not readily available.Data not fully available in search results.
¹³C NMR Spectral data available[1]Data not readily available.Spectral data available[2]
IR Spectroscopy Data not fully available in search results.Data not readily available.Spectral data available[2]
Mass Spectrometry GC-MS data available[1]Data not readily available.Data not readily available.

Experimental Protocols

Accurate characterization of these isomers relies on standardized experimental procedures. Below are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of substituted pyrroles, providing detailed information about the position of substituents.[3]

Sample Preparation:

  • Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filter the sample into a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile and thermally stable pyrrole derivatives.[4]

Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[4]

  • Filter the solution through a 0.2 µm syringe filter prior to injection.[4]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[4]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[4]

  • Injector Temperature: 250 °C.[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-500.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (ATR-FTIR):

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • A background spectrum should be collected and subtracted from the sample spectrum.

Logical Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization and differentiation of this compound and its positional isomers.

G cluster_0 Synthesis cluster_1 Separation & Purification cluster_2 Characterization cluster_3 Data Analysis & Comparison start Starting Materials (e.g., 1-methylpyrrole, ethyl chloroformate) reaction Chemical Synthesis (e.g., Friedel-Crafts acylation) start->reaction mixture Mixture of Positional Isomers (2- and 3-substituted) reaction->mixture separation Chromatography (e.g., Column Chromatography, HPLC) mixture->separation isomer1 Isolated Isomer 1 (e.g., this compound) separation->isomer1 isomer2 Isolated Isomer 2 (e.g., Ethyl 1-methylpyrrole-3-carboxylate) separation->isomer2 nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) isomer1->nmr ms Mass Spectrometry (GC-MS, HRMS) isomer1->ms ir IR Spectroscopy isomer1->ir isomer2->nmr isomer2->ms isomer2->ir analysis Spectral Data Interpretation - Chemical Shifts - Coupling Constants - Fragmentation Patterns - Functional Group Vibrations nmr->analysis ms->analysis ir->analysis comparison Comparative Analysis of Isomers analysis->comparison conclusion Unambiguous Isomer Identification comparison->conclusion

Caption: Workflow for Isomer Synthesis and Characterization.

References

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Pyrrole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of unsubstituted and substituted pyrrole-2-carboxylates, a class of heterocyclic compounds pivotal in medicinal chemistry and materials science. Understanding the influence of various substituents on the pyrrole ring is crucial for designing synthetic routes and predicting reaction outcomes. This document summarizes key reactivity patterns in electrophilic substitution and N-alkylation reactions, supported by experimental data and detailed protocols.

Introduction to Pyrrole-2-Carboxylate Reactivity

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. In fact, its reactivity is often compared to that of highly activated benzene derivatives like phenols and anilines.[1] Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position, as the cationic intermediate is better stabilized by resonance compared to attack at the C3 (β) position.[1][2][3]

The introduction of a carboxylate group at the C2 position fundamentally alters this reactivity. As an electron-withdrawing group (EWG), the C2-carboxylate deactivates the pyrrole ring towards electrophilic substitution. This deactivation modulates the reaction conditions required and, critically, influences the regioselectivity of incoming electrophiles. The lone pair of electrons on the nitrogen atom directs electrophiles to the C3 and C5 positions, while the C2-carboxylate directs them to the C4 position. The interplay of these effects means that electrophilic attack on pyrrole-2-carboxylates typically occurs at the C4 or C5 positions.

Comparative Analysis of Key Reactions

The reactivity of pyrrole-2-carboxylates is best understood by examining common synthetic transformations. The presence, position, and electronic nature of additional substituents further refine these reaction pathways.

The deactivating nature of the C2-carboxylate group makes electrophilic substitution less facile than in unsubstituted pyrrole, often requiring modified or more potent reagents.

  • Nitration: Direct nitration with strong acids like a sulfuric and nitric acid mixture can lead to polymerization.[4][5] Milder conditions, such as using acetyl nitrate (generated from fuming nitric acid and acetic anhydride), are preferred.[4][5][6] In unsubstituted ethyl pyrrole-2-carboxylate, nitration typically yields a mixture of the 4-nitro and 5-nitro isomers. The presence of an N-alkyl group, such as N-methyl, has been shown to increase the proportion of the 5-nitro product.[6]

  • Halogenation: Halogenation of pyrrole-2-carboxylates can be achieved using reagents like N-chlorosuccinimide (NCS) or Selectfluor. The position of halogenation is highly dependent on other substituents. For instance, fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor occurs at the C4 position.[7][8]

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto the pyrrole ring using a Vilsmeier reagent (e.g., POCl₃/DMF).[9] For pyrrole-2-carboxylates, formylation can occur at either the C4 or C5 position, and the regioselectivity can be controlled by the choice of formylating agent.[10][11] For example, formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate with POCl₃/DMF yields a mixture of the 5-formyl and 4-formyl derivatives.[7][8] The Vilsmeier-Haack reaction is a powerful tool for synthesizing pyrrole-2-carboxaldehydes, which are valuable synthetic intermediates.[12][13]

The N-H proton of pyrrole-2-carboxylates is acidic (pKa ≈ 17.5) and can be removed by a base to form a pyrrole anion, which is a potent nucleophile.[2] This anion readily reacts with alkylating agents to form N-substituted pyrroles.

The choice of base and solvent system is critical for achieving high yields. While strong bases can be used, milder conditions are often effective. For example, the N-alkylation of a substituted pyrrole with propargyl bromide showed a dramatic yield increase from 10% with KOH in acetone to 87% with K₂CO₃ in DMF.[14] This highlights the importance of optimizing reaction conditions. The reaction is generally tolerant of various functional groups on the alkylating agent and the pyrrole ring.[15][16]

Data Summary: Reactivity Comparison

The following table summarizes experimental data for key reactions on various pyrrole-2-carboxylate substrates, illustrating the impact of substitution on yield and regioselectivity.

SubstrateReactionReagentsConditionsProduct(s)YieldReference
2-PyrrolecarbonitrileNitrationFuming HNO₃, Acetic Anhydride<10°C4-Nitro & 5-Nitro isomersNot specified[6]
Ethyl 1-methyl-2-pyrrolecarboxylateNitrationFuming HNO₃, Acetic Anhydride<10°CEthyl 1-methyl-4-nitro-2-pyrrolecarboxylateNot specified[6]
Ethyl 5-methyl-1H-pyrrole-2-carboxylateFluorinationSelectfluor, Acetonitrile/AcOH0°C, 2hEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylateNot specified[7][8]
Ethyl 3-fluoro-1H-pyrrole-2-carboxylateFormylationPOCl₃, DMF90°C, overnightEthyl 3-fluoro-5-formyl & Ethyl 3-fluoro-4-formylNot specified[7][8]
Methyl 4-acetyl-1H-pyrrole-3-carboxylateN-propargylationPropargyl bromide, K₂CO₃, DMFRoom Temp, 14hMethyl 1-(prop-2-yn-1-yl)-4-acetyl-1H-pyrrole-3-carboxylate87%[14]
Methyl 4-acetyl-1H-pyrrole-3-carboxylateN-propargylationPropargyl bromide, KOH, AcetoneRoom TempMethyl 1-(prop-2-yn-1-yl)-4-acetyl-1H-pyrrole-3-carboxylate10%[14]

Visualization of Substituent Effects

The following diagram illustrates the directing effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the regioselectivity of electrophilic aromatic substitution on a pyrrole-2-carboxylate core.

G pyrrole Pyrrole-2-Carboxylate Core c4_attack Directs Electrophile to C4-Position pyrrole->c4_attack C2-COOR group directs here c5_attack Directs Electrophile to C5-Position pyrrole->c5_attack N-H group directs here edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) edg->pyrrole Influences reactivity_inc Activates Ring (Increases Reactivity) edg->reactivity_inc ewg Additional Electron- Withdrawing Group (EWG) (e.g., -NO₂, -CN) ewg->pyrrole Influences reactivity_dec Deactivates Ring (Decreases Reactivity) ewg->reactivity_dec

References

A Comparative Guide to Catalyst Efficiency in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Pyrrole and its derivatives are foundational heterocyclic compounds with extensive applications in medicinal chemistry, drug development, and materials science. The efficacy of pyrrole synthesis is largely dependent on the catalytic system employed. This guide offers a comparative benchmark of various catalysts, focusing on their performance, reaction methodologies, and the logical frameworks for their selection, aimed at researchers, scientists, and professionals in drug development.

Catalyst Performance Benchmarking

The efficiency of a catalyst is paramount for sustainable and economically viable synthesis. Key performance indicators include chemical yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of various catalytic systems in pyrrole synthesis, highlighting the diversity of approaches from classic acid catalysis to modern transition-metal and organocatalytic methods.

Catalyst SystemSynthesis MethodSubstrate ScopeYield (%)Reaction TimeTemperature (°C)Solvent
Transition Metal Catalysts
Iron(III) Chloride (FeCl₃·7H₂O)Clauson-KaasAryl, alkyl, sulfonyl, and aroyl amines74-98Not Specified60Water[1]
Pd(TFA)₂[4+1] Annulationα-alkenyl-dicarbonyls and primary amines74-85Not SpecifiedMild ConditionsO₂ (oxidant)[2]
Copper/Nickel CatalystsDenitrogenative AnnulationVinyl azides and aryl acetaldehydesup to 80 (Cu), up to 72 (Ni)Not SpecifiedMild ConditionsNot Specified[3][4]
Iridium ComplexDehydrogenative CouplingSecondary alcohols and amino alcoholsHigh (not specified)Not SpecifiedMild ConditionsNot Specified[5]
Heterogeneous Cobalt (Co/NGr-C@SiO₂-L)Cascade (Transfer Hydrogenation & Paal-Knorr)Nitroarenes and 2,5-hexanedione/DMTHFGood to High24-36 h120Solvent-free[6]
Acid/Base & Organocatalysts
Trifluoroacetic Acid (TFA)Paal-KnorrSubstituted aryl/heteroaryl amines and acetonylacetoneup to 92Not SpecifiedRefluxNot Specified[7]
Vitamin B₁Paal-KnorrHexane-2,5-dione and aromatic amines25-941 hRoom TempEthanol[8]
Choline Chloride/UreaPaal-Knorr1,4-diones and various amines56-9912-24 h80Choline Chloride/Urea[8]
N-methylimidazoleMichael Addition/CyclizationPrimary amines, acetylene dicarboxylates, and propiolates70-871 hRoom TempAqueous Medium[8]
Heterogeneous & Solid Acid Catalysts
CATAPAL 200 (Alumina)Paal-KnorrAcetonylacetone and primary amines68-9745 min60Solvent-free[9]
Bismuth Nitrate (Bi(NO₃)₃)Paal-KnorrAmines and 2,5-hexanedione/2,5-dimethoxytetrahydrofuran76-99Not SpecifiedNot SpecifiedSolvent-free[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Paal-Knorr Synthesis using a Heterogeneous Alumina Catalyst (CATAPAL 200)

This procedure outlines a solvent-free synthesis of N-substituted pyrroles.

  • Reactant Mixture: In a reaction vessel, combine acetonylacetone (1 mmol), a primary amine (1 mmol), and the CATAPAL 200 catalyst (40 mg).[9]

  • Reaction Conditions: Heat the mixture at 60 °C for 45 minutes under solvent-free conditions.[9]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) with an n-hexane/ethyl acetate eluent.[9]

  • Work-up and Isolation: Upon completion, extract the desired compound with ethyl acetate (2 x 5 mL). Separate the catalyst by centrifugation and filtration.[9]

  • Purification: Purify the resulting product by flash column chromatography using an n-hexane/ethyl acetate mixture as the eluent.[9]

Protocol 2: Clauson-Kaas Synthesis Catalyzed by Iron(III) Chloride in Water

This protocol describes an environmentally benign approach to N-substituted pyrroles.

  • Reactant Mixture: In a suitable flask, mix the primary amine (e.g., alkyl, aryl, sulfonyl, or aroylamine) (1 mmol) and 2,5-dimethoxytetrahydrofuran (1 mmol) in water.[1]

  • Catalyst Addition: Add a catalytic amount of Iron(III) chloride heptahydrate (FeCl₃·7H₂O, 2 mol%).[1]

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by TLC.[1]

  • Work-up and Isolation: After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide visual representations of reaction pathways and decision-making processes.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product Diketone 1,4-Diketone Hemiaminal Hemiaminal Formation Diketone->Hemiaminal Amine Primary Amine Amine->Hemiaminal Cyclic_Intermediate Intramolecular Cyclization (5-membered ring) Hemiaminal->Cyclic_Intermediate Dehydration Step 1 Pyrrole Substituted Pyrrole Cyclic_Intermediate->Pyrrole Dehydration Step 2 (Aromatization) Catalyst Acid Catalyst Catalyst->Diketone Protonation Catalyst->Hemiaminal

Caption: Generalized mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Catalyst_Selection_Logic cluster_criteria Decision Criteria cluster_catalyst_type Catalyst Categories start Define Synthetic Goal Cost Cost-Effectiveness start->Cost Green Green Chemistry Principles (Solvent, Atom Economy) start->Green Conditions Reaction Conditions (Mild vs. Harsh) start->Conditions Scope Substrate Scope & Functional Group Tolerance start->Scope TransitionMetal Transition Metal Cost->TransitionMetal Hetero Heterogeneous Green->Hetero Organo Organocatalyst Conditions->Organo Scope->TransitionMetal end Select Optimal Catalyst TransitionMetal->end Organo->end Hetero->end

Caption: Logical workflow for selecting a catalyst for pyrrole synthesis.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-methylpyrrole-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 1-methylpyrrole-2-carboxylate, ensuring compliance and minimizing risk.

1. Hazard Identification and Assessment

Before handling, it is crucial to be aware of the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1]

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

2. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

3. Spill and Waste Collection Procedures

In the event of a spill, or for the collection of routine waste, follow these steps:

  • Ensure Proper Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Containment: For spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully sweep or scoop up the absorbed material and waste chemical into a designated, labeled, and sealable waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.

4. Disposal Pathway

This compound and its contaminated materials should be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Unused Product: Dispose of as unused product in its original container or a compatible, properly labeled waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as PPE, absorbent materials, and empty containers, must also be disposed of as hazardous waste.

  • Licensed Disposal Company: The collected waste must be offered to a licensed and qualified hazardous waste disposal company.[2] Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Have Ethyl 1-methylpyrrole-2-carboxylate waste assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_spill Is it a spill? don_ppe->is_spill collect_waste Collect waste into a labeled, sealed container is_spill->collect_waste No contain_spill Contain spill with inert absorbent is_spill->contain_spill Yes store_waste Store waste container in a designated area collect_waste->store_waste collect_spill Collect absorbed material into waste container contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs transfer_waste Transfer waste to a licensed disposal company contact_ehs->transfer_waste end_proc End: Waste Properly Disposed transfer_waste->end_proc

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and Environmental Health and Safety (EHS) department for additional requirements.

References

Personal protective equipment for handling Ethyl 1-methylpyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides critical safety and logistical information for handling Ethyl 1-methylpyrrole-2-carboxylate in a laboratory setting. The following procedures are based on the best available data for this compound and its structural analogs due to the absence of a specific Safety Data Sheet (SDS).

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Adherence to stringent safety protocols is mandatory to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) Summary

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for structurally similar compounds.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[2][3][4]To prevent eye contact which can cause serious irritation[1].
Skin Protection Appropriate protective gloves (inspect before use) and clothing to prevent skin exposure. A lab coat or long-sleeved clothing is required.[2][3]To avoid direct skin contact which can cause irritation[1].
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation. If irritation is experienced or exposure limits are exceeded, use a full-face respirator.[2][5]To prevent respiratory tract irritation[1].

Step-by-Step Handling Protocol

A systematic approach to handling, storage, and disposal is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Keep the chemical away from open flames, hot surfaces, and other sources of ignition[3].

2. Handling the Chemical:

  • Wear all prescribed personal protective equipment as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing[2][3].

  • Do not ingest or inhale the substance[3].

  • Wash hands thoroughly after handling the chemical.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][3][5].

  • Some related compounds recommend refrigeration and storage under a nitrogen atmosphere[3]. While not explicitly stated for this compound, this is a good practice for maintaining chemical stability.

4. Spill and Accidental Release:

  • In case of a spill, remove all sources of ignition[3][5].

  • Absorb the spill with an inert absorbent material.

  • Collect the absorbed material and place it in a suitable, closed container for disposal[3][5].

5. Disposal Plan:

  • Dispose of the chemical waste through a licensed disposal company.

  • Contaminated packaging should be disposed of as unused product[4].

  • Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal[2].

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.

A Step 1: Preparation & Risk Assessment B Step 2: Don Personal Protective Equipment (PPE) A->B C Step 3: Chemical Handling in Ventilated Area B->C D Step 4: Post-Handling Decontamination C->D G Emergency Procedures (Spill/Exposure) C->G E Step 5: Safe Storage D->E F Step 6: Waste Disposal D->F

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.